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  • Product: 4-Oxa-1,9-diazaspiro[5.5]undecane
  • CAS: 151742-17-5

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane Executive Summary Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. Among these, the 4-Oxa-1,9-diazaspiro[5.5]undecane core represents a versatile and valuable building block for the development of novel therapeutics. Its inherent structural rigidity and the strategic placement of heteroatoms provide a framework for creating potent agents targeting a range of biological systems. This guide provides a comprehensive overview of the synthesis and characterization of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the necessary analytical characterization techniques, and discuss its significant applications in the discovery of next-generation pharmaceuticals, including advanced analgesics and treatments for chronic kidney disease.

The Strategic Value of Spirocyclic Scaffolds in Drug Design

The exploration of novel chemical space is a cornerstone of medicinal chemistry.[1][2] Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality and conformational rigidity.[3] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. The spirocyclic core orients substituents in precise vectors, allowing for meticulous exploration of a target's binding pocket.

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, which incorporates a piperidine and a morpholine ring fused at a quaternary carbon, is a prime example of such a structure. This framework has been successfully employed to develop compounds for a variety of therapeutic areas, demonstrating its utility as a "privileged" scaffold.[4] Notably, its derivatives have shown promise as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management and as soluble epoxide hydrolase (sEH) inhibitors.[5][6]

Synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecane Core

A versatile and widely applicable synthetic strategy for constructing 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, which can be adapted for the parent scaffold.[7] The general approach begins with a commercially available piperidine precursor and proceeds through a key epoxide intermediate. The causality behind this strategy lies in its modularity; it allows for the introduction of diversity at multiple positions of the scaffold in the final steps.

A common pathway involves the following key transformations:

  • Epoxidation of a Ketone Precursor : Starting with N-Boc-4-piperidone, an epoxide is formed using a sulfur ylide, such as that generated from the Corey-Chaykovsky reaction. This step efficiently converts the planar ketone into a reactive, three-membered electrophilic ring.

  • Regioselective Epoxide Opening : The epoxide is then opened by a nucleophilic amine. This is a critical step where a portion of the second ring is introduced. For the 4-oxa-1,9-diazaspiro[5.5]undecane, this would involve an amino alcohol that facilitates the subsequent cyclization to form the morpholine ring.

  • Intramolecular Cyclization : Following the ring opening, an intramolecular cyclization is induced to form the second spirocyclic ring.

  • Deprotection and Derivatization : Finally, protecting groups (such as Boc) are removed to yield the core scaffold, which can then be further functionalized at the nitrogen positions.[8]

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_final Final Product A N-Boc-4-piperidone B Step 1: Epoxidation (Corey-Chaykovsky Reaction) A->B C Spiro-epoxide Intermediate B->C D Step 2: Nucleophilic Ring Opening (with Amino Alcohol) C->D E Amino Alcohol Adduct D->E F Step 3: Intramolecular Cyclization E->F G Protected Spiro-diamine F->G H Step 4: Deprotection (e.g., TFA) G->H I 4-Oxa-1,9-diazaspiro[5.5]undecane H->I

Caption: Generalized synthetic workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane.

Exemplary Protocol: Synthesis of tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

This protocol is a representative procedure adapted from methodologies described for analogous structures.[7] It serves as a self-validating system where the successful formation of the product at each stage can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding.

Step A: Epoxidation of N-Boc-4-piperidone

  • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the sulfur ylide.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.

Step B: Ring Opening and Cyclization

  • To a solution of the epoxide from Step A (1.0 eq) in a suitable solvent like isopropanol, add 2-aminoethanol (1.5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 24 hours. The choice of a protic solvent facilitates the proton transfer steps in the epoxide opening mechanism.

  • Cool the reaction to room temperature. The intermediate amino alcohol adduct is then cyclized. Add a base such as potassium tert-butoxide (2.0 eq) to facilitate the intramolecular cyclization to form the morpholine ring.

  • Stir at room temperature for an additional 12 hours.

  • Concentrate the mixture under reduced pressure, and partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude protected spirocycle. Purify via flash chromatography.

Structural Characterization

Confirming the identity, structure, and purity of the synthesized 4-Oxa-1,9-diazaspiro[5.5]undecane is paramount. A combination of spectroscopic and analytical methods is required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR will confirm the number of unique protons and their connectivity through coupling patterns. ¹³C NMR will verify the number of distinct carbon environments, including the characteristic quaternary spiro-carbon signal.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula of the compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For the final deprotected compound, characteristic N-H stretches would be expected, while intermediates would show signals for protecting groups like the Boc-carbonyl.

Predicted and Reported Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₆N₂O(Calculated)
Molecular Weight156.23 g/mol (Calculated)
Monoisotopic Mass156.12626 Da(Calculated)
XLogP3-AA-0.9[9]
H-Bond Donor Count2(Calculated)
H-Bond Acceptor Count3(Calculated)

Note: Data for the parent 4-Oxa-1,9-diazaspiro[5.5]undecane. Derivatives with substitutions or protecting groups will have different values.[10][11]

Protocol: Sample Preparation for NMR Analysis
  • Sample Purity : Ensure the sample is pure, as confirmed by LC-MS or TLC. Residual solvents or impurities can complicate spectral interpretation.

  • Massing : Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection : Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice depends on the compound's solubility. For diamines, which can be basic, CDCl₃ is often suitable.

  • Internal Standard : For quantitative NMR (qNMR), add a known amount of an internal standard. For routine characterization, the residual solvent peak is often used as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).

  • Transfer : Transfer the solution to a clean, dry NMR tube.

  • Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.

Applications and Derivatives in Drug Discovery

The true value of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is realized in its application as a template for bioactive molecules. By strategically adding substituents to the two nitrogen atoms, researchers can tune the compound's pharmacological profile.

G Core 4-Oxa-1,9-diazaspiro[5.5]undecane Core Scaffold R1 R1 = Aryl R9 = Phenethyl Core->R1 Derivatization R2 R1 = H R9 = Urea-linked moiety Core->R2 Derivatization R3 Diverse Substitutions at N1 and N9 Core->R3 Derivatization App1 Dual MOR Agonist / σ1R Antagonist App2 Soluble Epoxide Hydrolase (sEH) Inhibitor App3 General CNS Agents & Receptor Ligands R1->App1 R2->App2 R3->App3

Sources

Exploratory

Spectroscopic Characterization of the 4-Oxa-1,9-diazaspiro[5.5]undecane Core: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, a privileged heterocyclic motif of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, a privileged heterocyclic motif of significant interest in medicinal chemistry. Due to the scarcity of publicly available experimental data for the unsubstituted parent compound, this guide will leverage data from a closely related derivative, tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, to provide a detailed interpretation and predicted spectroscopic profile. This approach, rooted in the principles of physical organic chemistry, allows for a robust understanding of the core structure's spectroscopic signatures.

The 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold: A Privileged Structure in Drug Discovery

The 4-oxa-1,9-diazaspiro[5.5]undecane core is a key structural component in a variety of biologically active molecules. Its rigid, three-dimensional architecture, which incorporates both a morpholine and a piperidine ring fused at a spirocyclic center, provides a unique conformational landscape for interaction with biological targets. This scaffold has been explored for the development of agents targeting the central nervous system, including dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. The strategic placement of nitrogen and oxygen atoms within the framework allows for a multitude of hydrogen bonding interactions and serves as a versatile platform for chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Spirocyclic Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the 4-oxa-1,9-diazaspiro[5.5]undecane system, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum of 4-Oxa-1,9-diazaspiro[5.5]undecane

Key Predicted Resonances:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H2, H6 (Morpholine)3.6 - 3.8mProtons adjacent to the oxygen atom are deshielded.
H3, H5 (Morpholine)2.7 - 2.9mProtons adjacent to the nitrogen atom.
H8, H10 (Piperidine)2.8 - 3.0mProtons α to the piperidine nitrogen.
H7, H11 (Piperidine)1.5 - 1.7mMethylene protons β to the piperidine nitrogen.
NH (x2)1.0 - 3.0br sBroad singlet, chemical shift is concentration and solvent dependent.
Experimental ¹H NMR Data for a Phenyl-Substituted Derivative

A study by Bermúdez et al. (2019) provides the ¹H NMR spectrum for a 4-aryl-substituted derivative, which serves as a valuable reference.[1] The reported chemical shifts for the spirocyclic core protons in this derivative are consistent with the predicted ranges, with slight deviations due to the influence of the aromatic substituent.

¹H NMR Data for a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative (400 MHz, CDCl₃): [1]

  • δ 3.81 (d, J = 12.4 Hz, 1H)

  • δ 3.46 (d, J = 12.5 Hz, 1H)

  • δ 3.00–2.48 (m, 8H)

The multiplet between 2.48 and 3.00 ppm likely encompasses the remaining methylene protons of both the morpholine and piperidine rings, illustrating the spectral complexity of this system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the symmetry of the parent compound, we would expect to see five distinct signals for the spirocyclic framework.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5 (Spirocenter)75 - 85Quaternary carbon, deshielded by adjacent heteroatoms.
C2, C6 (Morpholine)65 - 70Carbons adjacent to oxygen.
C3, C7 (Morpholine)45 - 50Carbons adjacent to nitrogen.
C8, C12 (Piperidine)45 - 50Carbons α to the piperidine nitrogen.
C9, C11 (Piperidine)25 - 30Carbons β to the piperidine nitrogen.
C10 (Piperidine)20 - 25Carbon γ to the piperidine nitrogen.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. For 4-Oxa-1,9-diazaspiro[5.5]undecane, the IR spectrum will be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations, as well as the characteristic C-O stretch of the morpholine ring.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch3300 - 3500Medium, BroadSecondary Amine
C-H Stretch2850 - 3000StrongAliphatic
N-H Bend1550 - 1650Medium
C-O Stretch1050 - 1150StrongEther

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H bonds of the secondary amines. The strong C-O stretching absorption is characteristic of the ether linkage within the morpholine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

Expected Molecular Ion

For 4-Oxa-1,9-diazaspiro[5.5]undecane (C₈H₁₆N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 156.1263 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pattern

The fragmentation of the 4-Oxa-1,9-diazaspiro[5.5]undecane core under electron ionization (EI) would likely proceed through pathways that are characteristic of morpholine and piperidine rings. Key fragmentation pathways would involve:

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

  • Ring Opening: Fission of the C-C or C-O bonds within the heterocyclic rings.

  • Loss of Small Neutral Molecules: Elimination of molecules such as ethylene or formaldehyde.

The spirocyclic nature of the molecule may also lead to complex rearrangement pathways. The study of the fragmentation of various spirocyclic diamines can provide insights into the expected fragmentation patterns.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following protocols represent a self-validating system, where the data from each technique corroborates the others.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

    • For complex structures, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Perform fragmentation of the molecular ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of the 4-Oxa-1,9-diazaspiro[5.5]undecane core.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis & Purification of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Molecular Weight Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. By leveraging experimental data from a closely related derivative and applying fundamental spectroscopic principles, a detailed and predictive analysis of the NMR, IR, and MS data for the parent compound has been presented. The methodologies and interpretations outlined herein will serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the rapid and accurate identification and characterization of novel compounds based on this privileged heterocyclic core.

References

  • Bermúdez, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4873-4885. [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, prized for its inherent three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality which facilitates novel interactions with biological targets.[1][2] Its derivatives have shown significant promise as potent and selective modulators of various receptors and enzymes, making them attractive candidates for drug discovery programs targeting pain, chronic kidney disease, and other conditions.[3][4][5][6] A definitive understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and enabling rational, structure-based drug design. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing precise data on molecular conformation, absolute stereochemistry, and intermolecular packing forces.[7][8] This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow, from the synthesis and crystallization of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives to the collection, refinement, and rigorous validation of crystallographic data.

Part 1: Securing the Analyte: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target molecule and, crucially, the growth of a high-quality single crystal. This initial phase is often the most significant bottleneck in the entire process.[9][10]

A Versatile Synthetic Approach

A robust and adaptable synthetic route is essential for generating a library of derivatives for SAR studies. A widely adopted strategy for the 4-Oxa-1,9-diazaspiro[5.5]undecane core begins with N-Boc-4-piperidone, leveraging a multi-step sequence that offers flexibility for introducing diverse substituents.[3][4]

The causality behind this pathway lies in its efficiency and modularity. The Corey-Chaykovsky reaction, for instance, is a reliable method for epoxidation of the ketone.[3] The subsequent thermal ring-opening with a primary arylamine is a key step that installs one of the crucial variable domains of the scaffold. This modularity allows for the systematic exploration of chemical space around the core structure.

Synthetic_Workflow A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Aminoalcohol B->C Arylamine, Heat D Cyclized Spiro-oxazolidinone C->D Carbonyl Source (e.g., Triphosgene) E Boc Deprotection D->E Acid (e.g., TFA) F N-Alkylation/Arylation E->F R-X, Base G Final Derivative F->G Final Product

Caption: A representative synthetic workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

The Art and Science of Crystallization

Producing diffraction-quality single crystals is an empirical science that relies on methodically creating a state of supersaturation, from which ordered nucleation and crystal growth can occur.[11][12] The slow, controlled transition from a disordered solution state to a highly ordered solid state is paramount.[13]

Common Crystallization Methodologies:

  • Slow Evaporation: The simplest method, where a solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[11][13] The choice of solvent is critical and can influence crystal packing and morphology.

  • Vapor Diffusion: A highly controlled and effective technique. A concentrated solution of the compound in a small, open container is placed inside a larger, sealed vessel containing a solvent (the "anti-solvent") in which the compound is insoluble.[14] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids. This is particularly useful for delicate or sparingly soluble compounds.[9]

Caption: Conceptual diagrams of common small-molecule crystallization techniques.

Protocol: Crystallization by Vapor Diffusion

  • Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount (~0.2-0.5 mL) of a "good" solvent (one in which it is readily soluble) in a small glass vial (e.g., 0.5-dram).

  • Setup: Place this small vial inside a larger vial or beaker (e.g., 20 mL scintillation vial). Add 2-3 mL of a miscible "anti-solvent" (one in which the compound is poorly soluble) to the larger vial, ensuring the level is below the top of the inner vial.

  • Sealing: Seal the outer vial tightly with a cap. This creates a closed system where the anti-solvent vapor pressure will equilibrate.

  • Incubation: Leave the setup undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Observation: Monitor for crystal growth over several days to weeks. High-quality crystals often grow slowly and have well-defined faces and sharp edges.

Solvent TypeExamplesUse Case
Polar Protic Methanol, Ethanol, WaterGood for dissolving polar compounds; can participate in H-bonding.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHigh dissolving power; use with caution as they can be hard to remove.
Non-Polar Hexane, Toluene, DichloromethaneUsed for less polar compounds and often as anti-solvents.
Table 1: A selection of common solvents for the crystallization of organic compounds.[11]

Part 2: The SCXRD Workflow: From Diffraction to Structure

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin. This is a highly automated but technically nuanced workflow that translates a diffraction pattern into a precise three-dimensional model.

The Principle of X-ray Diffraction

Single-crystal X-ray diffraction operates on the principle of Bragg's Law (nλ = 2d sinθ).[15] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively and destructively. Constructive interference occurs only at specific angles, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain all the information required to deduce the arrangement of atoms within the crystal's unit cell.[7][15]

The Experimental and Computational Pipeline

The path from a crystal to a refined structure follows a well-defined, multi-stage process.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B C Diffraction Images B->C D 3. Data Processing (Integration, Scaling) C->D E 4. Structure Solution (Phase Problem) D->E F 5. Structure Refinement (Model Fitting) E->F G 6. Validation & Analysis (checkCIF, Geometry) F->G

Caption: The integrated workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should be optically clear with no visible cracks or defects. The crystal is carefully mounted on a glass fiber or loop and placed on a goniometer head in the X-ray beam, typically cooled under a stream of liquid nitrogen (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is rotated in the X-ray beam while thousands of diffraction images are collected by a detector.[7] Modern diffractometers automate this process, ensuring complete data coverage.

  • Data Processing: Specialized software (e.g., XDS, xia2) is used to locate the diffraction spots on the images, determine the unit cell dimensions and space group symmetry, and integrate the intensities of each reflection.[16] This yields a reflection file containing the hkl indices and intensity for each spot.

  • Structure Solution: This is the critical step of solving the "phase problem." For small molecules like our target compounds, direct methods (e.g., using SHELXT) are highly effective at generating an initial electron density map from the reflection intensities.[17] This map reveals the positions of the heavier atoms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm (e.g., with SHELXL) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[17] Hydrogen atoms are typically located in the difference map or placed in calculated positions.

  • Visualization and Validation: The final structure is visualized using programs like Mercury or VESTA.[17][18] Crucially, the model undergoes rigorous validation to ensure its quality and accuracy, as detailed in the next section.

Part 3: The Self-Validating System: Ensuring Structural Integrity

A crystal structure is a scientific model derived from experimental data; its reliability must be proven. The refinement process includes a self-validating system where statistical metrics and geometric checks provide confidence in the final result. Poor quality data or an incorrect model will fail these checks.[19][20]

Key Crystallographic Quality Metrics

The quality of a crystal structure is judged by a standard set of parameters reported in the Crystallographic Information File (CIF).

ParameterDescriptionTarget Value for PublicationRationale
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 5%Lower values indicate a better fit of the model to the experimental data.[21]
wR2 A weighted R-factor based on squared structure factor amplitudes for all data.< 15%A more comprehensive measure of the refinement's quality.[21]
GooF (S) Goodness-of-Fit. Should be close to 1.~ 1.0Values significantly different from 1 suggest an incorrect model or improper weighting.
Δρ (max/min) The largest peaks and holes in the final difference electron density map.< ±0.5 e⁻/ųLarge residual peaks may indicate missing atoms, disorder, or incorrect atom types.[19]
Completeness The percentage of measured unique reflections out of the total possible.> 99%High completeness is essential for an accurate and precise structure determination.
Table 2: Essential parameters for validating a small-molecule crystal structure.
Automated Validation with checkCIF

Before publication or deposition in a database, the final CIF is subjected to automated validation using the International Union of Crystallography's (IUCr) checkCIF service.[22] This program performs hundreds of geometric and crystallographic checks and generates a report with ALERTS.

  • ALERT A: A serious error that must be corrected (e.g., incorrect symmetry, atoms too close).

  • ALERT B: A potentially serious issue that requires investigation (e.g., unusually high displacement parameters).

  • ALERT C & G: A less severe issue or a suggestion for improvement that should be checked and explained.

The process of resolving these ALERTS is a critical part of ensuring the trustworthiness of the structure. It forces the crystallographer to re-examine the data and model, creating a self-correcting feedback loop.[22]

Part 4: Case Study: Structural Insights into a Bioactive Derivative

Let us consider a hypothetical derivative, Compound X , a 4-(pyridin-2-yl)-9-phenethyl-4-Oxa-1,9-diazaspiro[5.5]undecane, designed as a dual µ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist.[3][4] SCXRD analysis provides the following critical insights that are unobtainable by other methods.

  • Unambiguous Conformation: The analysis reveals that both six-membered rings of the spiro-core adopt stable chair conformations. The N-phenethyl substituent is found in an equatorial position on its piperidine ring, minimizing steric strain. This specific 3D arrangement is the "active conformation" in the solid state and provides a strong hypothesis for the bioactive conformation at the receptor.

  • Absolute Stereochemistry: As a chiral molecule synthesized from achiral starting materials, Compound X crystallizes as a racemic mixture. SCXRD can distinguish the two enantiomers within the crystal lattice and determine their precise spatial relationship, which is vital for understanding stereoselective bioactivity.

  • Intermolecular Interactions & Crystal Packing: The crystal structure reveals a network of intermolecular interactions that dictate how the molecules pack in the solid state. A key hydrogen bond is observed between the N-H of one piperidine ring and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links molecules into chains, providing insight into potential hydrogen bond donor/acceptor capabilities relevant for receptor binding.

H_Bonding_Network mol1 Molecule A (...N-H...) mol2 Molecule B (...Pyridine-N...) mol1->mol2 H-Bond mol3 Molecule C (...N-H...) mol2->mol3 H-Bond

Caption: A simplified diagram showing intermolecular hydrogen bonding in Compound X.

This detailed structural information is invaluable for drug development. It validates the output of the synthesis, provides a precise 3D model for computational docking studies, and helps rationalize observed SAR, guiding the design of next-generation analogs with improved potency and selectivity.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • SARomics. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. SARomics. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1153. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Mapp, L. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2453-2476. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures [PDF]. CCDC. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. EPFL. [Link]

  • Mapp, L. K., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Purdue University Department of Chemistry. [Link]

  • RCSB PDB. (2023). Crystallography Software. RCSB PDB. [Link]

  • PHENIX. (n.d.). Phenix. phenix-online.org. [Link]

  • UNC Department of Chemistry. (n.d.). Crystallography Software. UNC X-ray Core Laboratory. [Link]

  • Virgili-Bernadó, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Virgili-Bernadó, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Diamond Light Source. (n.d.). MX-Software. Diamond Light Source. [Link]

  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]

  • van der Pijl, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7, 37638-37651. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]

  • Inaba, T., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Asgari, M., et al. (2024). Crystal Structure Analysis and Computational Study of 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

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  • Pihlaja, K., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(10), 2533-2545. [Link]

  • Pihlaja, K., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]

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Exploratory

Structure-activity relationship of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives Foreword The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Foreword

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the design of potent and selective ligands against a variety of biological targets. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for this versatile scaffold, drawing upon key findings in the literature. We will delve into the synthetic strategies that unlock this chemical space, explore the nuanced effects of structural modifications on biological activity, and provide detailed experimental protocols for both synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic system.

The 4-Oxa-1,9-diazaspiro[5.5]undecane Core: A Privileged Scaffold

Spirocyclic systems, characterized by a single atom shared between two rings, have gained significant traction in drug discovery.[1][2] The 4-Oxa-1,9-diazaspiro[5.5]undecane core, which features two fused piperidine rings with one incorporating an oxygen atom, offers a distinct advantage. This rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to enhanced target specificity and improved pharmacokinetic properties compared to more flexible, non-spirocyclic counterparts.[2] This scaffold has proven to be a fruitful starting point for developing modulators of complex biological systems, including the central nervous system and enzymatic pathways.

Core Synthetic Strategies

A versatile and modular synthetic approach is crucial for a thorough exploration of the SAR of any scaffold. The synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives often employs a multi-step sequence that allows for diversification at key positions. A common strategy involves the construction of the spirocyclic core followed by the introduction of various substituents at the nitrogen atoms.

Below is a generalized workflow illustrating a common synthetic pathway.

G cluster_0 Core Synthesis Workflow cluster_1 Diversification A Starting Material (e.g., Epoxide) B Ring Opening (e.g., with Ammonia) A->B C Acylation B->C D Cyclization C->D E Boc Protection of N-9 D->E F Core Scaffold (N-9 Protected) E->F G N-1 Arylation/Alkylation (e.g., Buchwald-Hartwig) F->G H Boc Deprotection of N-9 G->H I N-9 Alkylation/Acylation H->I J Final Derivative I->J

Caption: Generalized synthetic workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

This modular approach enables the systematic modification of the scaffold to probe the structure-activity landscape. The choice of reagents and reaction conditions at each step is critical for achieving the desired chemical diversity.

Structure-Activity Relationship (SAR) Analysis

The therapeutic utility of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives has been demonstrated across multiple target classes. This section will dissect the SAR for two prominent examples: dual μ-opioid receptor (MOR) agonists/σ1 receptor (σ1R) antagonists and soluble epoxide hydrolase (sEH) inhibitors.

Dual MOR Agonists and σ1R Antagonists for Pain Management

A promising strategy for developing safer and more effective analgesics is the creation of multimodal compounds that combine MOR agonism for pain relief with σ1R antagonism to mitigate side effects and potentially address neuropathic pain.[3][4] The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has proven to be an excellent framework for integrating the pharmacophores of both targets.[4][5][6]

The general SAR can be visualized as follows:

Caption: Key SAR points for MOR/σ1R dual ligands based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold.

SAR at the N-9 Position: The substituent at the N-9 position plays a critical role in binding to both the MOR and σ1R. Studies have shown that a phenethyl moiety is particularly effective. The presence of this group often leads to a balanced, high-affinity profile for both receptors.

SAR at the N-1 Position (Aryl/Heteroaryl Group): The nature of the aryl or heteroaryl group at the N-1 position is a key determinant of σ1R affinity. Substituted pyridyl moieties have been identified as providing an excellent balance of properties.[4][5]

SAR at Position 2: Introduction of small alkyl groups, such as methyl, at the 2-position of the spirocyclic core has been shown to be beneficial for overall potency.[5]

The following table summarizes the quantitative data for selected derivatives, illustrating these SAR trends.

CompoundN-9 SubstituentN-1 Substituent (Aryl)MOR Ki (nM)σ1R Ki (nM)
15au 2-(4-Fluorophenyl)ethyl5-Trifluoromethyl-pyridin-2-yl1.22.0
15av 2-Phenylethyl5-Trifluoromethyl-pyridin-2-yl1.11.4
15ax 2-Phenylethyl5-Chloropyridin-2-yl1.41.7

Data compiled from J. Med. Chem. 2020, 63, 5, 2434–2454.[5]

Compound 15au emerged as a particularly promising candidate, demonstrating a balanced dual profile with potent MOR agonism and σ1R antagonism.[4][5] In preclinical models, it exhibited potent analgesic activity comparable to oxycodone but with a reduced side-effect profile, such as less constipation.[4][5]

Soluble Epoxide Hydrolase (sEH) Inhibitors

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has also been successfully employed in the development of highly potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for chronic kidney diseases.[7] In this context, the scaffold serves as a central building block for trisubstituted urea derivatives.

The key structural feature for sEH inhibition is a urea moiety that connects the spirocyclic core to a substituted aromatic ring. The SAR exploration in this series focused on optimizing the substituents on both the spirocycle and the aromatic ring to maximize inhibitory potency and improve pharmacokinetic properties.

CompoundSpirocyclic CoreUrea LinkageAromatic SubstituentsEH IC50 (nM)
19 4-Oxa-1,9-diazaspiro[5.5]undecaneTrisubstituted UreaAdamantyl0.87

Data compiled from Bioorg. Med. Chem. Lett. 2014, 24, 2, 565-570.[7]

Compound 19 was identified as a highly potent sEH inhibitor with excellent bioavailability.[7] Notably, when administered orally in a rat model of glomerulonephritis, it demonstrated therapeutic efficacy by lowering serum creatinine levels, highlighting the potential of this chemical series for treating chronic kidney diseases.[7]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative dual MOR/σ1R ligand and for a standard radioligand binding assay.

Synthesis of a Representative Derivative (Analogous to 15au)

This protocol describes the synthesis of a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, a potent dual MOR/σ1R ligand.

Workflow Diagram:

G A Step 1: Epoxide Formation B Step 2: Ring Opening with Ammonia A->B Chaykovsky reagent C Step 3: Acylation B->C Acyl halide D Step 4: Cyclization & Boc Protection C->D Acidic conditions E Step 5: Buchwald-Hartwig Coupling D->E Aryl halide, Pd catalyst F Step 6: Boc Deprotection E->F TFA or HCl G Step 7: N-Alkylation F->G Alkyl halide, Base H Final Compound G->H

Caption: Step-wise synthetic workflow for a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Step-by-Step Protocol:

  • Synthesis of the Amino Alcohol Intermediate:

    • Treat a suitable epoxide with methanolic ammonia to yield the corresponding amino alcohol.

    • Causality: The nucleophilic ammonia opens the epoxide ring to form the key amino alcohol precursor.

  • Acylation and Cyclization:

    • Acylate the amino alcohol with an appropriate acyl halide.

    • Subject the acylated intermediate to cyclization conditions (e.g., acidic medium) to form the piperidinone ring.

    • Causality: This sequence constructs one of the heterocyclic rings of the spirocyclic core.

  • Formation of the Spirocyclic Core and N-9 Protection:

    • Further reaction steps, which may involve reduction and subsequent cyclization, are performed to complete the 4-oxa-1,9-diazaspiro[5.5]undecane core.

    • Protect the nitrogen at the 9-position with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

    • Causality: The Boc protecting group allows for selective functionalization of the N-1 position in the subsequent step.

  • N-1 Arylation (Buchwald-Hartwig Coupling):

    • Combine the Boc-protected spirocycle with the desired aryl or heteroaryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) and a solvent (e.g., toluene).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Causality: This cross-coupling reaction is a powerful method for forming the crucial C-N bond between the spirocycle and the aryl group.

  • N-9 Deprotection:

    • Remove the Boc protecting group from the N-9 position using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent (e.g., dichloromethane or methanol).

    • Causality: Deprotection reveals the secondary amine at N-9, making it available for the final alkylation step.

  • N-9 Alkylation:

    • React the deprotected intermediate with the desired alkylating agent (e.g., 1-(2-bromoethyl)-4-fluorobenzene) in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., acetonitrile).

    • Heat the reaction mixture to drive the alkylation to completion.

    • Purify the final product using column chromatography or recrystallization.

    • Causality: This final step introduces the key substituent at the N-9 position, completing the synthesis of the target molecule.

Radioligand Binding Assay for MOR and σ1R Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human μ-opioid receptor (hMOR) and σ1 receptor (hσ1R).

Workflow Diagram:

G A Prepare Cell Membranes (Expressing hMOR or hσ1R) B Incubate Membranes with Radioligand and Test Compound A->B [³H]DAMGO for MOR ³H-Pentazocine for σ1R C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Use [³H]DAMGO for hMOR and -pentazocine for hσ1R at a concentration close to their Kd value.

    • Test Compounds: Prepare serial dilutions of the 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives in the assay buffer.

    • Cell Membranes: Use membranes prepared from cell lines (e.g., HEK-293) stably expressing the receptor of interest.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand, and the test compound (or buffer for total binding, or a saturating concentration of a known non-labeled ligand for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Causality: During incubation, the test compound competes with the radioligand for binding to the receptor. The amount of radioligand that binds is inversely proportional to the affinity and concentration of the test compound.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Causality: Rapid filtration is crucial to separate the receptor-bound radioligand from the free radioligand before significant dissociation can occur.

  • Quantification:

    • Place the filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and privileged framework in medicinal chemistry. The structure-activity relationship studies detailed in this guide underscore its potential for developing novel therapeutics. The modular synthesis allows for fine-tuning of pharmacological properties, leading to the identification of potent and selective compounds for diverse targets, from G-protein coupled receptors to enzymes.

The success in generating dual MOR agonist/σ1R antagonist ligands with improved preclinical profiles for pain management is a testament to the scaffold's utility in designing multi-target agents. Furthermore, its application in creating potent sEH inhibitors highlights its broader potential in addressing conditions like chronic kidney disease.

Future research in this area should continue to explore the vast chemical space around this scaffold. Investigations into novel substitutions, stereochemical control during synthesis, and evaluation against a wider range of biological targets could uncover new therapeutic opportunities. As our understanding of the SAR for this remarkable scaffold deepens, so too will its impact on the development of next-generation medicines.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

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Foundational

In Silico Modeling of 4-Oxa-1,9-diazaspiro[5.5]undecane Receptor Binding: A Technical Guide

Abstract The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, notably as a core component of dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, notably as a core component of dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1] The development of such dual-modulators is a promising strategy for creating potent analgesics with improved side-effect profiles.[1] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives to these receptors. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the application of molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to accelerate the discovery and optimization of novel therapeutics based on this unique spirocyclic scaffold.

Introduction: The Therapeutic Rationale for Dual MOR/σ1R Modulation

The μ-opioid receptor is the primary target for opioid analgesics like morphine, which are highly effective for pain management but are also associated with severe side effects, including respiratory depression, constipation, and a high potential for addiction.[2][3] The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is implicated in a variety of cellular functions and has emerged as a key modulator of pain signaling.[4][5][6] Preclinical and clinical studies suggest that σ1R antagonists can potentiate opioid analgesia and mitigate some of its adverse effects.[6]

Consequently, the design of single molecules that act as both MOR agonists and σ1R antagonists is a compelling therapeutic strategy. The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has proven to be a versatile platform for achieving this dual pharmacology.[1] In silico modeling provides a powerful, resource-efficient approach to explore the structure-activity relationships (SAR) of these compounds, predict their binding modes, and prioritize candidates for synthesis and experimental validation.[7]

Foundational Workflow for In Silico Analysis

A robust computational workflow is essential for generating reliable and predictive models. The process described herein is designed as a self-validating system, where each step builds upon and informs the next, from initial structural preparation to final binding energy calculations and property predictions.

G cluster_0 Preparation cluster_1 Initial Screening & Hypothesis Generation cluster_2 Refinement & Dynamic Analysis cluster_3 Property Prediction & Validation PDB Receptor Structure Selection & Preparation DOCK Molecular Docking PDB->DOCK LIG Ligand Structure Preparation & Parameterization LIG->DOCK ADMET In Silico ADMET Prediction LIG->ADMET PHARM Pharmacophore Modeling DOCK->PHARM Generate Hypotheses MD Molecular Dynamics Simulation DOCK->MD PHARM->DOCK Constrain Docking MD->PHARM Refine Hypotheses FREE_E Binding Free Energy Calculation MD->FREE_E VALID Model Validation & Iteration FREE_E->VALID ADMET->VALID

Caption: High-level workflow for in silico modeling.

Part I: Receptor and Ligand Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the receptor and the novel spirocyclic ligand.

Receptor Structure Selection and Preparation

Causality: The choice of the receptor structure is paramount. An ideal structure is of high resolution, co-crystallized with a ligand that shares key pharmacophoric features with the 4-Oxa-1,9-diazaspiro[5.5]undecane series (e.g., a basic amine, aromatic moieties), and is in a relevant conformational state (e.g., antagonist-bound).

Recommended Structures:

ReceptorPDB IDResolution (Å)Co-crystallized LigandRationale
μ-Opioid Receptor (MOR) 4DKL2.80β-funaltrexamine (antagonist)High-resolution structure with a morphinan antagonist, providing a well-defined antagonist-binding pocket.[8][9]
Sigma-1 Receptor (σ1R) 5HK12.50PD144418 (antagonist)High-resolution structure with a selective antagonist, crucial for understanding antagonist interactions.[10][11]
Sigma-1 Receptor (σ1R) 6DK13.10(+)-pentazocine (agonist)Provides a contrasting agonist-bound state to understand conformational changes upon activation.[12]

Protocol 1: Receptor Preparation using GROMACS

  • Download PDB Structure: Obtain the desired PDB file (e.g., 4DKL.pdb) from the RCSB Protein Data Bank.

  • Clean PDB File: Remove all non-protein atoms (water, ions, co-crystallized ligand) using a text editor or molecular visualization software like PyMOL. For GPCRs like MOR, the T4 lysozyme insertion used for crystallization must be removed and the third intracellular loop modeled.[3]

  • Generate Topology: Use the pdb2gmx module in GROMACS to generate the protein topology.

    • Expertise & Experience: The CHARMM36 force field is well-suited for protein simulations.[7] We select it here to ensure compatibility with the ligand parameters we will generate using the CGenFF server.

Ligand Preparation and Parameterization

Causality: The 4-Oxa-1,9-diazaspiro[5.5]undecane is a non-standard residue. Standard force fields do not contain parameters for it. Therefore, we must generate a custom topology and parameter file. The accuracy of these parameters, particularly the partial atomic charges and dihedral terms, will directly impact the reliability of the simulation.

Protocol 2: Ligand Parameterization using CGenFF

  • Generate 3D Ligand Structure: Draw the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative using software like Avogadro or Marvin Sketch. Generate a 3D conformation and save it in .mol2 format. Ensure all hydrogens are explicit and bond orders are correct.

  • Submit to CGenFF Server: Upload the .mol2 file to the CHARMM General Force Field (CGenFF) server. The server will assign atom types, charges, and bonded parameters by analogy to pre-parameterized fragments.[7][13]

  • Analyze CGenFF Output: The server returns a stream file (.str). Critically examine this file for any parameters with high penalty scores. High penalties indicate that the analogy to existing fragments is poor and may require manual refinement.

  • Convert to GROMACS Format: Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the CHARMM stream file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[14]

  • Trustworthiness: The CGenFF program is designed to be compatible with the CHARMM all-atom additive biological force fields, ensuring that the ligand and protein can be simulated together harmoniously.[7] For spirocyclic systems, pay close attention to the dihedral parameters around the spiro-carbon, as these are critical for maintaining the correct ring conformations. If penalties are high, quantum mechanical calculations may be necessary to derive more accurate parameters.[15]

Part II: Molecular Docking and Pharmacophore Modeling

Docking provides a static snapshot of the likely binding pose, while pharmacophore modeling abstracts the key chemical features required for binding.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] The scoring function estimates the binding affinity, allowing for the ranking of different compounds or poses. This step is crucial for generating initial hypotheses of the binding mode before committing to more computationally expensive simulations.

Protocol 3: Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the processed protein (.gro) and ligand (.mol2) files to the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type definitions.

  • Define the Binding Site: Identify the binding pocket based on the co-crystallized ligand in the experimental structure. For MOR, key residues include Asp147 and Tyr326.[17][18][19] For σ1R, the binding site is a large, hydrophobic pocket.[10][11] Define a grid box that encompasses this entire site.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

  • Run Vina: Execute the docking calculation from the command line.

  • Analyze Results: Visualize the top-ranked poses in PyMOL or ChimeraX. Analyze the interactions (hydrogen bonds, hydrophobic contacts) with key residues. The binding affinity is reported in kcal/mol.

Pharmacophore Modeling

Causality: A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific receptor.[8][20] It can be generated from the receptor structure, a set of active ligands, or, as in this workflow, from the docked poses of a high-affinity ligand. This model serves as a 3D query for virtual screening and helps to rationalize the SAR.

Protocol 4: Generating a Pharmacophore from a Docked Pose

  • Select a High-Confidence Pose: Choose the top-ranked docking pose that exhibits chemically sensible interactions with known key residues of the target receptor.

  • Identify Pharmacophoric Features: Using software like LigandScout or Phase (Schrödinger), identify the key features of the ligand in its bound conformation. Common features for MOR and σ1R antagonists include:

    • A positive ionizable (PI) feature (typically the protonated nitrogen).[8][20]

    • One or more hydrophobic (HYD) or aromatic ring (AR) features.[8][20]

    • Hydrogen bond acceptors (HBA) or donors (HBD).

  • Generate the Hypothesis: The software will generate a 3D arrangement of these features with specific distance and angle constraints. This hypothesis can then be used to screen databases for novel compounds matching the required features.

G cluster_0 Pharmacophore Features PI Positive Ionizable (PI) HYD1 Hydrophobic (HYD) PI->HYD1 ~3-4 Å HYD2 Hydrophobic (HYD) PI->HYD2 ~6-10 Å HBA H-Bond Acceptor (HBA) PI->HBA ~2.8 Å HYD1->HYD2

Caption: A hypothetical pharmacophore model for a σ1R antagonist.

Part III: Molecular Dynamics and Binding Free Energy

While docking provides a static view, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event.

Molecular Dynamics (MD) Simulation

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to study the physical movements and conformational changes of the protein and ligand.[21][22] This is crucial for assessing the stability of the docked pose, identifying key persistent interactions, and providing equilibrated structures for more rigorous binding free energy calculations.

Protocol 5: Protein-Ligand MD Simulation with GROMACS

  • Build the Complex Topology: Combine the protein topology (from pdb2gmx) and the ligand topology (.itp file from CGenFF) into a master topology file (topol.top).

  • Create the Simulation Box: Define a simulation box (e.g., cubic) around the complex and solvate it with a chosen water model (e.g., TIP3P).

  • Add Ions: Add ions to neutralize the system's charge and to mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration: Perform a two-stage equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

  • Production MD: Run the production simulation for a sufficient length of time (typically 100-200 ns or longer) without position restraints.

  • Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions (e.g., hydrogen bonds) over time.

Binding Free Energy Calculation

Causality: While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally intensive, calculation of the binding free energy by considering the different energy components of the system.

Protocol 6: MM/PBSA Calculation

  • Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., every 100 ps).

  • Run g_mmpbsa: Use the g_mmpbsa tool (or similar scripts) to calculate the binding free energy for each snapshot. The calculation involves:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and non-polar solvation energy.

  • Average Results: Average the binding free energy over all the analyzed frames to obtain a final estimate and standard deviation.

Part IV: In Silico ADMET Prediction

Causality: A potent ligand is not necessarily a good drug. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage failures.[23] For CNS targets like MOR and σ1R, predicting blood-brain barrier (BBB) penetration is particularly important.[24][25] Additionally, predicting potential cardiotoxicity via hERG channel inhibition is a standard safety assessment.[26][27]

Data Presentation: Predicted ADMET Properties

PropertyPrediction ToolPredicted Value (Example)Desirable RangeRationale
LogP SwissADME, QikProp2.51-3Lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) SwissADME65 Ų< 90 ŲCorrelates with BBB penetration.
BBB Penetration ADMETlab 2.0, PreADMETYesYesEssential for CNS targets.
hERG Inhibition Pred-hERG, ADMETlab 2.0Low RiskLow Risk / Non-inhibitorAvoids potential cardiotoxicity.[26][27]
Human Intestinal Absorption (HIA) pkCSM> 90%> 80%Indicator of good oral bioavailability.
CYP2D6 Inhibition SwissADME, pkCSMNoNoAvoids major drug-drug interactions.
  • Trustworthiness: In silico ADMET models are predictive and should be used for prioritization rather than as absolute measures.[28] The reliability of these predictions depends heavily on the applicability domain of the model; they tend to be more accurate for compounds structurally similar to those in the model's training set.[24] Therefore, it is advisable to use multiple prediction tools and look for a consensus.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow for investigating the receptor binding of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. By integrating molecular docking, pharmacophore modeling, molecular dynamics, binding free energy calculations, and ADMET predictions, researchers can build a robust, multi-faceted understanding of their compounds' behavior at the molecular level. This approach enables the rational design of novel ligands with optimized potency, selectivity, and drug-like properties. The self-validating nature of the workflow, where the outputs of one stage inform and refine the next, enhances the confidence in the generated models. As computational power increases and algorithms improve, these methods will become even more integral to the rapid and efficient discovery of next-generation therapeutics for pain and other neurological disorders.

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Exploratory

Pharmacophore Modeling for 4-Oxa-1,9-diazaspiro[5.5]undecane Based Ligands

An In-Depth Technical Guide: Executive Summary The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent ligands for challenging biological targets. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent ligands for challenging biological targets. Its inherent three-dimensional complexity and conformational constraints make it an ideal candidate for computational drug design strategies. This technical guide provides an in-depth exploration of pharmacophore modeling as a pivotal tool to accelerate the discovery and optimization of novel therapeutics based on this spirocyclic core. We will dissect the core principles, present field-proven protocols for both ligand- and structure-based approaches, emphasize the necessity of rigorous model validation, and illustrate the practical application of these models in virtual screening and lead optimization. This document is structured to serve as a practical and authoritative resource, bridging theoretical concepts with actionable experimental workflows.

The 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold: A Privileged Core
1.1 Introduction to the Spirocyclic Structure

The 1,9-diazaspiro[5.5]undecane framework consists of two piperidine rings fused at a single spirocyclic carbon center.[1] The introduction of an oxygen atom at the 4-position creates the 4-Oxa-1,9-diazaspiro[5.5]undecane core, a modification that significantly influences the scaffold's physicochemical properties, including polarity and hydrogen bonding capacity, while maintaining a rigid, three-dimensional arrangement of its functional groups. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

1.2 Documented Biological Activities: A Foundation for Modeling

The therapeutic potential of this scaffold is not theoretical; it is substantiated by successful drug discovery campaigns. Key examples include:

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-target ligands.[2][3] One of the lead compounds from this series demonstrated potent analgesic activity in animal models, comparable to oxycodone but with a potentially better side-effect profile, such as reduced constipation.[2][3] This dual-action mechanism is a promising strategy for developing safer and more effective pain therapeutics.[2]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Researchers have successfully developed trisubstituted ureas built upon the 1-oxa-4,9-diazaspiro[5.5]undecane core as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] A lead compound from this work, when administered orally, showed therapeutic potential in a rat model of chronic kidney disease, highlighting the scaffold's utility beyond neuroscience targets.[4]

1.3 The Rationale for a Pharmacophore-Driven Approach

A pharmacophore is an abstract representation of the steric and electronic features essential for optimal molecular interaction with a specific biological target.[5] For a scaffold like 4-Oxa-1,9-diazaspiro[5.5]undecane, this approach is particularly powerful. It allows researchers to distill the complex 3D structure into a simple, queryable model of essential interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model can then be used to rapidly screen vast virtual libraries for novel compounds that possess these key features but may have entirely different chemical backbones, a process known as scaffold hopping.[6]

Core Principles of Pharmacophore Modeling
2.1 Defining the Pharmacophore: Beyond the Chemical Structure

It is critical to understand that a pharmacophore is not a single molecule or a rigid set of functional groups. Instead, it is a conceptual model defining the spatial arrangement of essential molecular features that trigger a biological response.[7][8] These features represent the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

2.2 The Two Primary Methodologies: Ligand-Based vs. Structure-Based

Pharmacophore models are typically generated using one of two primary approaches, the choice of which depends on the available data.[7][9]

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[10] The process involves superimposing a set of structurally diverse, active molecules to identify the common chemical features and their spatial relationships that are essential for their bioactivity.[5][10]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[9][11] The model is derived directly from the key interaction points observed between the protein and a bound ligand within the active site.[11][12] This approach provides a more direct map of the receptor's requirements for binding.

2.3 Common Pharmacophoric Features

The quality of a pharmacophore model is directly dependent on the accurate definition of its features.[6] These features are typically represented as spheres in 3D space with a defined radius, allowing for some tolerance in matching.

Feature TypeAbbreviationDescription & Rationale
Hydrogen Bond Acceptor HBARepresents a Lewis base (e.g., carbonyl oxygen, amine nitrogen) capable of accepting a hydrogen bond from the target protein. Crucial for directional, high-affinity interactions.
Hydrogen Bond Donor HBDRepresents a Lewis acid (e.g., hydroxyl group, secondary amine) capable of donating a hydrogen bond to the target. Works in concert with HBAs to anchor the ligand.
Hydrophobic HRepresents aliphatic or aromatic groups that engage in non-polar, van der Waals interactions with hydrophobic pockets in the target. Key for desolvation and binding affinity.
Aromatic Ring ARSpecifically denotes an aromatic ring system (e.g., phenyl, pyridyl) that can participate in π-π or cation-π stacking interactions with aromatic residues like Phe, Tyr, or Trp.
Positive Ionizable PIRepresents a group that is protonated at physiological pH (e.g., a secondary or tertiary amine) and can form an ionic bond with negatively charged residues like Asp or Glu.
Negative Ionizable NIRepresents a group that is deprotonated at physiological pH (e.g., a carboxylic acid) and can form an ionic bond with positively charged residues like Lys or Arg.
Exclusion Volume EVDefines regions of space within the binding pocket that are occupied by the receptor. A molecule that clashes with these volumes will be disqualified, preventing steric hindrance.[6]
Methodology: A Step-by-Step Protocol for Model Generation

The causality behind each step is critical. A model is only as good as the data and logic used to create it. The following sections provide detailed, self-validating workflows.

3.1 Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This approach is ideal when multiple active ligands based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold are known, but a high-quality target structure is unavailable.

LBPM Workflow Diagram

LBPM_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Validation A 1. Training Set Curation (Active & Diverse Ligands) B 2. Test Set Curation (Actives & Inactives) C 3. 3D Conformer Generation (Explore Flexible Space) A->C D 4. Feature Identification & Molecular Alignment C->D E 5. Generate & Score Pharmacophore Hypotheses D->E F 6. Validate Models (Using Test & Decoy Sets) E->F G 7. Select Final Model (Based on GH, EF, ROC) F->G H Validated Pharmacophore G->H Use for Screening

Protocol 3.1.1: Training Set Curation

  • Selection of Actives: Gather a set of at least 5-10 structurally diverse compounds based on the 4-Oxa-1,9-diazaspiro[5.5]undecane core with high, confirmed activity against the target of interest.

  • Activity Range: Ensure the selected compounds span a reasonable activity range (e.g., pIC50 ≥ 7.0). This focuses the model on features essential for high potency.[13]

  • Rationale: The quality of the training set is the single most important factor for a predictive ligand-based model. A diverse set prevents the model from being biased towards a specific chemical series, while a potent set ensures the identified features are truly relevant for binding.

Protocol 3.1.2: 3D Conformer Generation & Alignment

  • Conformational Analysis: For each molecule in the training set, generate a library of low-energy 3D conformations. This is crucial because molecules are flexible, and we must identify the "bioactive" conformation that binds to the target.[10]

  • Alignment: Superimpose the generated conformers of all training set molecules. The goal is to maximize the overlap of common chemical features (e.g., aligning all aromatic rings, all hydrogen bond donors).[5] This can be point-based (superimposing atoms) or property-based (aligning molecular fields).[10]

  • Rationale: This step translates 2D chemical structures into a 3D ensemble. By aligning multiple active molecules, we triangulate the spatial locations of the features that are consistently present and therefore likely essential for activity.

Protocol 3.1.3: Hypothesis Generation & Scoring

  • Model Generation: The software will identify common pharmacophoric feature arrangements from the aligned conformers and generate a set of candidate pharmacophore models (hypotheses).

  • Scoring: Each hypothesis is scored based on how well it maps to the most active ligands and its complexity. A good model should map well to all active compounds while being as simple as possible.

  • Rationale: This is an automated process of pattern recognition. The scoring function quantitatively estimates which spatial arrangement of features best explains the observed biological activity of the training set.

3.2 Structure-Based Pharmacophore Modeling (SBPM) Workflow

This is the preferred method when a crystal structure of the target (e.g., MOR, σ1R, or sEH) complexed with a ligand is available.

SBPM Workflow Diagram

SBPM_Workflow A 1. Obtain Target Structure (e.g., PDB ID) B 2. Protein Preparation (Add Hydrogens, Remove Water, Optimize Sidechains) A->B C 3. Define Binding Site (Based on Co-crystallized Ligand) B->C D 4. Map Protein-Ligand Interactions (H-bonds, Hydrophobic, Ionic) C->D E 5. Generate Pharmacophore Features (Translate Interactions into Features) D->E F 6. Refine & Add Exclusion Volumes E->F G Validated Pharmacophore F->G

Protocol 3.2.1: Target Protein Preparation

  • Acquire Structure: Download the 3D coordinates of the target-ligand complex from a database like the Protein Data Bank (PDB).

  • Clean and Prepare: Remove non-essential components like water molecules (unless they are critical for binding), co-factors, and ions. Add hydrogen atoms, as they are typically not resolved in crystal structures but are vital for interactions. Correct any structural issues.

  • Rationale: A crystal structure is a static, imperfect model. This preparation step creates a chemically correct and computationally ready representation of the binding site.

Protocol 3.2.2: Binding Site Definition & Interaction Mapping

  • Define the Pocket: Define the binding site based on the location of the co-crystallized ligand or by identifying cavities on the protein surface.

  • Analyze Interactions: Carefully map all significant non-covalent interactions between the ligand and the surrounding amino acid residues (e.g., H-bonds with Asp147 in MOR, hydrophobic contact with Phe294 in Akt2).[12]

  • Rationale: This step is the core of the structure-based approach. We are using the experimentally determined binding mode to directly observe which features of the ligand are recognized by the protein.

Protocol 3.2.3: Feature Extraction & Model Refinement

  • Feature Generation: Automatically translate the identified interactions into pharmacophoric features. For example, a hydrogen bond between a ligand's hydroxyl group and a protein's aspartate residue would generate an HBD feature on the ligand and an HBA feature on the protein.

  • Add Exclusion Volumes: Add exclusion volume spheres to represent the space occupied by the receptor atoms. This ensures that any new molecule matching the pharmacophore will not sterically clash with the target.

  • Rationale: This finalizes the model by abstracting the specific chemical interactions into a generalized, searchable query while also encoding the shape constraints of the binding pocket.

The Keystone of Trust: Rigorous Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation determines if the model can reliably distinguish active compounds from inactive ones and is a non-negotiable step for ensuring its predictive power.[12][14]

Validation Workflow Diagram

Validation_Workflow cluster_sets Preparation of Validation Sets Input Generated Pharmacophore Hypothesis Screen Screen Both Sets Against the Pharmacophore Model Input->Screen TestSet Test Set (Known Actives & Inactives not used in model generation) DecoySet Decoy Set (Many presumed inactives with similar physicochemical properties) TestSet->Screen DecoySet->Screen Calculate Calculate Validation Metrics Screen->Calculate Decision Is Model Predictive? (e.g., GH > 0.7, High EF) Calculate->Decision Output_Good Proceed to Virtual Screening Decision->Output_Good Yes Output_Bad Refine or Regenerate Model Decision->Output_Bad No

4.1 Validation Techniques

Protocol 4.2.1: Test Set Validation

  • Prepare Test Set: Create a test set of compounds that were not used to build the model. This set must include both known active compounds and known inactive compounds.[12][15]

  • Screen Test Set: Use the pharmacophore model to screen the test set.

  • Analyze Results: A good model should identify a high percentage of the active compounds while identifying a low percentage of the inactive compounds.

  • Rationale: This is the most intuitive validation method. It directly tests the model's primary function: to correctly classify compounds based on their activity.

Protocol 4.2.2: Decoy Set Screening

  • Prepare Decoy Set: A decoy set consists of a large number of "decoy" molecules (presumed inactives) that have similar physicochemical properties (e.g., molecular weight, logP) to the known actives but different topologies.

  • Screen Combined Set: Screen a database containing the small set of known actives seeded within the large decoy set.

  • Calculate Metrics: Evaluate the model's performance using metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score.

  • Rationale: This method simulates a real-world virtual screening scenario. It tests whether the model can "find" the active needles in a haystack of similar-looking but inactive molecules.

4.2 Key Validation Metrics
MetricDescriptionInterpretation
Enrichment Factor (EF) The ratio of the concentration of active compounds found in a small fraction of the screened database to the concentration of actives in the whole database.An EF value > 1 indicates the model is better than random chance. Higher values (e.g., >10) are desirable.
Goodness of Hit (GH) Score A metric that combines the percentage of actives retrieved, the enrichment, and other factors into a single score, typically ranging from 0 to 1.A GH score between 0.7 and 1.0 is considered a very good and reliable model.[16]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall predictive accuracy.An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random model.
Application: From Validated Model to Novel Hit Discovery

A rigorously validated pharmacophore model is a powerful tool for drug discovery.

  • Virtual Screening: The primary application is to use the model as a 3D query to rapidly search large compound databases (e.g., Enamine, ZINC, corporate collections) containing millions of structures.[6][13][17] This process filters the library down to a manageable number of "hits" that fit the pharmacophore and are worthy of experimental testing.

  • Scaffold Hopping: Because pharmacophores are based on features rather than elemental structure, they are excellent at identifying novel chemical scaffolds that present the same key interactions. This is invaluable for generating new intellectual property and moving away from crowded chemical spaces.

  • Lead Optimization: A pharmacophore model can guide the synthetic modification of existing ligands. It can suggest where to add or modify functional groups to better match the pharmacophoric features, thereby improving potency and selectivity.

Conclusion

Pharmacophore modeling provides a scientifically robust and resource-efficient strategy for navigating the chemical space surrounding the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. By abstracting complex molecular information into a simple, interaction-based model, researchers can rapidly identify novel hit compounds and guide their optimization into clinical candidates. The success of this approach, however, is not guaranteed by software alone. It relies on a deep understanding of the underlying principles, careful curation of input data, and an unwavering commitment to rigorous, multi-faceted validation. This guide provides the foundational knowledge and protocols to empower research teams to effectively leverage pharmacophore modeling in their pursuit of next-generation therapeutics based on this promising molecular core.

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  • Liu, M., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296. Available from: [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available from: [Link]

  • Al-Sha'er, M. A., et al. (2022). Computational workflow for structure-based pharmacophore modelling [Image]. ResearchGate. Available from: [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Available from: [Link]

  • Pharmacophore model validation using GH score method. [Image]. ResearchGate. Available from: [Link]

  • Lagunin, A. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3096. Available from: [Link]

  • Svobodová, M., & Imramovský, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19825-19837. Available from: [Link]

  • Mahrous, R. SR., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-151. Available from: [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available from: [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available from: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? Available from: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link]

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Foundational

The Emergence of 4-Oxa-1,9-diazaspiro[5.5]undecane: A Privileged Scaffold for Complex Biological Targets

An In-depth Technical Guide for Drug Development Professionals Preamble: The Quest for Three-Dimensionality in Medicinal Chemistry In an era of drug discovery increasingly focused on complex and challenging biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Quest for Three-Dimensionality in Medicinal Chemistry

In an era of drug discovery increasingly focused on complex and challenging biological targets, the limitations of flat, aromatic-rich molecules have become apparent. The concept of the "privileged scaffold," a molecular framework capable of providing high-affinity ligands for multiple, distinct receptors, has guided medicinal chemists toward more three-dimensional (3D) structures. These sp³-rich cores offer a rigid and defined orientation of functional groups in space, enhancing target engagement, improving physicochemical properties, and unlocking novel biological activities. It is within this landscape that the 4-Oxa-1,9-diazaspiro[5.5]undecane core has emerged as a scaffold of significant interest, demonstrating remarkable versatility in the design of potent and selective modulators for complex therapeutic targets. This guide provides a technical overview of its discovery, synthesis, and application, offering field-proven insights for researchers in drug development.

Section 1: The Strategic Discovery of a Dual-Action Analgesic

The development of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold as a therapeutic agent is a prime example of a rational, pharmacophore-merging strategy. The primary challenge addressed was the development of potent analgesics with an improved safety profile compared to traditional opioids, which are fraught with side effects like respiratory depression, constipation, and tolerance.

The Causality Behind the Design: Merging Two Pharmacophores

The scientific rationale was to combine two distinct but synergistic pharmacological activities into a single molecule: agonism of the μ-opioid receptor (MOR) for pain relief and antagonism of the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein that, among other functions, modulates the activity of the MOR. Antagonism of σ1R has been shown to potentiate opioid-induced analgesia and mitigate the development of tolerance and other side effects.[1][2][3]

The 4-Oxa-1,9-diazaspiro[5.5]undecane core was identified as an ideal template to merge the key structural features of known MOR agonists and σ1R antagonists. This "merging" approach is superior to simply linking two separate drugs, as it results in a more compact, drug-like molecule with optimized pharmacokinetic properties.[1] The spirocyclic nature of the scaffold provides a rigid framework, ensuring that the key interacting moieties are held in the correct spatial orientation to bind to both targets simultaneously or with high affinity for each.

Pharmacophore_Merging cluster_0 Known Pharmacophores MOR_Agonist μ-Opioid Receptor (MOR) Agonist Pharmacophore (e.g., Basic Nitrogen, Aromatic Ring) Merging_Strategy Rational Merging Strategy MOR_Agonist->Merging_Strategy S1R_Antagonist σ1 Receptor (σ1R) Antagonist Pharmacophore (e.g., Aryl Group, Basic Nitrogen) S1R_Antagonist->Merging_Strategy Scaffold 4-Oxa-1,9-diazaspiro[5.5]undecane Privileged Scaffold Merging_Strategy->Scaffold Identifies core structure Dual_Ligand Dual MOR Agonist / σ1R Antagonist Ligand Scaffold->Dual_Ligand Serves as template for synthesis

Caption: Rational design of dual-acting ligands.

The Resultant Breakthrough: A New Class of Safer Analgesics

This strategy led to the discovery of a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives with potent, balanced affinities for both MOR and σ1R.[1][2] One of the most promising compounds from this series, 15au , demonstrated potent analgesic activity in preclinical models, comparable to oxycodone.[1][2] Crucially, and in line with the design hypothesis, compound 15au exhibited a significantly better side-effect profile, showing less constipation at equianalgesic doses.[1][2] This provides strong evidence that the dual MOR agonism/σ1R antagonism strategy is a viable route to safer and more effective pain therapeutics.

Section 2: Synthesis and Structure-Activity Relationships (SAR)

The versatility of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold lies in its synthetic tractability, which allows for systematic exploration of the chemical space around its core structure.

A Versatile Synthetic Route

A highly versatile synthetic route was developed, starting from the readily available N-Boc-4-piperidone.[1] This multi-step synthesis allows for the introduction of diversity at three key positions: the aryl group at position 4 (R1), substituents on the oxa-piperidine ring at position 2 (R2), and the substituent at the N-9 position (R3).

Synthetic_Workflow Start N-Boc-4-piperidone Epoxide Spiro-epoxide Formation Start->Epoxide Corey-Chaykovsky Reagent Ring_Opening Ring Opening with Arylamine (R1-NH2) Epoxide->Ring_Opening Acylation Acylation Ring_Opening->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Forms the Spiro Core Deprotection Boc Deprotection Cyclization->Deprotection N_Alkylation N-Alkylation at Position 9 (R3) Deprotection->N_Alkylation Final_Product Final Derivative (Substituents at R1, R2, R3) N_Alkylation->Final_Product

Caption: General synthetic workflow for the scaffold.

Detailed Experimental Protocol: Synthesis of the Spirocyclic Core

The following protocol is a representative example of the steps involved in constructing the core scaffold, based on the procedures described by Virgili-Bernado et al.[1] This self-validating system provides a reliable method for accessing the key spirocyclic intermediate.

Step 1: Epoxide Formation from N-Boc-4-piperidone

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in DMSO.

  • Heat the reaction mixture to 50°C and stir for 1 hour.

  • Cool the reaction to room temperature, quench by the slow addition of water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the spiro-epoxide.

Step 2: Thermal Ring Opening with an Arylamine

  • In a sealed vessel, dissolve the spiro-epoxide (1.0 eq) and the desired arylamine (e.g., 2-aminopyridine, 1.5 eq) in a 9:1 mixture of ethanol and water.

  • Heat the mixture to 100°C and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the corresponding aminoalcohol.

Step 3: Acylation and Intramolecular Cyclization

  • Dissolve the aminoalcohol (1.0 eq) in anhydrous dichloromethane and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of an acyl halide (e.g., 2-chloroacetyl chloride, 1.1 eq).

  • Stir the mixture at 0°C for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude chloroacetamide intermediate in anhydrous THF and cool to -78°C.

  • Add potassium tert-butoxide (2.0 eq) and allow the mixture to warm slowly to -30°C over 1-4 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Dry, filter, and concentrate the combined organic layers. Purify by column chromatography to yield the protected 4-Oxa-1,9-diazaspiro[5.5]undecane core.

Structure-Activity Relationship (SAR) for MOR/σ1R Ligands

Systematic modification of the scaffold revealed key structural requirements for dual activity.[1]

  • N-9 Position (R3): A phenethyl group was found to be optimal for high MOR affinity.

  • Aryl Group at Position 4 (R1): Substituted pyridyl moieties provided the best balance of MOR and σ1R affinity.

  • Position 2 (R2): Small alkyl groups were well-tolerated, maintaining potent activity.

Table 1: SAR Data for Representative 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

CompoundR1 (Aryl at Pos. 4)R3 (Substituent at Pos. 9)MOR Ki (nM)σ1R Ki (nM)
15a PhenylPhenethyl1.53.5
15n 2-PyridylPhenethyl1.22.8
15au 6-Methyl-2-pyridylPhenethyl1.83.4
15h PhenylBenzyl10.312.5
15g PhenylH>1000150
Data synthesized from Virgili-Bernado, M. et al. J. Med. Chem. 2020, 63 (5), 2434–2454.[1]

Section 3: A Second Act - Soluble Epoxide Hydrolase (sEH) Inhibition

The privileged nature of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold was further validated by its independent discovery as a core for highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators, making it an attractive target for treating chronic kidney disease and hypertension.

Rationale and Discovery

The discovery in this context arose from screening and optimizing spirocyclic diamine cores for urea-based sEH inhibitors. The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold provided a superior three-dimensional vector for positioning the urea pharmacophore and other key interacting groups within the sEH active site compared to other spirocyclic systems.[4]

SAR Highlights for sEH Inhibition

For this target, the key interactions are driven by a trisubstituted urea moiety attached to the scaffold.

  • Scaffold: The 1-oxa-4,9-diazaspiro[5.5]undecane core demonstrated superior in vivo efficacy compared to related 2,8-diazaspiro[4.5]decane-based ureas.[4]

  • Urea Substituents: Potency was highly dependent on the nature of the substituents on the urea nitrogen, with groups like adamantyl and trifluoromethylphenyl providing high potency.

Table 2: SAR Data for Representative sEH Inhibitors

CompoundR (Urea Substituent)sEH IC50 (nM)
18 4-(trifluoromethoxy)benzyl1.1
19 Adamant-1-yl0.77
20 4-chlorobenzyl2.5
Data synthesized from Kato, Y. et al. Bioorg. Med. Chem. Lett. 2014, 24 (2), 565-570.[4]

Compound 19 from this series showed excellent inhibitory activity and oral bioavailability, and it effectively lowered serum creatinine in a preclinical model of glomerulonephritis, highlighting its potential as a drug candidate for chronic kidney disease.[4]

Section 4: Mechanistic Insights and Future Directions

The success of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold stems from its inherent structural properties and its ability to present pharmacophoric elements in a precise 3D arrangement.

Dual MOR/σ1R Signaling Pathway

The dual-action analgesics function by simultaneously activating the MOR, which leads to the closure of voltage-gated Ca²⁺ channels and the opening of K⁺ channels, reducing neuronal excitability and pain transmission. Concurrently, they antagonize the σ1R, which prevents the σ1R from negatively modulating MOR signaling and from promoting a pro-nociceptive state. This synergistic action is believed to enhance analgesia while reducing the cellular adaptations that lead to tolerance and other adverse effects.[3][5]

Signaling_Pathway cluster_0 Presynaptic Neuron MOR μ-Opioid Receptor (MOR) Ca_Channel Ca²⁺ Channel MOR->Ca_Channel Inhibits (-) S1R σ1 Receptor (σ1R) S1R->MOR Negative Modulation (-) Pain_Signal_Out Pain Signal (Neurotransmitter Release) Ca_Channel->Pain_Signal_Out Required for Release Drug 4-Oxa-1,9-diazaspiro[5.5] undecane Derivative Drug->MOR Agonist (+) Drug->S1R Antagonist (-)

Caption: MOR/σ1R dual modulation in pain signaling.

Conclusion and Outlook

The 4-Oxa-1,9-diazaspiro[5.5]undecane core is a testament to the power of scaffold-based drug design. Its journey from a rationally designed entity for dual-target analgesics to a potent inhibitor of a key metabolic enzyme illustrates its status as a truly privileged scaffold. The rigid, 3D nature of this core provides a robust platform for developing selective and potent ligands for diverse biological targets. Future research will likely explore this scaffold's utility against other receptor classes and enzymes, leveraging its favorable physicochemical properties and synthetic accessibility. For drug development professionals, the 4-Oxa-1,9-diazaspiro[5.5]undecane framework represents a valuable and validated starting point for tackling the next generation of complex therapeutic challenges.

References

  • Virgili-Bernado, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Cendán, C. M., et al. (2020). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology, 177(13), 2967-2982. [Link]

  • Rodríguez-Muñoz, M., et al. (2015). The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control. Antioxidants & Redox Signaling, 22(10), 799–818. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Zamanillo, D., et al. (2013). The sigma-1 receptor: a key pharmacological target for the treatment of pain. European Journal of Pharmacology, 716(1-3), 59-67. [Link]

Sources

Exploratory

A Technical Guide to the Initial Toxicity Screening of the 4-Oxa-1,9-diazaspiro[5.5]undecane Core Structure

Abstract The discovery of novel chemical scaffolds is the engine of modern drug development. The 4-Oxa-1,9-diazaspiro[5.5]undecane core represents a unique three-dimensional structure with potential for developing new th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel chemical scaffolds is the engine of modern drug development. The 4-Oxa-1,9-diazaspiro[5.5]undecane core represents a unique three-dimensional structure with potential for developing new therapeutic agents. However, before significant resources are invested in synthesis and lead optimization, a robust and early assessment of toxicological liabilities is paramount. Late-stage failures due to toxicity are a primary driver of the unsustainable costs in pharmaceutical R&D.[1] This guide outlines a tiered, systematic approach for the initial toxicity screening of this novel spirocyclic core, designed for researchers, toxicologists, and drug development professionals. By integrating in silico predictive models with targeted in vitro assays, this workflow provides a framework for making early, data-driven go/no-go decisions, thereby de-risking the development pipeline.

The Rationale for a Tiered Screening Approach

For a novel chemical entity (NCE) like the 4-Oxa-1,9-diazaspiro[5.5]undecane core, no prior toxicological data exists. Therefore, a screening cascade must be built from the ground up, balancing throughput, cost, and the quality of information. The strategy detailed herein begins with rapid, inexpensive computational methods to flag potential liabilities and progresses to more resource-intensive, but definitive, biological assays. This "fail early, fail fast" philosophy is critical for efficient drug discovery.[2]

G cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: In Vitro General Toxicity cluster_2 Tier 2: In Vitro Specific Toxicity cluster_3 Decision Point in_silico Computational Modeling (ADMET, Genotoxicity Alerts) cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) in_silico->cytotoxicity Prioritize & Guide genotoxicity Genotoxicity Assays (Ames, Micronucleus) cytotoxicity->genotoxicity Inform Dose Selection cardiotoxicity Cardiotoxicity Assay (hERG Patch Clamp) cytotoxicity->cardiotoxicity Inform Dose Selection decision Integrated Risk Assessment (Go / No-Go Decision) genotoxicity->decision cardiotoxicity->decision

Figure 1: A tiered workflow for initial toxicity screening.

Tier 0: In Silico Predictive Toxicology

The first step involves using computational tools to predict a compound's toxic potential based solely on its chemical structure.[3][4][5] This "Tier Zero" screening allows for the rapid triage of thousands of virtual compounds before any synthesis is undertaken.[3]

ADMET Profiling

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict a wide range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7][8] These tools provide early insights into potential liabilities such as poor oral bioavailability, rapid metabolism, or off-target toxicities.[8]

Key Predicted Properties:

  • Physicochemical Properties: LogP, LogD, pKa, Aqueous Solubility.

  • Absorption & Distribution: Caco-2 Permeability, P-glycoprotein (P-gp) inhibition, Blood-Brain Barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Toxicity: Hepatotoxicity (DILI), Cardiotoxicity (hERG inhibition), Genotoxicity alerts.

Example Tools: ADMET Predictor™, ADMET-AI, cardioToxCSM.[3][9][10]

Structural Alert Analysis for Genotoxicity

Expert rule-based systems are crucial for identifying structural fragments (toxicophores) known to be associated with specific toxicities, particularly mutagenicity.[11] Software like Derek Nexus® contains a knowledge base of manually curated structure-activity relationships that can flag potential hazards.[11][12] This is a key component of the ICH M7 guideline for assessing mutagenic impurities.[13]

Example Output: A prediction for the 4-Oxa-1,9-diazaspiro[5.5]undecane core might indicate "No structural alerts for mutagenicity," providing initial confidence. Conversely, if a derivative contains a nitroaromatic group, an alert would be raised, flagging it for high-priority experimental testing.

Tier 1: In Vitro Cytotoxicity Assessment

The first experimental step is to assess the compound's general toxicity to living cells. This establishes a baseline for potency and helps define the concentration range for subsequent, more specific assays.

Rationale for Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of hepatotoxicity studies.[14] Although they have lower levels of metabolic enzymes compared to primary hepatocytes, they are a reliable and reproducible model for assessing direct liver cell toxicity.[15][16][17] They are widely used to study drug metabolism and cytotoxic effects.[14][18]

  • HEK293 (Human Embryonic Kidney): Often used as a general-purpose cell line to assess baseline cytotoxicity in a non-hepatic context.

Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is measured spectrophotometrically.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-Oxa-1,9-diazaspiro[5.5]undecane test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation and Interpretation

Results should be summarized in a clear tabular format and visualized with a dose-response curve.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 3.8
1075.6 ± 6.2
5048.9 ± 5.5
10021.3 ± 4.1
Table 1: Example cytotoxicity data for a test compound on HepG2 cells.

An IC₅₀ value > 50 µM is generally considered a good starting point, indicating low acute cytotoxicity. This value is critical for selecting non-cytotoxic concentrations for the subsequent genotoxicity assays.

Tier 2: Specific Toxicity Endpoints

Following the general cytotoxicity screen, assays targeting key mechanisms of serious toxicity—genotoxicity and cardiotoxicity—are performed.

Genotoxicity Screening

Genotoxicity assessment is crucial as DNA damage can lead to mutations and cancer. A standard two-test in vitro battery is recommended.

The Ames test is a widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[21] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium. The test is performed according to OECD Guideline 471.[22][23]

Key Features of the Protocol:

  • Strains: A minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitution).[21]

  • Metabolic Activation: The test is run with and without an exogenous metabolic activation system (rat liver S9 fraction) to identify compounds that become mutagenic only after being metabolized.[21]

  • Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

This assay detects both chromosome-breaking agents (clastogens) and agents that disrupt the mitotic spindle (aneugens).[24] It is performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and is a standard method for evaluating genotoxic risk.[24][25] The assay follows OECD Guideline 487.[26][27]

Workflow:

G start Treat mammalian cells (e.g., TK6) with compound (± S9 activation) cytoB Add Cytochalasin B (Blocks Cytokinesis) start->cytoB harvest Harvest & Stain Cells (Stain for DNA) cytoB->harvest score Microscopic Analysis: Score micronuclei in binucleated cells harvest->score analyze Statistical Analysis: Compare to vehicle control score->analyze positive Positive Result: Significant increase in micronuclei analyze->positive Yes negative Negative Result: No significant increase analyze->negative No

Figure 2: Workflow for the in vitro micronucleus assay.

A positive result in either the Ames or micronucleus test is a significant red flag requiring careful consideration and likely halting further development of the core structure as-is.

Cardiotoxicity Screening: hERG Channel Assay

Drug-induced blockage of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a leading cause of cardiac arrhythmia (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[28][29] Therefore, early assessment of hERG liability is a critical safety checkpoint, as outlined in the ICH S7B guidelines.[30][31]

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Assay: Automated patch-clamp systems (e.g., QPatch, Patchliner) provide high-throughput measurement of ion channel currents.

  • Procedure: Cells are exposed to increasing concentrations of the test compound. The hERG channel current is measured before and after compound addition.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC₅₀ value is determined from the resulting concentration-response curve.

Interpretation: The hERG IC₅₀ value is not interpreted in isolation. It is used to calculate a safety margin by comparing it to the anticipated efficacious plasma concentration (Cₘₐₓ).

  • Safety Margin = hERG IC₅₀ / Cₘₐₓ

A safety margin of >30-fold is generally considered low risk.[32] A compound with potent hERG inhibition (e.g., IC₅₀ < 1 µM) and a low safety margin is a major liability.

Integrated Analysis and Decision-Making

The final step is to synthesize all data from the screening cascade into a comprehensive risk profile for the 4-Oxa-1,9-diazaspiro[5.5]undecane core and its initial analogs.

G cluster_decision Risk Assessment data Synthesize Data: - In Silico Predictions - Cytotoxicity IC50 - Genotoxicity Results - hERG IC50 & Safety Margin q1 Genotoxicity Positive? data->q1 q2 hERG Safety Margin < 30x? q1->q2 No stop HALT High Risk Profile q1->stop Yes q3 Cytotoxicity IC50 < 10µM? q2->q3 No review REVIEW Redesign to Mitigate Identified Liabilities q2->review Yes proceed PROCEED Favorable Profile q3->proceed No q3->review Yes

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Assay Development for 4-Oxa-1,9-diazaspiro[5.5]undecane Activity

Introduction: Unlocking the Therapeutic Potential of a Versatile Spirocyclic Scaffold The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Spirocyclic Scaffold

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse range of biological targets.[1][2][3] This unique three-dimensional architecture has been successfully exploited to develop potent and selective modulators of key proteins implicated in various disease states. Published research highlights the potential of derivatives of this scaffold in several therapeutic areas, including:

  • Pain Management: As dual-acting ligands, exhibiting agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R), offering a promising strategy for potent analgesia with potentially fewer side effects than traditional opioids.[4][5]

  • Chronic Kidney Disease: Through the potent inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[6]

  • Hypertension: Certain derivatives have demonstrated antihypertensive properties, attributed to their ability to block peripheral α1-adrenoceptors.[7]

  • Obesity: The broader class of diazaspiro[5.5]undecanes has been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor (GPCR) involved in the regulation of energy balance.[1]

Given the polypharmacology of this scaffold, a robust and well-defined suite of in vitro assays is paramount for the successful identification and characterization of lead compounds. This guide provides detailed protocols for a selection of key in vitro assays to determine the activity of novel 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, focusing on the most prominently reported targets: μ-opioid and σ1 receptors, and soluble epoxide hydrolase.

I. Radioligand Binding Assays for μ-Opioid and σ1 Receptors

Receptor binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[8][9][10] These assays are crucial for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound for its target. Here, we describe competitive binding assays using radiolabeled ligands to characterize the binding of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives to MOR and σ1R.

Causality Behind Experimental Choices

The selection of a competitive radioligand binding assay format is based on its robustness, sensitivity, and direct measurement of binding affinity. By using a known high-affinity radioligand, we can quantify the ability of a test compound to displace it, thereby inferring the test compound's affinity for the receptor. The choice of specific radioligands, such as [³H]-DAMGO for MOR and [³H]-(+)-pentazocine for σ1R, is based on their high specificity and well-characterized binding properties. The use of cell membranes expressing the target receptors provides a biologically relevant system that is readily amenable to a high-throughput format.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Test_Compound Prepare Test Compound Dilution Series Incubation Incubate: Test Compound + Radioligand + Membranes Test_Compound->Incubation Membrane_Prep Thaw Receptor Membrane Preparations (MOR or σ1R) Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Working Solution ([³H]-DAMGO or [³H]-(+)-pentazocine) Radioligand_Prep->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation Data_Analysis Calculate % Inhibition and Determine IC₅₀/Ki Scintillation->Data_Analysis

Caption: Workflow for the radioligand receptor binding assay.

Detailed Protocol: μ-Opioid Receptor (MOR) Binding Assay

Materials:

  • Membranes: Human μ-opioid receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a specific MOR agonist).

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-Oxa-1,9-diazaspiro[5.5]undecane derivative of interest.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-DAMGO, and cell membranes.

    • Non-specific Binding: Add assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and cell membranes.

    • Test Compound: Add the test compound dilution, [³H]-DAMGO, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Binding in presence of test compound - Non-specific Binding) / Specific Binding]).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validating System and Controls
  • Positive Control: A known MOR ligand (e.g., morphine) should be run in parallel to ensure the assay is performing as expected.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable.

A similar protocol can be followed for the σ1 receptor binding assay , substituting [³H]-(+)-pentazocine as the radioligand and haloperidol as the non-specific binding control.

II. Enzyme Inhibition Assay for Soluble Epoxide Hydrolase (sEH)

Enzyme inhibition assays are designed to identify and characterize compounds that interfere with the activity of an enzyme.[11][12][13] For 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives targeting sEH, a fluorometric assay is a common and sensitive method.

Causality Behind Experimental Choices

This assay utilizes a substrate that is non-fluorescent until it is hydrolyzed by sEH, at which point it releases a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. This method is highly sensitive, continuous, and well-suited for high-throughput screening. The choice of a specific substrate, such as PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), is based on its favorable kinetic properties and the fluorescent characteristics of its product.

Experimental Workflow: sEH Inhibition Assay

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Test_Compound Prepare Test Compound Dilution Series Pre_incubation Pre-incubate: Test Compound + sEH Enzyme Test_Compound->Pre_incubation Enzyme_Prep Prepare sEH Enzyme Working Solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Fluorescent Substrate (e.g., PHOME) Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Pre_incubation->Initiate_Reaction Kinetic_Read Measure Fluorescence Kinetically over Time Initiate_Reaction->Kinetic_Read Data_Analysis Calculate Reaction Rate (% Activity) and Determine IC₅₀ Kinetic_Read->Data_Analysis

Caption: Workflow for the fluorescent sEH enzyme inhibition assay.

Detailed Protocol: sEH Fluorometric Inhibition Assay

Materials:

  • Enzyme: Recombinant human soluble epoxide hydrolase (sEH).

  • Substrate: PHOME or a similar fluorogenic substrate.

  • Positive Control Inhibitor: A known potent sEH inhibitor (e.g., AUDA).

  • Assay Buffer: Bis-Tris buffer (e.g., 25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).

  • Test Compound: 4-Oxa-1,9-diazaspiro[5.5]undecane derivative of interest.

  • 96-well or 384-well black plates (low fluorescence).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup (in a microplate):

    • Add the test compound dilutions or controls (buffer for 100% activity, positive control inhibitor for 0% activity) to the wells.

    • Add the sEH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis
  • Calculate Reaction Rate: Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

  • Calculate Percent Activity:

    • % Activity = 100 * (Rate in presence of test compound / Rate of uninhibited control).

  • Determine IC₅₀: Plot the percent activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Self-Validating System and Controls
  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[14]

  • Time-dependent Inhibition: Pre-incubation time can be varied to assess if the compound is a time-dependent inhibitor.

  • Controls: Ensure the inclusion of no-enzyme and no-substrate controls to account for background fluorescence.

III. Cell-Based cAMP Signaling Assay for MOR Functional Activity

While binding assays confirm affinity, they do not provide information on the functional effect of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).[15][16] The μ-opioid receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] A cell-based assay measuring this change in cAMP is a robust method to determine the functional activity of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives at the MOR.

Causality Behind Experimental Choices

This assay provides a physiologically relevant readout of receptor activation or blockade.[17][18] By using a cell line stably expressing the human MOR, the assay directly measures a key downstream signaling event. Competitive immunoassays, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are chosen for their high sensitivity, wide dynamic range, and "mix-and-read" format, which simplifies the workflow and makes them suitable for high-throughput screening.

Experimental Workflow: cAMP Signaling Assay

cAMP_Signaling_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture MOR-expressing cells to confluency Cell_Plating Plate cells in assay plates Cell_Culture->Cell_Plating Forskolin_Stim Stimulate cells with Forskolin (to increase basal cAMP) Cell_Plating->Forskolin_Stim Agonist_Mode Add Test Compound (Agonist mode) Forskolin_Stim->Agonist_Mode Antagonist_Mode Add Test Compound followed by a known Agonist (Antagonist mode) Forskolin_Stim->Antagonist_Mode Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Mode->Cell_Lysis Antagonist_Mode->Cell_Lysis Detection_Reagents Add cAMP detection reagents (e.g., HTRF or AlphaLISA) Cell_Lysis->Detection_Reagents Read_Plate Incubate and read plate on a compatible reader Detection_Reagents->Read_Plate Data_Analysis Calculate cAMP concentration and determine EC₅₀ or IC₅₀ Read_Plate->Data_Analysis

Caption: Workflow for a cell-based cAMP signaling assay.

Detailed Protocol: HTRF-based cAMP Assay for MOR Agonist/Antagonist Determination

Materials:

  • Cells: A cell line stably expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293).

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Reference Agonist: DAMGO or morphine.

  • Reference Antagonist: Naloxone.

  • Test Compound: 4-Oxa-1,9-diazaspiro[5.5]undecane derivative of interest.

  • Low-volume 384-well white plates.

  • HTRF-compatible plate reader.

Procedure (Agonist Mode):

  • Cell Plating: Seed the MOR-expressing cells into the assay plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compound dilutions prepared in stimulation buffer.

  • Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the kit instructions. This step also lyses the cells.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on an HTRF-compatible reader.

Procedure (Antagonist Mode):

  • Follow the same initial steps for cell plating.

  • Compound Addition: Add the test compound dilutions to the wells and incubate for a short period.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., the EC₈₀ concentration of DAMGO) along with forskolin.

  • Proceed with the subsequent incubation, lysis, and detection steps as in the agonist mode protocol.

Data Analysis
  • Agonist Mode: The HTRF ratio is inversely proportional to the cAMP concentration. Plot the HTRF ratio against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum efficacy.

  • Antagonist Mode: Plot the HTRF ratio against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

IV. Data Summary and Interpretation

To facilitate the comparison of different 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, the quantitative data generated from these assays should be compiled into a clear, structured table.

Compound IDMOR Ki (nM)σ1R Ki (nM)sEH IC₅₀ (nM)MOR Functional ActivityMOR EC₅₀/IC₅₀ (nM)
Example-01 15.245.8>10,000Agonist32.5
Example-02 >10,000>10,0008.7No Activity>10,000
Example-03 22.118.95,600Antagonist55.4
Positive Control 1 (Morphine) 10.5>10,000>10,000Agonist25.1
Positive Control 2 (AUDA) >10,000>10,0005.2No Activity>10,000

This structured presentation allows researchers to rapidly assess the potency and selectivity of their compounds across different biological targets, guiding the structure-activity relationship (SAR) studies and the selection of candidates for further development.

Conclusion

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. The in vitro assays detailed in these application notes provide a robust framework for characterizing the activity of new derivatives against key biological targets. By employing these well-validated protocols, researchers can efficiently determine the potency, selectivity, and functional activity of their compounds, accelerating the drug discovery and development process. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls to ensure data integrity and reproducibility.

References

  • Pérez-comas, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • de la Torre, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Pérez-comas, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Nakamura, T., et al. (2019). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. Available at: [Link]

  • López-Gómez, J. P., et al. (2021). Spirocyclic derivatives as antioxidants: a review. PubMed Central. Available at: [Link]

  • Vitorino de Almeida, I., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Laug, L., et al. (2019). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. Available at: [Link]

  • de la Torre, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Sittampalam, G. S., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • University of Southampton. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available at: [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]

  • Westphal, R., et al. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. Available at: [Link]

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Sources

Application

Application Notes and Protocols for Cell-Based Asssessment of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Authored by: Senior Application Scientist Introduction The 1,9-diazaspiro[5.5]undecane scaffold and its heteroanalogs, such as the 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, represent a class of privileged heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold and its heteroanalogs, such as the 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, represent a class of privileged heterocyclic compounds with significant therapeutic potential.[1] These molecules have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs targeting pain, obesity, and various disorders related to the immune system, cell signaling, and cardiovascular and psychotic conditions.[1] Notably, derivatives of this scaffold have been investigated as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain, soluble epoxide hydrolase (sEH) inhibitors for chronic kidney diseases, and antihypertensive agents.[2][3][4][5][6]

Given the diverse biological targets of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, a robust panel of cell-based assays is essential to elucidate their mechanisms of action, determine their potency and selectivity, and assess their potential cytotoxic effects. This guide provides detailed protocols for a suite of fundamental cell-based assays designed for the initial characterization and screening of these novel compounds. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this promising class of molecules.

General Workflow for Compound Screening

A systematic approach is crucial when evaluating the cellular effects of novel 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. The following workflow provides a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies.

Compound_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Stock Solution Preparation B Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) A->B C IC50 Determination B->C D Apoptosis Assays (Caspase Activity, Annexin V) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytostatic F Signaling Pathway Analysis (Target-Specific Assays) C->F Based on known targets G Comprehensive Data Analysis D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound Identification H->I

Caption: General workflow for in vitro screening of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

Part 1: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[7][8] This provides crucial information about the compound's therapeutic window and potential toxicity. Two widely used and complementary methods are the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[7][8]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well plates

  • Appropriate cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD) - Cell Line A% Cell Viability (Mean ± SD) - Cell Line B
0 (Vehicle Control)100 ± 5.2100 ± 4.8
195 ± 4.998 ± 5.1
582 ± 6.188 ± 5.7
1065 ± 5.575 ± 6.3
2540 ± 4.255 ± 4.9
5022 ± 3.135 ± 3.8

Part 2: Apoptosis Assays

If a compound exhibits cytotoxic effects, it is important to determine whether cell death is occurring through apoptosis (programmed cell death) or necrosis.[10][11] Apoptosis is a highly regulated process involving the activation of caspases and changes in the cell membrane.[10][11][12]

Protocol 2: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key effector caspases that are activated during the final stages of apoptosis.[13] Luminescent or fluorescent assays using a specific caspase-3/7 substrate are commonly used to measure their activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates suitable for luminescence measurements

  • Treated cells from the cytotoxicity experiment

Procedure:

  • Assay Plate Preparation: Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the prepared reagent to each well. Mix gently by orbital shaking.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Annexin V Staining for Apoptosis Detection

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells.[13]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI) solution (to differentiate apoptotic from necrotic cells)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Detection_Workflow cluster_0 Cell Populations A Treat cells with 4-Oxa-1,9-diazaspiro[5.5]undecane derivative B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Live (Annexin V-, PI-) D->E F Early Apoptotic (Annexin V+, PI-) D->F G Late Apoptotic/Necrotic (Annexin V+, PI+) D->G

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Part 3: Cell Cycle Analysis

Some compounds may not induce cell death but instead cause cell cycle arrest, inhibiting proliferation.[14] Cell cycle analysis using a DNA-staining dye like propidium iodide (PI) and flow cytometry is a standard method to investigate these effects.[15]

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of DNA content will show the distribution of cells in the different phases of the cell cycle.[14] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Potential Signaling Pathways

The biological effects of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives are mediated through their interaction with specific signaling pathways. For instance, their activity as MOR agonists and σ1R antagonists suggests modulation of pathways involved in pain perception and neuronal signaling.[2][3] Their role as sEH inhibitors points to an influence on pathways regulating inflammation and blood pressure.[5]

Potential_Signaling_Pathways cluster_0 Pain & Neuromodulation cluster_1 Inflammation & Cardiovascular Compound 4-Oxa-1,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) (Agonist) Compound->MOR Sigma1R Sigma-1 Receptor (σ1R) (Antagonist) Compound->Sigma1R sEH Soluble Epoxide Hydrolase (sEH) (Inhibitor) Compound->sEH Pain_Relief Analgesia MOR->Pain_Relief Sigma1R->Pain_Relief Anti_Inflammatory Anti-inflammatory Effects sEH->Anti_Inflammatory Blood_Pressure Blood Pressure Regulation sEH->Blood_Pressure

Caption: Potential signaling pathways modulated by 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

Further investigation into these pathways would involve more specific assays, such as receptor binding assays, second messenger assays (e.g., cAMP), or Western blotting to assess the phosphorylation status of key signaling proteins.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
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  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • National Center for Biotechnology Information. (2023). Basic Methods of Cell Cycle Analysis.
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  • ACS Figshare. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.
  • PubMed. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones.

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Method

Application Notes and Protocols: Evaluating the In Vivo Efficacy of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Introduction: The Therapeutic Potential of the 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets.[1][2] Spirocyclic compounds, in general, are an exceptional tool in drug design, enabling the fine-tuning of a molecule's conformational and physicochemical properties.[3][4][5] This has led to their investigation in a wide range of therapeutic areas, including neurological, infectious, and metabolic diseases, as well as cancer.[3][4][5]

Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, suggesting their potential as novel analgesics with a potentially improved side-effect profile compared to traditional opioids.[6][7] Furthermore, other analogs have been developed as soluble epoxide hydrolase (sEH) inhibitors, showing promise in preclinical models of chronic kidney disease.[8][9] The broader family of spirocyclic compounds has also demonstrated remarkable in vivo activity against Mycobacterium tuberculosis.[10][11]

These findings underscore the therapeutic versatility of the 4-Oxa-1,9-diazaspiro[5.5]undecane core and highlight the need for robust in vivo models to evaluate the efficacy of novel derivatives. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of this promising class of compounds in relevant animal models.

Strategic Selection of Animal Models

The choice of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications.[12] The selected model should mimic key aspects of the human disease state to provide predictive data on the therapeutic efficacy of the test compound.[13][14] Based on the known and potential biological activities of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, the following animal models are recommended for in vivo efficacy studies.

Workflow for Animal Model Selection and Efficacy Testing

cluster_0 Phase 1: Model Selection cluster_1 Phase 2: Protocol Design cluster_2 Phase 3: Execution & Analysis cluster_3 Phase 4: Interpretation Identify Therapeutic Area Identify Therapeutic Area Select Animal Model Select Animal Model Identify Therapeutic Area->Select Animal Model Justify Model Relevance Justify Model Relevance Select Animal Model->Justify Model Relevance Drug Formulation & Dosing Drug Formulation & Dosing Justify Model Relevance->Drug Formulation & Dosing Administration Route Administration Route Drug Formulation & Dosing->Administration Route Define Endpoints Define Endpoints Administration Route->Define Endpoints Conduct In Vivo Study Conduct In Vivo Study Define Endpoints->Conduct In Vivo Study Collect & Analyze Data Collect & Analyze Data Conduct In Vivo Study->Collect & Analyze Data Statistical Analysis Statistical Analysis Collect & Analyze Data->Statistical Analysis Evaluate Efficacy & Toxicity Evaluate Efficacy & Toxicity Statistical Analysis->Evaluate Efficacy & Toxicity SAR Analysis SAR Analysis Evaluate Efficacy & Toxicity->SAR Analysis Go/No-Go Decision Go/No-Go Decision SAR Analysis->Go/No-Go Decision

Caption: Workflow for selecting animal models and evaluating in vivo efficacy.

Application Area 1: Neuropathic Pain

Given the documented dual MOR agonism and σ1R antagonism of similar scaffolds, assessing analgesic properties is a primary application.[6][7]

Recommended Animal Model: Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce neuropathic pain that mimics human conditions like sciatica.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely ligate the nerve with four chromic gut sutures.

    • Close the incision with sutures.

  • Post-Operative Care: Administer analgesics for the first 48 hours post-surgery.

  • Drug Administration:

    • Allow a 7-10 day recovery and pain development period.

    • Administer the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., gabapentin).

  • Efficacy Endpoints:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to von Frey filaments at baseline and at various time points post-drug administration.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency in response to a radiant heat source (Hargreaves test).

  • Data Analysis: Analyze data using a two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's) to compare treatment groups to the vehicle control.

Application Area 2: Cancer

The versatility of spirocyclic compounds in drug discovery makes them attractive candidates for anticancer drug development.[3][4][5]

Recommended Animal Model: Xenograft Tumor Model in Immunocompromised Mice

This model allows for the in vivo growth of human cancer cell lines, providing a platform to evaluate the anti-tumor efficacy of novel compounds.[15][16][17]

Experimental Protocol:

  • Animal Selection: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are essential for preventing the rejection of human tumor cells.[16]

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration:

    • Administer the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative at various doses.

    • Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent for the specific cancer type).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume.

    • Body Weight: Monitor for signs of toxicity.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

  • Data Analysis: Compare tumor growth curves between treatment groups using a repeated-measures ANOVA. Compare final tumor weights using a one-way ANOVA.

Data Presentation: Hypothetical Xenograft Study Data
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound X10875 ± 12030
Compound X30450 ± 9564
Positive Control20300 ± 7076

Application Area 3: Infectious Disease (Tuberculosis)

The confirmed in vivo activity of spirocyclic compounds against Mycobacterium tuberculosis warrants further investigation of novel derivatives in this area.[10][11]

Recommended Animal Model: Mouse Model of Acute Tuberculosis Infection

This model is used to assess the bactericidal or bacteriostatic activity of new anti-tubercular agents.[10]

Experimental Protocol:

  • Animal Selection: C57BL/6 mice are a commonly used strain for tuberculosis research.

  • Infection:

    • Infect mice via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation:

    • Allow the infection to establish for a defined period (e.g., 14-21 days).

    • Initiate treatment with the 4-Oxa-1,9-diazaspiro[5.5]undecane derivative.

    • Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Drug Administration: Administer the compound daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Bacterial Load (CFU): At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on selective agar to determine the number of colony-forming units (CFUs).

    • Histopathology: Examine lung tissue for changes in granuloma formation and inflammation.

  • Data Analysis: Compare the log10 CFU counts between treatment groups using a one-way ANOVA.

General Considerations for In Vivo Efficacy Studies

  • Pharmacokinetics (PK): It is highly recommended to conduct preliminary PK studies to determine the bioavailability, half-life, and optimal dosing regimen of the test compound.

  • Tolerability: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Statistical Power: Ensure that the number of animals per group is sufficient to detect a statistically significant effect.

Data Interpretation and Decision Making

The results from these in vivo efficacy studies will provide crucial information on the therapeutic potential of the 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. A statistically significant reduction in disease-specific endpoints compared to the vehicle control group, along with an acceptable safety profile, would support the further development of the compound.

Logical Framework for Go/No-Go Decisions

In_Vivo_Efficacy_Data In Vivo Efficacy Data (Primary Endpoints) Decision_Point Go/No-Go Decision In_Vivo_Efficacy_Data->Decision_Point Toxicity_Data Toxicity Data (Weight, Clinical Signs) Toxicity_Data->Decision_Point PK_Data Pharmacokinetic Data (Exposure, Half-life) PK_Data->Decision_Point Go Proceed to Further Development Decision_Point->Go Significant Efficacy Acceptable Toxicity Favorable PK No_Go Discontinue Development Decision_Point->No_Go Lack of Efficacy OR Unacceptable Toxicity OR Poor PK

Caption: Decision-making framework based on in vivo study outcomes.

Conclusion

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel therapeutics. The animal models and protocols detailed in this guide provide a robust framework for evaluating the in vivo efficacy of derivatives in the key therapeutic areas of pain, cancer, and infectious disease. By following these guidelines, researchers can generate the high-quality data necessary to advance the most promising candidates toward clinical development.

References

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. PMC.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep. MDPI.
  • FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis. UCL Discovery.
  • Lost in translation: animal models and clinical trials in cancer tre
  • Animal models and therapeutic molecular targets of cancer: utility and limit
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. PubMed.
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  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
  • An In-depth Technical Guide to 3-Oxa- 1,9-diazaspiro[5.5]undecan-2-one: Synthesis and Potential Applications Based on Analogous Structures. Benchchem.

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Application

Radioligand binding assay protocol for 4-Oxa-1,9-diazaspiro[5.5]undecane targets

An In-Depth Guide to Radioligand Binding Assays for Characterizing 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives at G-Protein Coupled Receptor (GPCR) Targets Authored by: A Senior Application Scientist This application n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Radioligand Binding Assays for Characterizing 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives at G-Protein Coupled Receptor (GPCR) Targets

Authored by: A Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for conducting radioligand binding assays to characterize compounds built on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. Recent research has identified derivatives of this scaffold as potent ligands for critical G-Protein Coupled Receptor (GPCR) targets, including the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), making them promising candidates for novel therapeutics.[1][2][3]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, offering high sensitivity, robustness, and precise quantitative data.[4][5] This guide will detail the principles, execution, and data analysis of these assays, moving beyond a simple list of steps to explain the causality behind critical experimental choices. We will focus on two core experiments: saturation assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition assays to determine the affinity (Ki) of unlabeled test compounds like the novel spiro-derivatives.

The Principle of Radioligand Binding

The foundation of radioligand binding assays is the Law of Mass Action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[6][7]

L + R ⇌ LR

At equilibrium, the rates of association and dissociation are equal. The key parameters we aim to measure are:

  • K_d (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of affinity; a lower K_d signifies higher affinity.[7][8]

  • B_max (Maximum Receptor Density): The total number of specific binding sites in the tissue or cell preparation.[6][7]

  • K_i (Inhibition Constant): The affinity of a competing, unlabeled ligand for the receptor.

A critical aspect of these assays is distinguishing between specific binding to the target receptor and non-specific binding to other components like membranes, filters, or plasticware.[9][10] Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors, leaving only the non-specific interactions to be measured.[9]

Specific Binding = Total Binding - Non-specific Binding

The following workflow outlines the major stages of a typical radioligand binding experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Receptor Receptor Source (e.g., Transfected Cells) MembranePrep Membrane Preparation (Homogenization & Centrifugation) Receptor->MembranePrep QC Protein Quantification (e.g., BCA Assay) MembranePrep->QC Incubation Incubation (Membranes + Radioligand +/- Competitor) QC->Incubation Input Separation Separation (Rapid Vacuum Filtration) Incubation->Separation Counting Quantification (Scintillation Counting) Separation->Counting Calc Calculate Specific Binding (Total - Non-specific) Counting->Calc Raw CPM Data CurveFit Non-linear Regression (Curve Fitting) Calc->CurveFit Params Determine Parameters (Kd, Bmax, Ki) CurveFit->Params

Caption: Radioligand Binding Assay General Workflow.

Critical Reagents and Materials

The quality of your data is directly dependent on the quality of your reagents.

Reagent/MaterialSpecification & Rationale
Receptor Source Stably transfected cell lines (e.g., HEK293 or CHO) expressing the target receptor (e.g., human MOR). Rationale: Provides a consistent and high-density source of the specific receptor, minimizing interference from other receptor subtypes present in native tissues.
Radioligand High specific activity (>20 Ci/mmol for ³H, >2000 Ci/mmol for ¹²⁵I) and high radiochemical purity (>95%).[8] Example: [³H]-DAMGO for MOR. Rationale: High specific activity is crucial for detecting low-abundance receptors and achieving a good signal-to-noise ratio. High purity ensures that binding is due to the intended molecule.
Unlabeled Competitor A high-affinity, structurally distinct ligand for the target receptor. Example: Naloxone for MOR. Rationale: Used at a high concentration (~100x K_d) to define non-specific binding.[9] Using a different chemical class than the radioligand can help minimize interactions with non-specific sites.
Test Compounds 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives of known concentration, dissolved in a suitable vehicle (e.g., DMSO). Rationale: The compounds whose binding affinity (K_i) you wish to determine.
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Rationale: Maintains physiological pH. Divalent cations like Mg²⁺ can be critical for maintaining the high-affinity binding state of many GPCRs.
Wash Buffer Ice-cold Assay Buffer. Rationale: Cold temperature slows the dissociation rate (k_off) of the radioligand from the receptor during wash steps, minimizing loss of the specific signal.
Filtration System Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester/vacuum manifold. Rationale: Glass fiber filters have low non-specific binding and efficiently trap cell membranes while allowing unbound radioligand to pass through. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can further reduce non-specific binding of cationic radioligands.
Scintillation Cocktail A liquid cocktail compatible with your filter type. Rationale: The scintillant interacts with the beta particles (from ³H) or gamma/beta-like energy (from ¹²⁵I) emitted by the radioligand, producing photons that can be detected by a scintillation counter.
Instrumentation Homogenizer, refrigerated centrifuge, scintillation counter.

Experimental Protocols

Part A: Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells. All steps should be performed at 4°C to minimize proteolytic degradation.

  • Cell Harvest: Grow cells expressing the target receptor to ~90% confluency. Aspirate the media, wash the cell monolayer with ice-cold PBS, and scrape the cells into a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the suspension using a Polytron or Dounce homogenizer. Rationale: This step lyses the cells, releasing the membrane fragments into the buffer.

  • High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step. Rationale: This wash step removes cytosolic proteins and other contaminants.

  • Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.

Part B: Saturation Binding Assay (to determine K_d and B_max)

This experiment measures specific binding at various radioligand concentrations to characterize the receptor population.

  • Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for Total Binding (in triplicate) and Non-specific Binding (NSB, in triplicate).

  • Reagent Preparation:

    • Prepare serial dilutions of the radioligand in Assay Buffer. A typical range would be from 0.1x to 10x the expected K_d.[11]

    • Prepare a high-concentration solution of the unlabeled competitor (e.g., 10 µM Naloxone for MOR) for determining NSB.

  • Assay Incubation:

    • To Total Binding wells, add:

      • 50 µL of Assay Buffer

      • 50 µL of the appropriate radioligand dilution

      • 100 µL of membrane preparation (diluted to a suitable concentration, e.g., 10-50 µg protein/well)

    • To Non-specific Binding wells, add:

      • 50 µL of unlabeled competitor solution

      • 50 µL of the appropriate radioligand dilution

      • 100 µL of membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[12] This should be determined empirically in preliminary kinetic experiments.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.[12] Rationale: Rapid filtration and washing are crucial to separate bound from free radioligand without allowing significant dissociation of the ligand-receptor complex.[13]

  • Counting: Place the filter mat in a drying oven (e.g., 50°C for 30 min), then add scintillation cocktail and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Part C: Competition Binding Assay (to determine K_i)

This experiment measures the ability of an unlabeled test compound (your spiro-derivative) to displace a fixed concentration of radioligand.

  • Plate Setup: Similar to the saturation assay, set up wells for Total Binding, Non-specific Binding, and multiple concentrations of your test compound.

  • Reagent Preparation:

    • Prepare a single working concentration of the radioligand, typically at or below its K_d value, as determined from the saturation assay.[8][11]

    • Prepare serial dilutions of your 4-Oxa-1,9-diazaspiro[5.5]undecane test compound. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended.

  • Assay Incubation:

    • Total Binding wells: Add 50 µL vehicle, 50 µL radioligand, 100 µL membranes.

    • NSB wells: Add 50 µL unlabeled competitor, 50 µL radioligand, 100 µL membranes.

    • Test Compound wells: Add 50 µL of the appropriate test compound dilution, 50 µL radioligand, 100 µL membranes.

  • Incubation, Termination, and Counting: Proceed as described in steps 4-6 of the Saturation Binding Assay protocol.

Data Analysis and Interpretation

The raw output from the scintillation counter is in CPM. This must be converted into meaningful biological parameters.

G Total Total Binding (CPM) (Radioligand binds to receptors + non-specific sites) Specific Specific Binding (Binding to Receptors) Total->Specific - NSB Non-Specific Binding (CPM) (Radioligand binds only to non-specific sites) NSB->Specific =

Caption: Relationship between binding components.

Analysis of Saturation Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average NSB CPM from the average Total Binding CPM.

  • Generate Saturation Curve: Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.[6][14]

    Y = (B_max * X) / (K_d + X)

    Where Y is the specific binding and X is the radioligand concentration. The software will calculate the best-fit values for B_max and K_d.

Example Saturation Binding Data:

Radioligand [nM]Total Binding (CPM)Non-specific (CPM)Specific Binding (CPM)
0.111501501000
0.536002003400
1.052502505000
2.577004007300
5.091506508500
10.01010011009000
20.01060021008500

Note: Data is illustrative.

Analysis of Competition Data
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding relative to the control (Total Binding minus NSB).

  • Generate Competition Curve: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding).

  • Calculate K_i: Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation :

    K_i = IC₅₀ / (1 + [L]/K_d)

    Where [L] is the concentration of radioligand used in the assay and K_d is the dissociation constant of the radioligand (determined from the saturation experiment).

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
High Non-specific Binding (>50% of total) Radioligand is too hydrophobic; filter binding; insufficient washing.Include BSA (0.1%) in the assay buffer to reduce binding to surfaces. Pre-soak filters in PEI. Optimize wash steps (increase volume or number of washes).[8][15]
Low Specific Binding Signal Insufficient receptor density; degraded radioligand or receptor; assay not at equilibrium.Increase the amount of membrane protein per well. Verify radioligand activity and receptor integrity.[15] Perform a time-course experiment to ensure incubation is long enough to reach equilibrium.[11]
Poor Reproducibility Inconsistent pipetting; temperature fluctuations; inefficient washing.Use calibrated pipettes and consistent technique. Ensure stable incubation temperature. Ensure the vacuum manifold provides even suction across all wells.
Ligand Depletion (>10% of added radioligand is bound) Receptor concentration is too high relative to the radioligand concentration.Reduce the amount of membrane protein used in the assay. This is critical for accurate K_d determination.[11][16]

Conclusion

This application note provides a robust framework for utilizing radioligand binding assays to determine the affinity of novel 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives for their target GPCRs. By carefully preparing reagents, meticulously executing the protocols for saturation and competition binding, and applying appropriate non-linear regression analysis, researchers can obtain high-quality, reproducible data on K_d, B_max, and K_i. These parameters are fundamental to the drug development process, enabling quantitative structure-activity relationship (SAR) studies and guiding the optimization of lead compounds.

References

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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

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  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

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  • GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. Retrieved from [Link]

  • Bio-Resource. (2021). Scatchard Plot for Ligand Receptor binding analysis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Scribd. (n.d.). Radioligand Binding Methods Practical Guide and Tips. Retrieved from [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved from [Link]

  • Eurofins DiscoverX. (2020). GPCR Assays. Retrieved from [Link]

  • Slideshare. (n.d.). the scatchard plot.pptx. Retrieved from [Link]

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  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

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  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. Retrieved from [Link]

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Method

Application Note: A High-Throughput Screening Framework for Identifying Novel Enzyme Inhibitors Using the 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold

Abstract The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant interest due to their ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant interest due to their ability to confer improved physicochemical and pharmacokinetic properties while presenting unique vectors for target engagement.[1][2] This application note provides a comprehensive guide for leveraging the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold in a high-throughput screening (HTS) campaign to identify novel enzyme inhibitors. We present a detailed, self-validating protocol for a fluorescence polarization-based assay targeting soluble epoxide hydrolase (sEH), a therapeutically relevant enzyme, demonstrating the scaffold's utility from initial assay development through to hit confirmation and dose-response analysis.

The Scientific Rationale: Privileged Scaffolds in Drug Discovery

The transition from flat, aromatic-rich molecules to sp³-rich, three-dimensional structures is a well-documented strategy for improving drug-like properties.[3] Spirocycles, defined by two rings sharing a single atom, are exemplary in this regard.[4] Their rigid, defined conformations can optimize the orientation of binding elements, leading to enhanced potency and selectivity.[2]

The 4-Oxa-1,9-diazaspiro[5.5]undecane core embodies these desirable characteristics. Derivatives of this scaffold have been successfully developed as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular diseases, making it an excellent model target for an HTS campaign.[5] By inhibiting sEH, the beneficial effects of endogenous anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) are prolonged. This established biological activity provides a strong rationale for exploring libraries based on this spirocyclic core.

The Target: Soluble Epoxide Hydrolase (sEH)

sEH is a bifunctional enzyme, but its C-terminal hydrolase domain is the primary target for therapeutic intervention. It metabolizes EETs, which have vasodilatory and anti-inflammatory properties, into their less active diol counterparts. Inhibition of sEH stabilizes EETs, offering a promising strategy for treating conditions like hypertension and chronic kidney disease.[5]

HTS Assay Design and Validation

A robust and reliable HTS assay is the foundation of any successful screening campaign.[6] For sEH, a competitive fluorescence polarization (FP) immunoassay provides a homogenous, sensitive, and automation-friendly format suitable for screening large compound libraries.[7]

Principle of the sEH Fluorescence Polarization Assay

The assay operates on the principle of competitive binding. A specific antibody is used that binds to the diol product of the sEH-catalyzed reaction. A fluorescently labeled version of this diol (the "tracer") is introduced.

  • No Inhibition (Negative Control): The sEH enzyme is active and converts the substrate to its diol product. This unlabeled diol competes with the fluorescent tracer for binding to the antibody. The displaced, small fluorescent tracer tumbles rapidly in solution, resulting in a low fluorescence polarization signal.

  • Full Inhibition (Positive Control): A potent sEH inhibitor (or the absence of the enzyme) prevents the formation of the diol product. The fluorescent tracer binds freely to the antibody, forming a large, slow-tumbling complex that emits a high fluorescence polarization signal.

  • Test Compound: A test compound from the 4-Oxa-1,9-diazaspiro[5.5]undecane library that inhibits sEH will prevent substrate conversion, leading to a high FP signal, similar to the positive control.

The Cornerstone of Assay Quality: The Z'-Factor

Before initiating a full-scale screen, the assay's quality and reliability must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[8][9] It quantifies the separation between the high and low signals (the signal window) relative to the data variation.[10]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

An ideal assay has a large signal window and low data variability.[11] The interpretation of the Z'-factor is summarized in the table below. For an HTS campaign, a Z'-factor of ≥ 0.5 is considered essential.[8]

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS; robust and reliable.
0 to 0.5AcceptableMarginal; may require optimization.
< 0UnacceptableAssay is not suitable for screening.
Table 1: Interpretation of Z'-Factor Values.

Experimental Protocols

The following protocols provide a step-by-step guide for executing an HTS campaign, from initial validation to hit characterization. These steps are designed to be performed in low-volume 384-well or 1536-well plates using automated liquid handlers and plate readers.[6][12]

Protocol 1: Assay Validation and Z'-Factor Determination

Objective: To confirm the robustness and reproducibility of the sEH FP assay prior to full library screening.[13]

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (±)-14,15-EET)

  • Fluorescent tracer (e.g., a Bodipy-labeled diol)

  • Anti-diol monoclonal antibody

  • Potent, known sEH inhibitor (Positive Control, e.g., UC1153)

  • Assay Buffer (e.g., 25 mM Bis-Tris pH 7.0, 0.1 mg/mL BSA)

  • DMSO (for compound and control dilution)

  • 384-well, low-volume, black assay plates

Procedure:

  • Plate Layout: Designate half of a 384-well plate for positive controls (Max Signal) and the other half for negative controls (Min Signal).

  • Control Dispensing:

    • To the "Max Signal" wells, add 50 nL of the positive control inhibitor at a high concentration (e.g., 100x the IC₅₀) dissolved in DMSO.

    • To the "Min Signal" wells, add 50 nL of pure DMSO.

  • Enzyme Addition: Add 5 µL of sEH enzyme solution (at a pre-determined optimal concentration) to all wells. Allow a 15-minute pre-incubation at room temperature to permit inhibitor binding.

  • Reaction Initiation: Add 5 µL of the sEH substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add 10 µL of the detection mixture (containing the fluorescent tracer and the antibody in assay buffer) to all wells. Incubate for at least 2 hours at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.

  • Calculation: Calculate the mean and standard deviation for both the positive and negative control wells. Use these values to calculate the Z'-factor. Repeat this procedure on three separate days to assess inter-day variability.[13]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening Campaign cluster_2 Hit Characterization Assay_Dev Assay Development (sEH FP Assay) Z_Factor Z'-Factor Calculation (≥ 0.5 Required) Assay_Dev->Z_Factor Validation Primary_Screen Primary Screen (Single Concentration) Z_Factor->Primary_Screen Proceed Hit_Confirmation Hit Confirmation (Re-test Actives) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm SAR SAR & Lead Optimization Dose_Response->SAR Select Leads

Caption: High-Throughput Screening Workflow Diagram.

Protocol 2: Primary High-Throughput Screen

Objective: To screen a library of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives at a single concentration to identify initial "hits".

Procedure:

  • Plate Mapping: For each 384-well plate, designate specific columns for controls (e.g., Column 1 for positive controls, Column 2 for negative controls) and the remaining wells for the test compounds.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound (typically at a 10 mM stock concentration in DMSO) into the appropriate wells. Dispense controls as described in Protocol 1.

  • Assay Execution: Follow steps 3-6 from Protocol 1 for enzyme addition, reaction initiation, incubation, and detection.

  • Data Acquisition: Read all plates on the FP plate reader.

  • Data Analysis:

    • For each plate, calculate the Z'-factor to ensure data quality.

    • Normalize the data for each test compound well against the plate controls to calculate the percent inhibition: % Inhibition = 100 * [ (SignalTest - μNegative) / (μPositive - μNegative) ]

    • Define a "hit" threshold. A common starting point is a percent inhibition value greater than three standard deviations above the mean of the negative controls (DMSO wells).

Protocol 3: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).[14]

Procedure:

  • Hit Confirmation: Re-test all compounds identified as "hits" in the primary screen using the same assay conditions to eliminate false positives.

  • Dose-Response Plate Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Compound Dispensing: Dispense 50 nL of each concentration of the test compounds into a 384-well plate in triplicate. Include positive and negative controls.

  • Assay Execution & Data Acquisition: Follow the standard assay protocol (steps 3-7 from Protocol 1).

  • IC₅₀ Calculation:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration at which 50% of the enzyme's activity is inhibited.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilatory) AA->EETs CYP Epoxy. sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Hydrolysis Inhibitor 4-Oxa-1,9-diazaspiro [5.5]undecane (Inhibitor) Inhibitor->sEH BLOCKS Hit_Triage Start Primary Screen Hits (e.g., >50% Inhibition) Confirm Hit Confirmation Assay (Single Point, n=3) Start->Confirm DoseResponse Dose-Response Curve (IC50 Determination) Confirm->DoseResponse Confirmed Discard1 Discard (False Positive) Confirm->Discard1 Not Confirmed SAR Advance to Lead Optimization (SAR) DoseResponse->SAR Potent (IC50 < 1 µM) Discard2 Discard (Low Potency) DoseResponse->Discard2 Not Potent (IC50 > 1 µM)

Caption: Logical Flow for Hit Triage and Progression.

Conclusion

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a valuable starting point for the discovery of novel therapeutics. Its inherent three-dimensionality offers advantages over traditional flat aromatic systems, potentially leading to compounds with superior drug-like properties. This application note provides a robust, validated, and detailed framework for utilizing this scaffold in a high-throughput screening campaign against the clinically relevant target, soluble epoxide hydrolase. By adhering to rigorous validation standards, such as the Z'-factor, and following a logical progression from primary screening to dose-response analysis, researchers can confidently identify and advance potent and selective inhibitors for further drug development.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • Expert Opinion on Drug Discovery. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. Available from: [Link]

  • PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Available from: [Link]

  • On HTS. (2023, December 12). Z-factor. Available from: [Link]

  • Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • Bioinformatics | Oxford Academic. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Available from: [Link]

  • Anticancer Research. (2010, March). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available from: [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • Labiotech.eu. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]

  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • BioPharm International. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]

  • News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • PubMed. (2014, January 15). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Available from: [Link]

  • NCBI Bookshelf. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Available from: [Link]

  • ACS Publications. (2026, January 13). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Available from: [Link]

  • Blood Advances. (2024, December 6). Practical guide to the diagnosis and management of heparin-induced thrombocytopenia. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals I. Overview of the Synthetic Pathway The most common and versatile approach to the synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecan...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Pathway

The most common and versatile approach to the synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecane core initiates with the commercially available N-Boc-4-piperidone. The synthetic sequence involves three key transformations:

  • Epoxidation: A Corey-Chaykovsky reaction is employed to convert the ketone functionality of N-Boc-4-piperidone into a spiro-epoxide.

  • Epoxide Ring-Opening: The spiro-epoxide is then subjected to a nucleophilic attack by an appropriate amine, leading to the formation of an amino alcohol intermediate.

  • Intramolecular Cyclization: The final spirocyclic structure is forged through an intramolecular cyclization of the amino alcohol, typically under basic conditions, to yield the desired 4-Oxa-1,9-diazaspiro[5.5]undecane.

This multi-step synthesis, while robust, is not without its potential pitfalls. The following sections are designed to address the most frequently encountered issues, providing both mechanistic explanations and actionable solutions.

Diagram of the General Synthetic Workflow

Synthetic_Workflow Start N-Boc-4-piperidone Epoxide Spiro-epoxide Intermediate Start->Epoxide Corey-Chaykovsky Reaction Amino_Alcohol Amino Alcohol Intermediate Epoxide->Amino_Alcohol Epoxide Ring-Opening (with amine) Final_Product 4-Oxa-1,9-diazaspiro[5.5]undecane Amino_Alcohol->Final_Product Intramolecular Cyclization

A generalized workflow for the synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane, providing explanations and practical solutions.

FAQ 1: The Corey-Chaykovsky reaction is low-yielding, and I observe a significant byproduct. What is happening and how can I fix it?

A1: Low yields and the presence of a major byproduct in the Corey-Chaykovsky reaction are common issues, often stemming from the nature of the sulfur ylide and reaction conditions.

  • The Likely Culprit: β-Hydroxymethyl Sulfide Formation. When using dimethylsulfonium methylide (generated from trimethylsulfonium iodide and a strong base like n-BuLi), a common side reaction is the formation of a β-hydroxymethyl sulfide.[1] This occurs through a competing reaction pathway of the ylide.

  • Troubleshooting and Optimization:

    • Choice of Ylide: Consider using dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), which is generally more stable and less prone to side reactions compared to dimethylsulfonium methylide.[2]

    • Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome. For instance, using NaH in DMSO is a common and often effective combination for generating the ylide.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Careful control of the reaction temperature is crucial.

    • Purity of Reagents: Ensure that the sulfonium salt is pure and the base is of high quality. Impurities can lead to undesired side reactions and lower yields.

FAQ 2: My epoxide ring-opening reaction is giving me a mixture of products, including a diol. How can I improve the selectivity?

A2: The formation of a diol during the epoxide ring-opening step is a clear indication of a competing hydrolysis reaction. This occurs when water is present in the reaction mixture and acts as a nucleophile.

  • Minimizing Water Contamination:

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Optimizing Reaction Conditions:

    • Amine Stoichiometry: Using a slight excess of the amine nucleophile can help to outcompete the residual water in the reaction.

    • Temperature: The reaction is often carried out at elevated temperatures to drive it to completion. However, excessively high temperatures can lead to other side reactions. A systematic optimization of the reaction temperature is recommended.

FAQ 3: The final intramolecular cyclization step is not proceeding to completion, or I am observing the formation of oligomeric byproducts. What can I do?

A3: Incomplete cyclization and the formation of oligomers are common challenges in intramolecular reactions. These issues are often related to reaction kinetics, concentration, and the choice of base.

  • Promoting Intramolecular Cyclization:

    • High Dilution: To favor the intramolecular cyclization over intermolecular reactions that lead to oligomers, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the amino alcohol substrate to a solution of the base.

    • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred. Potassium tert-butoxide is a common choice for this type of cyclization.[3]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like THF or dioxane are often used.

  • Troubleshooting Incomplete Reactions:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Purity of the Amino Alcohol Intermediate: Impurities in the starting amino alcohol can inhibit the cyclization reaction. Ensure the intermediate is sufficiently pure before proceeding to the final step.

FAQ 4: I am observing poor diastereoselectivity in my final product. How can I control the stereochemistry?

A4: Controlling diastereoselectivity in the formation of spirocycles can be challenging. The stereochemical outcome is influenced by the reaction conditions of both the epoxide ring-opening and the intramolecular cyclization.

  • Factors Influencing Diastereoselectivity:

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable product.

    • Choice of Base: The nature of the base used in the cyclization step can also influence the stereochemical outcome.

  • Analytical Verification:

    • NMR Spectroscopy: Diastereomers will typically show distinct signals in both ¹H and ¹³C NMR spectra. Careful analysis of the NMR data is essential to determine the diastereomeric ratio.

    • Chromatographic Separation: Diastereomers can often be separated by column chromatography. Developing an effective chromatographic method is key to isolating the desired stereoisomer.

III. Identification and Characterization of Common Side Products

A crucial aspect of troubleshooting is the ability to identify common side products. Below is a table summarizing potential impurities and their expected analytical signatures.

Side Product Formation Stage Expected Analytical Signature (MS and NMR)
β-Hydroxymethyl Sulfide Corey-Chaykovsky ReactionMS: Molecular ion corresponding to the addition of CH₂S(O)CH₃ to the starting piperidone. ¹H NMR: Characteristic signals for the methyl groups of the sulfide/sulfoxide and a new methylene group.
Diol from Epoxide Hydrolysis Epoxide Ring-OpeningMS: Molecular ion corresponding to the addition of water to the epoxide intermediate. ¹H NMR: Presence of two hydroxyl protons and characteristic shifts for the protons on the carbon atoms formerly part of the epoxide ring.
Dimeric/Oligomeric Species Intramolecular CyclizationMS: Molecular ions corresponding to multiples of the amino alcohol monomer unit. ¹H NMR: Complex spectra with broad signals, often indicating a mixture of oligomers.
N-Oxide Post-synthesis (Oxidation)MS: Molecular ion corresponding to the desired product + 16 amu (addition of an oxygen atom). ¹H NMR: Downfield shift of the protons adjacent to the N-oxide nitrogen.

Diagram of Potential Side Product Formations

Side_Products cluster_0 Corey-Chaykovsky Reaction cluster_1 Epoxide Ring-Opening cluster_2 Intramolecular Cyclization Ketone N-Boc-4-piperidone Epoxide Desired Epoxide Ketone->Epoxide Side_Product_1 β-Hydroxymethyl Sulfide Ketone->Side_Product_1 Epoxide_2 Spiro-epoxide Amino_Alcohol Desired Amino Alcohol Epoxide_2->Amino_Alcohol Side_Product_2 Diol Epoxide_2->Side_Product_2 Amino_Alcohol_2 Amino Alcohol Final_Product Desired Spirocycle Amino_Alcohol_2->Final_Product Side_Product_3 Oligomers Amino_Alcohol_2->Side_Product_3

Potential side products formed at different stages of the synthesis.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate variations.

Protocol 1: Epoxidation of N-Boc-4-piperidone
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise over 15 minutes.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-epoxide.

Protocol 2: Epoxide Ring-Opening and Intramolecular Cyclization
  • To a solution of the spiro-epoxide (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol), add the desired amine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion of the ring-opening, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude amino alcohol in anhydrous THF and add it dropwise to a stirred suspension of potassium tert-butoxide (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, potentially with a small percentage of triethylamine to prevent streaking of the amine product) to afford the 4-Oxa-1,9-diazaspiro[5.5]undecane.

V. References

  • Zimmerman, D. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10754-10771.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in the Corey–Chaykovsky reaction. Chemical Communications, (21), 2644-2651.

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. Dimethylsulfonium Fluorenylide—A New Type of Ylide. Journal of the American Chemical Society, 83(2), 417–423.

  • Wikipedia. (2023, October 29). Johnson–Corey–Chaykovsky reaction. In Wikipedia. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • PubChem. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Oxa-1,9-diazaspiro[5.5]undecane Cyclization

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis and optimization of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and optimization of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this valuable spirocyclic system. The 4-Oxa-1,9-diazaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery, notably serving as a key structural motif in dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists for the treatment of pain.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Overview of the Synthetic Strategy

The construction of the 4-Oxa-1,9-diazaspiro[5.5]undecane core typically involves a convergent synthesis strategy. A common and effective method is a double reductive amination/cyclization cascade. This process involves the reaction of a piperidone derivative with an amino alcohol, which, after an initial imine formation, undergoes an intramolecular cyclization and subsequent reduction to yield the spirocyclic diamine structure. The versatility of this approach allows for the introduction of various substituents on the scaffold, which is crucial for exploring structure-activity relationships (SAR).[1][2]

General Reaction Pathway

The following diagram illustrates a representative synthetic approach for the formation of the 4-Oxa-1,9-diazaspiro[5.5]undecane core.

A N-Protected Piperidin-4-one C Imine/Enamine Intermediate A->C + B Amino Alcohol (e.g., 2-Aminoethoxy)ethanol B->C D Intramolecular Cyclization (Hemiaminal Formation) C->D Spontaneous or Acid-Catalyzed E Cyclized Intermediate D->E G 4-Oxa-1,9-diazaspiro[5.5]undecane Product E->G + F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Caption: General workflow for spirocyclization via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for a successful cyclization?

The three most critical parameters are:

  • pH/Acidity: The initial condensation to form the imine intermediate is often acid-catalyzed, but excess acid can protonate the amine, rendering it non-nucleophilic. A mildly acidic condition (e.g., using acetic acid as a co-solvent or additive) is typically optimal.[3]

  • Water Removal: The formation of the imine is a reversible condensation reaction that produces water. Efficient removal of water (e.g., using molecular sieves or a Dean-Stark apparatus) drives the equilibrium toward the intermediate, increasing the overall yield.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion intermediate without reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions.[4] Harsher reagents like sodium borohydride (NaBH₄) may require a two-step process where the imine is formed first, followed by reduction.[5]

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting piperidone, the amino alcohol, and the final spirocyclic product. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing compounds. For more quantitative analysis, LC-MS is ideal as it can track the consumption of starting materials and the appearance of the product mass peak.

Q3: My reaction yield is consistently low. What is the most common pitfall?

The most common issue is incomplete formation of the crucial imine/enamine intermediate before the reduction step. Aldehydes and ketones can be difficult to enolize or form imines with, especially under basic conditions.[6] Ensuring the reaction conditions favor this intermediate formation (mild acidity, water removal) is paramount before proceeding with the reduction. Another common issue is using a reducing agent that is not suitable for the specific substrates or conditions.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause A: Inefficient Imine/Enamine Formation

  • The "Why": The nucleophilic attack of the amine on the ketone carbonyl is the first and often rate-limiting step. If the amine is protonated (too acidic) or if the equilibrium is not shifted in favor of the imine (water present), the reaction will not proceed.[6]

  • Solution Protocol:

    • Optimize Acidity: Add a catalytic amount of acetic acid (1-5 mol%) to the reaction mixture. If you are using an amine salt as a starting material, you may need to add a non-nucleophilic base like triethylamine (NEt₃) to free the amine first.[4]

    • Employ Dehydrating Agents: Add activated 3Å or 4Å molecular sieves to the reaction vessel to sequester the water produced during imine formation.

    • Increase Temperature: Refluxing the ketone and amine in a solvent like toluene or dichloroethane (DCE) using a Dean-Stark trap can effectively drive the reaction forward.[3]

Possible Cause B: Poor Reducing Agent Performance

  • The "Why": The choice of reducing agent is critical. Some agents are too harsh and may cause side reactions, while others may be too slow or ineffective under the chosen reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and NaBH(OAc)₃ are generally preferred for their chemoselectivity.[4][5]

  • Solution Protocol:

    • Switch to NaBH(OAc)₃: If you are using NaBH₄ or NaBH₃CN without success, switch to NaBH(OAc)₃. It is particularly effective for one-pot reductive aminations as it is stable in mildly acidic media where imine formation is favorable.

    • Control Stoichiometry and Addition: Use 1.2-1.5 equivalents of the reducing agent. Add it portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Consider Catalytic Hydrogenation: For some substrates, catalytic hydrogenation (e.g., H₂, Pd/C) can be a clean and effective alternative, though it may not be compatible with other functional groups in the molecule.[3]

Problem 2: Significant Formation of Side Products

Possible Cause A: Over-alkylation or Dimerization

  • The "Why": If the newly formed secondary amine in the product is sufficiently nucleophilic, it can react with another molecule of the starting ketone, leading to undesired dimers or oligomers.

  • Solution Protocol:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino alcohol relative to the piperidone. This ensures the ketone is consumed quickly, minimizing its availability for side reactions.

    • Slow Addition: Add the piperidone slowly to a solution of the amino alcohol and the reducing agent. This maintains a low concentration of the ketone throughout the reaction.

Possible Cause B: Incomplete Cyclization Leading to Linear Amine

  • The "Why": The intramolecular cyclization may be slow or thermodynamically unfavorable. This can result in the reduction of the initial imine to a linear secondary amine before the second ring has a chance to form.

  • Solution Protocol:

    • Promote Cyclization Before Reduction: Allow the ketone and amino alcohol to stir together for a period (e.g., 1-4 hours) before adding the reducing agent. This allows the hemiaminal and subsequent iminium ion to form, favoring the intramolecular pathway.

    • Increase Reaction Concentration: Performing the reaction at a higher concentration (e.g., 0.2 M) can favor the intramolecular cyclization over intermolecular side reactions.[8]

Optimization of Reaction Parameters: A Comparative Table

The optimal conditions can vary based on the specific substrates used. The table below summarizes common conditions for reductive amination, which is the core transformation in this synthesis.

ParameterReagent/Condition 1Reagent/Condition 2Reagent/Condition 3Rationale & Citation
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation (H₂/Pd-C)NaBH(OAc)₃ is mild and effective in one-pot procedures. NaBH₃CN is also common but toxic. Hydrogenation offers a clean reduction but has functional group compatibility limitations.[3][4][5]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Methanol (MeOH)Ethanol (EtOH) or Methanol (MeOH)Aprotic solvents like DCE are common for NaBH(OAc)₃. Protic solvents like MeOH are often used with NaBH₃CN and NaBH₄.[3][5]
Acid Catalyst Acetic Acid (AcOH)None (or used to buffer)NoneA catalytic amount of acid accelerates imine formation. The choice depends on the stability of the reducing agent.[3][5]
Temperature Room Temperature (RT)Room Temperature (RT)25-40 °CMost reductive aminations proceed well at RT. Gentle heating can sometimes accelerate slow reactions.[3]
Stoichiometry 1.2-1.5 eq. of reducing agent1.1-1.4 eq. of reducing agentCatalytic Pd/C, >1 atm H₂A slight excess of the reducing agent ensures complete conversion.
Troubleshooting Decision Flowchart

When faced with a failed reaction, this logical flow can help diagnose the issue.

Start Reaction Outcome: Low Yield / No Product TLC Analyze reaction mixture by TLC/LC-MS Start->TLC SM_Present Starting materials largely unreacted? TLC->SM_Present SM_Consumed Starting materials consumed? TLC->SM_Consumed Imine_Issue Problem: Imine formation failed. Solution: - Add catalytic acid (AcOH). - Use molecular sieves. - Increase temperature. SM_Present->Imine_Issue Yes Reducer_Issue Problem: Reducing agent inactive. Solution: - Use fresh reducing agent. - Check solvent purity (no water). - Switch to NaBH(OAc)₃. SM_Present->Reducer_Issue No Side_Products Multiple side products observed? SM_Consumed->Side_Products Yes Cyclization_Issue Problem: Incomplete cyclization. Solution: - Pre-stir starting materials before reduction. - Increase reaction concentration. Side_Products->Cyclization_Issue Yes, linear intermediate seen Overalkylation_Issue Problem: Over-alkylation/Dimerization. Solution: - Control stoichiometry carefully. - Use slow addition of ketone. Side_Products->Overalkylation_Issue Yes, high MW spots seen

Caption: A decision tree for troubleshooting spirocyclization reactions.

References
  • Information on current time in Le Flore County, US. Google.
  • Benchchem. preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Various Authors. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate.
  • de Jong, A. P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(57), 35937-35951.
  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Various Authors. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
  • Neely, J. M., & Rovis, T. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 22(1), 298-302.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Galloway, W. R. J. D., et al. (2018). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 83(15), 8348-8357.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Scott, P. J. H., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3283.
  • Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Scott, J. S., & Williams, H. D. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(26), 4775-4786.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Receptors and Signal Transduction, 42(5), 485-492.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Brimble, M. A., & Fletcher, M. T. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 106(8), 3205-3240.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 55-58.
  • Various Authors. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate.
  • Various Authors. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111641.
  • Galkin, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate.
  • The Organic Chemistry Tutor. (2022, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! [Video]. YouTube.
  • Chapter 8 - Amine Synthesis (With Examples). (n.d.). Scribd.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Welcome to the technical support center for the synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Overcoming Low Yields

Low yields can be a significant impediment to progress in any multi-step synthesis. This section addresses specific issues you may encounter during the synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecane core, with a focus on a common synthetic route starting from N-protected-4-piperidone.

Question 1: My initial epoxide formation from N-Boc-4-piperidone is sluggish and gives a low yield. What's going wrong?

Answer:

The Corey-Chaykovsky reaction, typically used to form the spiro-epoxide from N-Boc-4-piperidone, is sensitive to several factors. Low yields can often be attributed to the following:

  • Reagent Quality: The trimethylsulfoxonium iodide (TMSOI) used to generate the ylide must be of high quality and dry. Similarly, the sodium hydride (NaH) used as a base should be fresh and highly reactive. Old or improperly stored NaH will have a layer of sodium hydroxide, which is not a strong enough base for this reaction.

  • Solvent and Temperature: The reaction is typically run in a dry, aprotic solvent like DMSO or THF. It is crucial to ensure your solvent is anhydrous. Water will quench the ylide and the NaH. The temperature should be carefully controlled; while the reaction is often started at room temperature, gentle warming (to around 50°C) may be necessary to drive it to completion.[1]

  • Incomplete Deprotonation: Insufficient stirring or a less reactive batch of NaH can lead to incomplete formation of the dimethylsulfoxonium methylide. Ensure vigorous stirring to maximize the surface area of the NaH.

Troubleshooting Steps:

  • Dry Your Reagents: Dry TMSOI in a vacuum oven before use. Use a fresh bottle of NaH or wash it with dry hexanes to remove the mineral oil and any surface oxidation.

  • Ensure Anhydrous Conditions: Flame-dry your glassware and allow it to cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Optimize Temperature: If the reaction is sluggish at room temperature, try gently heating it to 50°C and monitor the progress by TLC.

Question 2: The ring-opening of the spiro-epoxide with my amine is incomplete, and I see significant amounts of starting material remaining. How can I improve this step?

Answer:

The nucleophilic ring-opening of the epoxide is a critical step. Incomplete conversion is a common issue and can be due to:

  • Steric Hindrance: Both the epoxide and the incoming amine can be sterically hindered, slowing down the reaction.

  • Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.

  • Reaction Conditions: The choice of solvent and temperature is crucial. While some ring-openings can be done at room temperature, many require heating to proceed at a reasonable rate.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Heating the reaction mixture is the most common way to accelerate the ring-opening. A solvent like ethanol/water at elevated temperatures (e.g., 100°C in a sealed tube) can be effective.[1]

  • Use a Catalyst: For less reactive amines, consider adding a Lewis acid catalyst to activate the epoxide ring. However, be cautious as this can also lead to side reactions.

  • Increase Reaction Time: If you are concerned about decomposition at higher temperatures, extending the reaction time at a moderate temperature may be a viable alternative.

Question 3: During the final cyclization to form the spiroaminal, I'm getting a complex mixture of products and a low yield of my desired compound. What are the likely side reactions?

Answer:

The final intramolecular cyclization is a delicate step, and several side reactions can occur, leading to a low yield of the desired 4-Oxa-1,9-diazaspiro[5.5]undecane derivative. The key is to favor the intramolecular cyclization over intermolecular reactions.

  • Intermolecular Reactions: If the concentration of your reaction is too high, you may favor the formation of dimers or polymers.

  • Elimination Reactions: Depending on the structure of your precursor, elimination reactions can compete with the desired cyclization.

  • Incomplete Acylation: The preceding acylation step must be complete. Any unacylated amino alcohol will not cyclize and will complicate purification.

  • Base Strength and Temperature: The choice of base and temperature for the cyclization is critical. A strong, non-nucleophilic base like potassium tert-butoxide is often used. The reaction is typically run at low temperatures to control reactivity.[1]

Troubleshooting Steps:

  • High Dilution: Run the cyclization reaction at high dilution to favor the intramolecular process. This can be achieved by slowly adding the substrate to a solution of the base.

  • Optimize Base and Temperature: If you are seeing decomposition, try running the reaction at a lower temperature (e.g., -78°C to -30°C).[1] You can also screen different non-nucleophilic bases.

  • Confirm Complete Acylation: Before attempting the cyclization, ensure the prior acylation step has gone to completion using TLC or LC-MS.

  • Modified Reaction Conditions: For substrates with an amide NH group, modified reaction conditions may be necessary to minimize byproduct formation.[1] This could involve using a milder base or different solvent system.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the synthesis?

The most critical parameters are:

  • Anhydrous Conditions: Especially for the ylide formation and any steps involving strong bases or organometallic reagents.

  • Temperature Control: Both for preventing side reactions at low temperatures and for driving reactions to completion at higher temperatures.

  • Purity of Starting Materials: Impurities in your starting materials can carry through the synthesis and inhibit reactions or lead to unwanted byproducts.

Are there alternative routes to the 4-Oxa-1,9-diazaspiro[5.5]undecane core?

Yes, while the route described is versatile, other strategies exist. For example, some approaches install the aryl or heteroaryl group in the final steps of the synthesis.[1] Another approach involves a double-aldol condensation followed by a series of transformations to construct the spiroaminal core.[2] The best route will depend on the specific derivatives you are targeting.

How can I best purify the final spiroaminal product?

Purification of spiroaminals can be challenging due to their polarity and potential for decomposition on silica gel.

  • Column Chromatography: If using silica gel chromatography, consider deactivating the silica with a small amount of triethylamine in your eluent to prevent streaking and decomposition of the basic product.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an effective purification technique.

Experimental Workflow and Data

The following table summarizes the key steps and typical yields for the synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, based on published methods.[1]

StepReactionReagents & ConditionsTypical Yield
1EpoxidationTrimethylsulfoxonium iodide, NaH, DMSO, rt to 50°CGood
2Ring OpeningArylamine, EtOH/water, 100°CGood
3AcylationAcyl halide, TEA, DCM, 0°CHigh
4Cyclizationt-BuOK, THF, -78°C to -30°CGood
5DeprotectionTFA, DCMHigh
6N-AlkylationAlkyl halide, K₂CO₃, ACNGood

Detailed Experimental Protocol: Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

This protocol is a generalized procedure based on the versatile synthetic approach described by Puig et al.[1][3]

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (3x) and decant the hexanes.

  • Add anhydrous DMSO and trimethylsulfoxonium iodide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes, then add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO.

  • Stir the reaction at room temperature and then heat to 50°C for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 4-(arylamino)-4-(hydroxymethyl)piperidine-1-carboxylate

  • In a sealed tube, dissolve the spiro-epoxide (1.0 eq) and the desired arylamine (1.5 eq) in a 9:1 mixture of ethanol and water.

  • Heat the reaction mixture to 100°C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3 & 4: Acylation and Cyclization to form the Spiroaminal Core

  • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the appropriate acyl halide (1.1 eq).

  • Stir the reaction at 0°C for 2 hours, or until TLC analysis indicates complete formation of the amide.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amide in anhydrous THF and cool to -78°C.

  • Slowly add a solution of potassium tert-butoxide (2.0 eq) in THF.

  • Allow the reaction to slowly warm to -30°C over 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude spiroaminal by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_time_temp Increase Time/Temperature or Add Catalyst incomplete_rxn->optimize_time_temp Yes purification_loss Product Loss During Workup/ Purification? side_products->purification_loss No adjust_conditions Adjust Conditions: - High Dilution - Lower Temperature - Alternative Base/Solvent side_products->adjust_conditions Yes optimize_purification Optimize Purification: - Deactivate Silica - Crystallization - Reverse Phase purification_loss->optimize_purification Yes end Improved Yield purification_loss->end No optimize_time_temp->end adjust_conditions->end optimize_purification->end

Caption: A decision tree for troubleshooting low yields in organic synthesis.

References

  • Puig, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Li, W., et al. (2018). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters, 20(15), 4559–4563. [Link]

  • Husson, H.-P., et al. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 60(16), 5164–5173. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 8196-8206. [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis and Reactions of Benzannulated Spiroaminals: Tetrahydrospirobiquinolines. ACS Omega, 2(7), 3241–3249. [Link]

  • Yet, L. (2012). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 53(34), 4556-4559. [Link]

  • Novotná, K., et al. (2019). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]

  • Puig, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, 31804838. [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33267-33291. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

Sources

Optimization

Technical Support Center: Navigating Off-Target Effects in 4-Oxa-1,9-diazaspiro[5.5]undecane Drug Design

Welcome to the technical support center for researchers engaged in the design and development of therapeutics based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. This guide is structured to provide actionable soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the design and development of therapeutics based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. This guide is structured to provide actionable solutions to common challenges encountered during preclinical development, focusing specifically on the identification, characterization, and mitigation of off-target effects. The unique three-dimensional architecture of spirocyclic compounds offers a powerful tool for optimizing potency and physicochemical properties, yet a thorough understanding of a compound's selectivity profile is paramount for success.[1]

This resource is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing high-level, common queries regarding off-target effects in the context of this specific chemical class.

  • Troubleshooting Guides: In-depth, question-and-answer formatted guides for specific issues encountered during in silico prediction and in vitro screening workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for my 4-Oxa-1,9-diazaspiro[5.5]undecane program?

Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target, potentially leading to adverse drug reactions (ADRs), toxicity, or reduced efficacy.[2] For derivatives of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, which often contain basic nitrogen atoms and defined three-dimensional shapes, unintended interactions with a range of biological macromolecules are possible. Early identification and mitigation of these off-target liabilities are crucial to de-risk a project, reduce late-stage attrition, and build a stronger safety profile for Investigational New Drug (IND) applications.[3][4]

Q2: My lead compound is a potent modulator of a GPCR. Based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, what are some predictable off-target families I should be concerned about?

Given the structural features of this scaffold, particularly the presence of diamine motifs, several off-target families warrant careful investigation:

  • Other GPCRs: The scaffold can serve as a privileged structure for various receptors. For instance, different derivatives have shown activity as μ-opioid receptor agonists and σ1 receptor antagonists.[5][6]

  • Ion Channels: The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmias (QT prolongation).[7][8] Basic amines are a well-known structural alert for hERG liability.

  • Transporters: Monoamine transporters (SERT, DAT, NET) are common off-targets for nitrogen-containing compounds.

  • Kinases and Enzymes: While less predictable from structure alone, broad screening is necessary. For example, some spirocyclic diamines have been explored as soluble epoxide hydrolase inhibitors.[9]

Q3: What is the difference between a primary and a secondary pharmacology screen?

Primary pharmacology screens are designed to measure the activity of your compound at its intended therapeutic target. In contrast, secondary pharmacology screens are used to assess activity against a panel of other biologically relevant targets to identify potential off-target interactions and build a selectivity profile.[4] These secondary screens are a cornerstone of safety pharmacology and are often conducted in tiers, starting with a core panel of targets known to be associated with ADRs.[3]

Q4: When in my discovery pipeline should I start screening for off-target effects?

Off-target screening should be initiated as early as reasonably possible.

  • In silico profiling can be performed before a single compound is synthesized.

  • Early-stage in vitro screening (e.g., against a core safety panel) should begin during the hit-to-lead stage to ensure that the chemical series you are advancing has a manageable off-target profile.[3][4] This allows the medicinal chemistry team to build structure-activity relationships (SAR) for both on- and off-target activities, enabling the rational design of more selective compounds.

Part 2: Troubleshooting Guides

This section provides in-depth, practical advice for specific experimental challenges.

Guide 1: In Silico Prediction and Prioritization

The workflow for computational off-target assessment provides an efficient, cost-effective method to triage compounds before committing to synthesis and wet lab screening.[2]

cluster_0 In Silico Workflow Start Start Define_Scaffold Define Core Scaffold: 4-Oxa-1,9-diazaspiro[5.5]undecane + R-groups Start->Define_Scaffold Similarity_Search 2D/3D Similarity Searches (e.g., SEA, Pharm-D) Define_Scaffold->Similarity_Search Known Ligands? ML_Models Machine Learning / QSAR (Predictive Toxicology Models) Define_Scaffold->ML_Models Trained Models? Combine_Predict Combine Predictions & Score Potential Hits Similarity_Search->Combine_Predict ML_Models->Combine_Predict Docking Structure-Based Docking (If off-target crystal structures exist) Docking->Combine_Predict Prioritize Prioritize Off-Targets for In Vitro Screening Combine_Predict->Prioritize End Hypothesis-Driven Screening Plan Prioritize->End

Caption: In Silico Off-Target Prediction Workflow.

Q: My in silico screen predicted my lead compound will bind to 20 different off-targets. How do I decide which ones to follow up on?

A: This is a common and critical challenge. The goal is not to test everything, but to test intelligently. Prioritize the list based on a combination of factors:

  • Prediction Confidence Score: Most computational tools provide a score (e.g., p-value, probability, docking score). Focus on the highest-confidence predictions first.

  • Target Class & Known Liabilities: Prioritize targets with known and severe clinical adverse effects. A predicted hit against the hERG channel, for example, is of much higher concern than a hit against a seemingly benign metabolic enzyme. Commercial safety panels are curated based on this principle.[4][10][11]

  • Protein Family Clustering: Are multiple predicted hits within the same protein family (e.g., several related kinases or GPCRs)? This suggests a genuine interaction motif and makes that family a high-priority for screening.

  • Availability of Assays: Check which of the high-priority targets can be readily tested using established, commercially available assays (e.g., Eurofins' SafetyScreen panels, Reaction Biology's InVEST panels).[3][11] This provides a practical path to confirmation.

  • Relevance to Intended Indication: Consider if the off-target could be mechanistically linked to a side effect that would be particularly problematic for your target patient population.

Q: My lead compound has a novel R-group substitution, and the predictive toxicology software returns no close matches. What is my best course of action?

A: This indicates you are working in novel chemical space, where similarity-based methods may fail. Your strategy should shift to more foundational and broader screening methods:

  • Rely on Broader In Vitro Screens: Since prediction is unreliable, your first experimental step should be a broad secondary pharmacology panel (e.g., a SafetyScreen44 or equivalent).[4] This provides an unbiased experimental assessment of your compound's promiscuity.

  • Use Structure-Based Methods: If crystal structures of high-priority off-targets (like key CYPs or PXR) are available, use structure-based docking.[2] While not a substitute for experimental data, it can still flag potential steric clashes or favorable interactions that are independent of whole-molecule similarity.

  • Phenotypic Screening: Consider cell-based phenotypic assays (e.g., cytotoxicity assays in different cell lines, assessing mitochondrial health). These assays are agnostic to the specific molecular target and can reveal unexpected toxic liabilities that target-based approaches might miss.

Guide 2: In Vitro Screening and Hit Validation

Following in silico prediction or as a primary screening strategy, in vitro assays provide the first experimental evidence of off-target interactions.

cluster_1 In Vitro Workflow Compound Test Compound: 4-Oxa-1,9-diazaspiro[5.5] undecane Derivative Primary_Screen Broad Panel Screen (e.g., SafetyScreen44) Single High Concentration Compound->Primary_Screen Analyze_Hits Analyze Hits: >50% Inhibition? Primary_Screen->Analyze_Hits Dose_Response Dose-Response Curve (Determine IC50) Analyze_Hits->Dose_Response Yes No_Hit No Significant Hits Analyze_Hits->No_Hit No Orthogonal_Assay Orthogonal Assay (e.g., Binding vs. Functional) Dose_Response->Orthogonal_Assay Analyze_Potency Analyze Potency: Therapeutic Window? Orthogonal_Assay->Analyze_Potency Analyze_Potency->No_Hit >100-fold selectivity (Acceptable Window) SAR_Campaign Initiate MedChem SAR to Mitigate Off-Target Analyze_Potency->SAR_Campaign <100-fold selectivity

Caption: In Vitro Off-Target Hit Validation Workflow.

Q: My compound showed >50% inhibition of the hERG channel in a primary screen. What does this mean and what is my immediate next step?

A: A hit in a primary hERG screen is a significant safety flag that must be addressed immediately. The International Council for Harmonisation (ICH) S7B guidelines mandate GLP-compliant hERG assessment before clinical trials.[7][8]

Your immediate next step is to determine the potency of the inhibition by generating a full dose-response curve to calculate an IC50 value. This is typically done using the gold-standard automated patch-clamp electrophysiology assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol is adapted from standard industry practices for assessing hERG channel inhibition.[12][13]

1. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., CHO or HEK-293 cells).

  • Culture cells to ~80% confluency.

  • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in an appropriate external buffer solution at a density of 1-2 x 10^6 cells/mL.

2. Instrument Setup:

  • Utilize an automated patch-clamp platform (e.g., IonWorks Quattro, QPatch).

  • Prime the fluidics system with external and internal recording solutions.

  • Perform a system quality check using control cells and solutions.

3. Electrophysiological Recording:

  • Dispense cells into the system's plate.

  • The system will establish whole-cell patch-clamp configurations.

  • Filter cells based on quality control parameters (e.g., seal resistance > 500 MΩ, peak tail current > 200 pA).

4. Voltage Protocol and Compound Application:

  • Maintain cells at a holding potential of -80 mV.

  • Apply a depolarizing step to +20 mV to +40 mV to activate and then inactivate the channels.

  • Repolarize to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation. This tail current is the primary measurement for inhibition.

  • Establish a stable baseline recording with vehicle solution.

  • Apply the test compound at increasing concentrations (typically a 5- to 8-point curve, e.g., 0.01, 0.1, 1, 3, 10 µM). Allow for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Normalize the data to the baseline (vehicle) response.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Q: We've confirmed a hERG IC50 of 5 µM for our lead compound, which has an on-target EC50 of 50 nM. Is this acceptable?

A: This represents a 100-fold selectivity window (5000 nM / 50 nM). While a larger window is always desirable, whether this is "acceptable" depends on several factors:

  • Therapeutic Indication and Dosing: What is the anticipated human plasma concentration (Cmax) at the therapeutic dose? A safety margin of at least 30- to 100-fold between the hERG IC50 and the Cmax is often desired. If your projected Cmax is low (e.g., <50 nM), a 5 µM hERG IC50 may be manageable.

  • Structure-Activity Relationship (SAR): Is the hERG activity tracking with your on-target potency? If so, it will be difficult to separate the two. If not, there is a clear opportunity for medicinal chemistry to mitigate the hERG liability by modifying the parts of the molecule responsible for the off-target interaction.

  • Regulatory Guidance: This will be a key point of discussion with regulatory agencies. Strong preclinical data demonstrating a wide safety margin in animal models will be necessary.

Your next step is to initiate a focused medicinal chemistry effort to improve this selectivity window.

Illustrative Data: On-Target vs. Off-Target Profile

The following table presents a hypothetical but realistic profile for a lead candidate from a 4-Oxa-1,9-diazaspiro[5.5]undecane series, comparing its on-target potency with results from a standard safety pharmacology panel.

Target ClassTarget NameAssay TypeResult (IC50/EC50)Selectivity Window (vs. On-Target)Implication
On-Target μ-Opioid Receptor (MOR) Functional (Agonist) 50 nM - Potent therapeutic activity
Ion ChannelhERG (KCNH2)Electrophysiology5.2 µM104xModerate Risk: Requires SAR to improve selectivity.
GPCRM1 Muscarinic ReceptorBinding Assay2.5 µM50xPotential Side Effects: (e.g., dry mouth, blurred vision). Monitor in SAR.
GPCR5-HT2B ReceptorBinding Assay> 30 µM>600xLow Risk: Acceptable selectivity.
KinasePIM1Enzymatic Assay15 µM300xLow Risk: Acceptable selectivity.
TransporterSERTBinding Assay> 30 µM>600xLow Risk: Acceptable selectivity.

References

  • Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG K+ channel and anticancer drugs. Journal of clinical oncology, 26(7), 1144-1145.
  • Schrödinger. (n.d.). Computational Predictive Toxicology. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Huang, R., et al. (2011). High-throughput screening of the Tox21 chemical library for human ether-à-go-go-related gene (hERG) channel inhibitors. Journal of biomolecular screening, 16(7), 749-757.
  • Pavan, M., & Worth, A. P. (2008). Review of software tools for toxicity prediction. JRC Scientific and Technical Reports.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Deng, Z., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 139-150.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
  • Simulations Plus. (n.d.). QSAR and Toxicity Prediction Software. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Albert, V., et al. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • Grisoni, F., et al. (2021). ComptoxAI: A new data infrastructure for AI research in computational and predictive toxicology. Chemical Research in Toxicology, 34(11), 2349-2359.
  • Metrion Biosciences. (n.d.). GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Retrieved from [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • de la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(11), 6334-6357.
  • Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding off-target effects in RNAi experiments. Nature Reviews Molecular Cell Biology, 11(5), 381-381.
  • Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100174.
  • Varela, M. T., et al. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 258, 115598.
  • Reymond Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Suzuki, T., et al. (2001). Structural and functional relationship among diamines in terms of inhibition of cell growth. The Journal of Biochemistry, 130(4), 531-537.
  • Olejniczak, M., & Galka-Marciniak, P. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & molecular biology letters, 24(1), 1-8.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & medicinal chemistry letters, 24(2), 565-570.

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of 4-Oxa-1,9-diazaspiro[5.5]undecane Analogs

Welcome to the technical support center for improving the metabolic stability of 4-Oxa-1,9-diazaspiro[5.5]undecane analogs. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the metabolic stability of 4-Oxa-1,9-diazaspiro[5.5]undecane analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the lead optimization phase for this promising class of compounds. The inherent three-dimensionality of spirocyclic scaffolds often imparts favorable physicochemical properties, including improved metabolic stability compared to their non-spirocyclic counterparts.[1][2] However, optimizing these properties requires a systematic and knowledge-driven approach.

This resource is structured to provide actionable insights through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental observations and provide validated protocols to address metabolic liabilities.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when assessing the metabolic stability of your 4-Oxa-1,9-diazaspiro[5.5]undecane analogs.

Question 1: My lead analog shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold?

Answer:

High clearance in liver microsomal stability assays is a common challenge and typically points to metabolism by Cytochrome P450 (CYP) enzymes.[3] For the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, several positions are susceptible to oxidative metabolism.

  • N-dealkylation: If your analog has alkyl substituents on either of the nitrogen atoms (positions 4 or 9), these are primary sites for N-dealkylation, particularly if they are small alkyl groups like methyl or ethyl. This is a very common metabolic pathway for piperidine-containing drugs.[4]

  • Aromatic Hydroxylation: For analogs with aryl groups, particularly electron-rich aromatic rings, attached to the nitrogen at position 4, aromatic hydroxylation is a likely metabolic pathway. Unsubstituted phenyl rings are especially vulnerable.[5]

  • Aliphatic Hydroxylation: The carbon atoms of the piperidine and morpholine-like rings can undergo hydroxylation. The positions alpha to the nitrogen atoms are often susceptible.

  • Oxidation of the Morpholine-like Ring: The morpholine-like portion of the scaffold can undergo oxidation.

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cluster_scaffold 4-Oxa-1,9-diazaspiro[5.5]undecane Core cluster_metabolism Potential Metabolic Liabilities Scaffold Core Scaffold N_Dealkylation N-Dealkylation (N4, N9) Scaffold->N_Dealkylation Alkyl Substituents Aromatic_Hydroxylation Aromatic Hydroxylation (N4-Aryl) Scaffold->Aromatic_Hydroxylation Aryl Substituents Aliphatic_Hydroxylation Aliphatic Hydroxylation (Ring Carbons) Scaffold->Aliphatic_Hydroxylation Exposed C-H Bonds Morpholine_Oxidation Morpholine Ring Oxidation Scaffold->Morpholine_Oxidation Heterocyclic Ring

Caption: Potential metabolic liabilities of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold.

Question 2: My LC-MS/MS analysis shows an M+16 metabolite, but I'm not sure of the exact location of oxidation. How can I pinpoint the site of metabolism?

Answer:

An M+16 peak strongly suggests the formation of a mono-hydroxylated metabolite or an N-oxide. To identify the precise site of metabolism, a combination of experimental and in silico approaches is recommended.

  • In Silico Prediction: Utilize computational tools to predict the most likely sites of metabolism.[6][7] Software like StarDrop™, Meteor Nexus, or MetaSite can predict which atoms are most susceptible to CYP-mediated oxidation based on factors like bond dissociation energies and accessibility to the enzyme's active site.[8]

  • NMR Spectroscopy: If the metabolite can be isolated in sufficient quantities, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.

  • Isotope Labeling: Synthesize analogs with deuterium labels at suspected metabolic "soft spots." A significant kinetic isotope effect (slower metabolism at the deuterated position) can confirm the site of metabolism.[9]

  • Incubation with Specific CYP Isoforms: Incubating your compound with a panel of recombinant human CYP enzymes can help identify which specific isoform is responsible for the M+16 metabolite. This information can be valuable for predicting potential drug-drug interactions.

Question 3: I've identified the site of metabolism. What are some effective strategies to block this metabolic pathway without losing biological activity?

Answer:

Blocking a metabolic "soft spot" is a cornerstone of medicinal chemistry. The key is to make a structural modification that hinders the metabolic enzyme without disrupting the key interactions with the biological target.

StrategyDescriptionExample
Steric Hindrance Introduce a bulky group near the metabolic site to prevent the enzyme from accessing it.If N-dealkylation is the issue, replacing an N-methyl with an N-tert-butyl group can prevent this.[10]
Electronic Modification Replace electron-donating groups with electron-withdrawing groups on an aromatic ring to deactivate it towards oxidation.If an N-phenyl group is being hydroxylated, replacing it with a pyridine or other electron-deficient heterocycle can improve stability.[11]
Bioisosteric Replacement Substitute a metabolically labile group with a bioisostere that is more resistant to metabolism but retains similar physicochemical properties.Replacing a metabolically labile phenyl ring with a bicyclohexyl group can maintain potency while improving metabolic stability.[5]
Fluorine Substitution The carbon-fluorine bond is very strong and resistant to metabolic cleavage. Introducing fluorine at or near a metabolic hotspot can effectively block metabolism.[9]Placing a fluorine atom at the para-position of a phenyl ring can prevent para-hydroxylation.

Frequently Asked Questions (FAQs)

Question 1: What is the best in vitro assay to start with for assessing the metabolic stability of my 4-Oxa-1,9-diazaspiro[5.5]undecane analogs: liver microsomes or hepatocytes?

Answer:

The choice between liver microsomes and hepatocytes depends on the stage of your drug discovery program and the information you need.

  • Liver Microsomes: This is a good first-line, high-throughput assay. It primarily assesses Phase I metabolism, which is mediated by CYP enzymes.[3] Since oxidative metabolism is often the primary clearance pathway for new chemical entities, this assay is excellent for initial screening and ranking of compounds.

  • Hepatocytes: This is a more comprehensive assay as it contains both Phase I and Phase II metabolic enzymes, as well as transporters.[5] If your compound has functional groups that can undergo conjugation (e.g., glucuronidation, sulfation), or if you suspect transporter-mediated uptake is a key factor, hepatocytes are the more physiologically relevant system.

For early-stage lead optimization of 4-Oxa-1,9-diazaspiro[5.5]undecane analogs, starting with a liver microsomal stability assay is a cost-effective and efficient way to identify major metabolic liabilities. Promising compounds can then be further profiled in a hepatocyte stability assay.

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cluster_workflow Metabolic Stability Assessment Workflow Start New Analog Synthesis Microsomal_Assay Liver Microsomal Stability Assay Start->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay Microsomal_Assay->Hepatocyte_Assay Promising Analogs Metabolite_ID Metabolite Identification Hepatocyte_Assay->Metabolite_ID High Clearance End Candidate Selection Hepatocyte_Assay->End Stable Analogs SAR_Optimization SAR-driven Structural Modification Metabolite_ID->SAR_Optimization SAR_Optimization->Start

Caption: A typical workflow for assessing and improving metabolic stability.

Question 2: My 4-Oxa-1,9-diazaspiro[5.5]undecane analog is a dual µ-opioid receptor (MOR) agonist and σ1 receptor (S1R) antagonist. Are there any specific metabolic considerations for this pharmacological profile?

Answer:

While the primary metabolic pathways are determined by the chemical structure, the pharmacological targets can sometimes provide clues. Both MOR and S1R are expressed in the liver, but the direct impact of target engagement on metabolism is complex.

It is more critical to consider the physicochemical properties often associated with MOR agonists and S1R antagonists. These compounds are frequently lipophilic and contain basic nitrogen atoms, which are features that can predispose them to CYP-mediated metabolism. Given that many of your analogs will likely have N-aryl or N-alkyl substitutions to achieve the desired pharmacology,[12][13] these are the areas to focus on for potential metabolic liabilities.

Question 3: How can I use bioisosterism to improve the metabolic stability of the N-aryl substituent at position 4?

Answer:

The N-aryl group at position 4 is a common feature in bioactive 4-Oxa-1,9-diazaspiro[5.5]undecane analogs.[10][12] If this group is a metabolic liability, bioisosteric replacement is an excellent strategy.

Original GroupPotential BioisosteresRationale
PhenylPyridyl, PyrimidinylThe nitrogen atoms in the ring act as electron sinks, making the ring more resistant to oxidative metabolism.[11]
Methoxy-phenylDifluoromethoxy-phenylThe C-F bonds are stronger and less susceptible to O-demethylation.
Unsubstituted RingRing with fluoro or chloro substituentsHalogenation can block sites of hydroxylation and deactivate the ring electronically.

The goal of bioisosteric replacement is to find a balance where metabolic stability is improved without compromising the desired biological activity.[14]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and your test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

References

  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Pharmaceutical Research and Development.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. (2021). Cancers.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2014). Journal of Medicinal Chemistry.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions.
  • Bioisosteric Replacements. Chem-Space.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions.
  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (2012).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • GLORY: Generator of the Structures of Likely Cytochrome P450 Metabolites Based on Predicted Sites of Metabolism. (2019). Frontiers in Chemistry.
  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • SOMP - Site Of Metabolism Prediction. Way2Drug.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Which is the best metabolite prediction software? (2021). YouTube.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry.
  • Metabolite Identification Data in Drug Discovery: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. (2022). ChemRxiv.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2022). Helvetica Chimica Acta.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Enhancement of metabolic stability with structural modifications.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). Molecular Pharmaceutics.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2022). RSC Chemical Biology.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019).
  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2022). Molecules.
  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2022). Cureus.
  • Metabolically Stable tert-Butyl Replacement. (2014). Journal of Medicinal Chemistry.
  • Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence. (2001). Journal of Neurochemistry.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances.
  • Advances with the discovery and development of novel Sigma 1 receptor antagonists for the management of pain.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019).
  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. (2018). Molecules.
  • 1480461-85-5|1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide. BLDpharm.

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Optimization

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

Welcome to the technical support center dedicated to advancing your research on 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are focused on optimizing the delivery of these promising compounds to the central nervous system (CNS). Overcoming the blood-brain barrier (BBB) is a critical challenge in CNS drug development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles you may encounter.

Understanding the Challenge: The Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] It is formed by the endothelial cells of the capillary wall, astrocyte end-feet that ensheathe the capillary, and pericytes embedded in the capillary basement membrane.[4][5] This intricate structure, often referred to as the neurovascular unit, effectively protects the brain from pathogens and toxins.[6][7] However, it also poses a significant obstacle to the delivery of therapeutic agents.[8]

Molecules can cross the BBB through several mechanisms, including passive diffusion for small, lipophilic molecules, and carrier-mediated or receptor-mediated transport for specific nutrients and larger molecules.[9][10][11] A significant hurdle for many drug candidates is the presence of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substances out of the brain.[11][12]

Part 1: Troubleshooting Guide

This section addresses common experimental issues encountered when assessing and enhancing the BBB penetration of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

Issue 1: Low In Vitro Permeability in PAMPA or Cell-Based Assays

You've synthesized a novel 4-Oxa-1,9-diazaspiro[5.5]undecane derivative, but it shows poor permeability in your initial screening assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or in a cell-based model like Caco-2 or MDCK cells.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Physicochemical Properties: Passive diffusion across the BBB is heavily influenced by a compound's physicochemical properties.[10]

    • High Polarity: A high polar surface area (TPSA) can hinder passive diffusion. For CNS-active drugs, a TPSA of less than 90 Ų is often considered favorable.[1]

      • Actionable Advice: Analyze the structure of your derivative. Can you mask polar functional groups (e.g., -OH, -NH2) through pro-drug strategies without abolishing activity? Consider replacing polar groups with less polar isosteres.

    • Low Lipophilicity: While some lipophilicity is required, an optimal range exists. A LogP value between 1 and 3 is often a good starting point.

      • Actionable Advice: Modify peripheral substituents on the spirocyclic core to modulate lipophilicity. Adding small alkyl or halogen groups can increase LogP.

    • High Molecular Weight: Generally, small molecules with a molecular weight under 400-500 Da have a better chance of crossing the BBB via passive diffusion.[10][13]

      • Actionable Advice: If your derivatives are becoming too large, consider simplifying the structure while maintaining the key pharmacophoric elements.

  • Efflux Transporter Substrate: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in many in vitro models.[12]

    • Actionable Advice:

      • Conduct a bi-directional permeability assay: Using a cell line that expresses P-gp (e.g., MDCK-MDR1), measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A / A-B) greater than 2 suggests active efflux.

      • Co-administration with an inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in A-B permeability would confirm that your compound is a P-gp substrate.

      • Structural modifications: Certain structural motifs are known to be recognized by P-gp. While no universal rules exist, minor structural changes can sometimes abrogate P-gp recognition.

Experimental Protocol: Bi-directional Permeability Assay

  • Seed MDCK-MDR1 cells on a Transwell® insert and culture until a confluent monolayer is formed.

  • Verify monolayer integrity by measuring the transendothelial electrical resistance (TEER).

  • For A-B permeability, add your compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

  • For B-A permeability, add your compound to the basolateral chamber and fresh media to the apical chamber.

  • Incubate for a defined period (e.g., 1-2 hours).

  • At various time points, take samples from the receiver chamber and analyze the concentration of your compound using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Issue 2: Promising In Vitro Data, but Poor In Vivo Brain Penetration

Your derivative shows good permeability in in vitro models, but when you move to in vivo studies in rodents, the brain-to-plasma concentration ratio (Kp) is low.

Possible Causes and Troubleshooting Steps:

  • High Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[14]

    • Actionable Advice: Determine the fraction of your compound that is unbound to plasma proteins (fu,plasma) using methods like equilibrium dialysis or ultrafiltration. If binding is very high (>99%), even a small improvement in fu,plasma through structural modification can significantly increase the unbound plasma concentration and subsequent brain penetration.

  • Rapid Metabolism: The compound might be rapidly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations.

    • Actionable Advice:

      • Perform metabolic stability assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

      • Identify metabolic "soft spots": Use LC-MS/MS to identify the metabolites and pinpoint the sites on the molecule that are susceptible to metabolism.

      • Modify the structure: Block metabolic sites, for example, by introducing a fluorine atom or by replacing a metabolically labile group with a more stable one.

  • Brain Tissue Binding: High non-specific binding to brain tissue can lead to an overestimation of the free drug concentration in the brain if only total brain homogenate is measured.

    • Actionable Advice: Determine the fraction of your compound that is unbound in the brain (fu,brain) using brain slice or brain homogenate binding assays. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration.

Table 1: Key Parameters for Assessing BBB Penetration

ParameterDescriptionDesirable Range for CNS Drugs
LogP Octanol-water partition coefficient1 - 3
TPSA Topological Polar Surface Area< 90 Ų
MW Molecular Weight< 400-500 Da
fu,plasma Fraction unbound in plasma> 0.01 (1%)
Kp Brain-to-plasma concentration ratio> 0.5 - 1
Kp,uu Unbound brain-to-unbound plasma ratio> 0.3

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold that I should consider when designing for BBB penetration?

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold itself has several features that can be modulated:

  • The two nitrogen atoms: These are basic centers and will likely be protonated at physiological pH. While this can increase aqueous solubility, it can also increase polarity and reduce passive diffusion. You might consider strategies to modulate the pKa of these nitrogens.

  • The oxygen atom: The ether oxygen is a hydrogen bond acceptor, which contributes to the TPSA.

  • Substituent positions: The scaffold offers multiple points for substitution.[15][16] Judicious placement of substituents can be used to optimize lipophilicity, modulate pKa, and block metabolic sites.

Q2: Are there any specific carrier systems in the BBB that I could target with my derivatives?

While passive diffusion is a common strategy, targeting carrier-mediated transport (CMT) systems can be a powerful approach.[10]

  • Organic Cation Transporters (OCTs): Given the basic nature of the diazaspiro core, your compounds might interact with OCTs.[12] You could investigate if your derivatives are substrates for these transporters.

  • Amino Acid Transporters: If you conjugate your derivative to a molecule that is a substrate for an amino acid transporter (e.g., LAT1), you might be able to "Trojan horse" it across the BBB.[2]

Q3: What in vitro BBB model is best for screening my compounds?

There is no single "best" model, as each has its advantages and disadvantages.[17][18][19]

  • PAMPA-BBB: This is a high-throughput, non-cell-based assay that is useful for initial screening of passive permeability.[14]

  • Immortalized cell lines (e.g., hCMEC/D3): These provide a good balance of throughput and biological relevance, as they express some of the key BBB transporters.[20]

  • Primary cells or iPSC-derived models: These offer the highest biological relevance, with tighter junctions and better expression of transporters, but are lower throughput and more expensive.[17]

A tiered approach is often most effective:

G A High-Throughput Screening (HTS) B PAMPA-BBB Assay A->B Assess Passive Permeability C Medium-Throughput Screening D Immortalized Cell Lines (e.g., hCMEC/D3) C->D Evaluate Permeability & Efflux E Low-Throughput / Mechanistic Studies F Primary or iPSC-derived co-culture models E->F Confirm in a more physiological model G In Vivo Studies F->G Validate lead candidates

Caption: Tiered approach to in vitro BBB permeability screening.

Q4: How can I use computational models to predict the BBB permeability of my derivatives before synthesis?

In silico models can be very effective in the early stages of drug discovery to prioritize which compounds to synthesize.[21][22] These models use quantitative structure-property relationships (QSPR) to predict BBB penetration based on calculated molecular descriptors.

  • Key Descriptors: Important descriptors often include LogP, TPSA, molecular weight, number of hydrogen bond donors and acceptors, and pKa.[1][23]

  • Available Tools: Many commercial and open-source software packages can calculate these descriptors and even provide a prediction of BBB permeability.

G cluster_0 In Silico Prediction Workflow A Design Virtual Library of Derivatives B Calculate Physicochemical Properties (LogP, TPSA, MW, etc.) A->B C Predict BBB Permeability (QSPR Models) B->C D Prioritize Candidates for Synthesis C->D

Caption: In silico workflow for predicting BBB permeability.

References

  • Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed Central. (n.d.). Retrieved from [Link]

  • Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Blood-Brain Barrier (BBB): What It Is and Function - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • Mechanisms of drug transport across blood-brain barrier (BBB) (Nair et... - ResearchGate. (n.d.). Retrieved from [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (n.d.). Retrieved from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Retrieved from [Link]

  • Strategies to assess blood-brain barrier penetration - PubMed. (n.d.). Retrieved from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Blood-Brain Barrier Structure and Function | The Neurology of AIDS - Oxford Academic. (n.d.). Retrieved from [Link]

  • Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC. (n.d.). Retrieved from [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - Al-Quds University. (n.d.). Retrieved from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Drug transport across the blood–brain barrier - PMC. (n.d.). Retrieved from [Link]

  • Blood–brain barrier - Wikipedia. (n.d.). Retrieved from [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.). Retrieved from [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology - PubMed. (n.d.). Retrieved from [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.). Retrieved from [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Retrieved from [Link]

  • In vitro models for the blood-brain barrier - PubMed. (n.d.). Retrieved from [Link]

  • Drug Transport and the Blood-Brain Barrier | Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Blood-Brain Barrier Overview: Structural and Functional Correlation - PMC. (n.d.). Retrieved from [Link]

  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (n.d.). Retrieved from [Link]

  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.). Retrieved from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. (n.d.). Retrieved from [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.). Retrieved from [Link]

  • Drug transfer across the blood-brain barrier and improvement of brain delivery - PubMed. (n.d.). Retrieved from [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.). Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (n.d.). Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (n.d.). Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Refining assay conditions to reduce variability with 4-Oxa-1,9-diazaspiro[5.5]undecane

A Guide to Refining Assay Conditions and Reducing Experimental Variability Welcome to the technical support resource for researchers utilizing 4-Oxa-1,9-diazaspiro[5.5]undecane and its derivatives. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Refining Assay Conditions and Reducing Experimental Variability

Welcome to the technical support resource for researchers utilizing 4-Oxa-1,9-diazaspiro[5.5]undecane and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to assay variability. This document provides in-depth, field-proven insights to ensure the robustness and reproducibility of your experimental results.

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile core for developing potent and selective modulators of various biological targets, including soluble epoxide hydrolase (sEH) and opioid receptors.[1][2] However, the unique physicochemical properties of this spirocyclic diamine structure require careful consideration during assay development to minimize variability and ensure data integrity. This guide is structured to help you anticipate and resolve common issues through a series of targeted FAQs and validated protocols.

Part 1: Compound Integrity - The Foundation of Reproducibility

The most common source of assay variability begins before the first plate is ever run: the handling and storage of the compound itself.[3] Maintaining the integrity of your 4-Oxa-1,9-diazaspiro[5.5]undecane stock is critical for consistent results.

Frequently Asked Questions (FAQs): Compound Handling

Question: What is the optimal way to store 4-Oxa-1,9-diazaspiro[5.5]undecane?

Answer: Proper storage is dictated by the compound's form (solid vs. solution) and is crucial for preventing degradation.

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended. The spirocyclic structure can be susceptible to hydrolysis or oxidation over time, so minimizing exposure to atmospheric moisture and temperature fluctuations is key.

  • Solution (DMSO Stock): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4][5] Store these aliquots at -20°C or -80°C.

Parameter Solid Compound DMSO Stock Solution Aqueous Working Solution
Storage Temp. 2-8°C (short-term), -20°C (long-term)-20°C or -80°CPrepare fresh daily; do not store
Container Tightly sealed, amber vialLow-binding polypropylene tubesLow-binding polypropylene tubes
Key Precaution Use a desiccator; minimize air exposureAliquot to avoid freeze-thaw cyclesVerify solubility; watch for precipitation

Question: My compound is precipitating when I dilute it from DMSO into my aqueous assay buffer. How can I prevent this?

Answer: This is a common challenge. The diamine nature of the scaffold means its solubility is highly pH-dependent.

  • Mechanism: The two nitrogen atoms in the 4-Oxa-1,9-diazaspiro[5.5]undecane core are basic. In acidic to neutral aqueous buffers, these nitrogens can become protonated. While this may increase water solubility, it can also alter the compound's interaction with its biological target. Precipitation often occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit at that specific pH and salt concentration.

  • Solution Workflow:

    • Intermediate Dilutions: Avoid diluting a high-concentration DMSO stock directly into the final aqueous buffer. Perform an intermediate dilution step in a solvent like ethanol or in a modified buffer containing a small percentage of an organic co-solvent.

    • pH Optimization: Determine the optimal pH range for your assay where the compound remains soluble and active. The stability of many pharmaceutical compounds is pH-sensitive.[6][7]

    • Final Concentration Check: After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your assay to ensure no undissolved precipitate is carried over.

Part 2: Assay Conditions - Controlling the Experimental Environment

Once compound integrity is assured, the next layer of variability comes from the assay conditions. For a compound like 4-Oxa-1,9-diazaspiro[5.5]undecane, seemingly minor fluctuations in the assay environment can have a significant impact.

Visualizing the Impact of pH

The protonation state of the diazasprio core is critical. The following diagram illustrates how pH changes can affect the compound's charge, which in turn influences its solubility and binding characteristics.

pH_Effect cluster_low_ph Low pH (e.g., < 5) cluster_neutral_ph Neutral pH (e.g., 7.4) cluster_high_ph High pH (e.g., > 9) Low_pH Compound (Doubly Protonated) [Scaffold-NH2+]–[Scaffold-NH2+] High Water Solubility Altered Target Affinity? Neutral_pH Compound (Mixed State) [Scaffold-NH2+]/[Scaffold-NH] Physiologically Relevant Potential for Aggregation Low_pH->Neutral_pH Increase pH High_pH Compound (Neutral) [Scaffold-NH]–[Scaffold-NH] Low Water Solubility Risk of Precipitation Neutral_pH->High_pH Increase pH

Caption: Impact of pH on the protonation state of 4-Oxa-1,9-diazaspiro[5.5]undecane.

Frequently Asked Questions (FAQs): Assay Parameters

Question: I'm seeing inconsistent results between experiments run on different days. What could be the cause?

Answer: Inter-assay variability is often traced back to subtle changes in environmental or reagent conditions.

  • Temperature Fluctuations: Ensure all reagents, plates, and the compound are fully equilibrated to the assay temperature before starting. A temperature difference of even a few degrees can alter enzyme kinetics or binding affinities, leading to drift.[8]

  • Reagent Stability: Prepare fresh working solutions of critical reagents (e.g., enzymes, substrates, ATP) for each experiment. The stability of reagents can vary, and using leftovers from a previous day is a common source of error.[9]

  • Incubation Times: Use a calibrated timer and be consistent. For high-throughput screens, automate liquid handling and incubation steps to ensure every plate is treated identically.[10][11]

Part 3: Mitigating Microplate-Based Variability

In high-throughput screening (HTS), the microplate itself can be a source of significant variability. The "edge effect" is a well-documented phenomenon where wells on the perimeter of a plate behave differently from those in the center.[12][13] This is typically caused by increased evaporation and temperature gradients.[14][15]

Frequently Asked Questions (FAQs): Plate Effects

Question: My data shows a clear pattern where the outer wells have higher (or lower) signal than the inner wells. How do I fix this?

Answer: You are observing the classic "edge effect." Several strategies can mitigate this issue:

  • Use a Barrier: Do not use the outermost wells for experimental samples. Instead, fill them with 1X assay buffer or sterile water to create a humidity barrier, which minimizes evaporation from the adjacent sample wells.[12]

  • Proper Sealing: Use high-quality plate seals. For biochemical assays, a strong adhesive foil or heat seal is effective.[14] For cell-based assays, use breathable seals that allow for gas exchange while minimizing evaporation.

  • Incubation Environment: Ensure your incubator has high humidity (>95%) and stable temperature control.[12] Avoid placing plates directly on hot or cold surfaces. Allowing the plate to rest at room temperature for an hour after seeding cells can also promote a more even cell distribution and reduce edge effects.[16]

  • Randomized Plate Layout: To eliminate positional bias, randomize the location of your samples and controls on the plate. While more complex to set up, this is a powerful method to ensure that any residual edge effect does not systematically bias your results for or against a particular treatment group.[13]

Troubleshooting Workflow for High Assay Variability

This workflow provides a logical path to diagnose and solve common sources of variability when using 4-Oxa-1,9-diazaspiro[5.5]undecane.

Troubleshooting_Workflow cluster_Compound Step 1: Verify Compound Integrity cluster_Assay Step 2: Assess Assay Conditions cluster_Plate Step 3: Mitigate Plate Effects Start High Assay Variability (High %CV or Poor Z') Check_Stock Check Stock Solution - Any visible precipitate? - Stored correctly? Start->Check_Stock Prep_Fresh Prepare Fresh Dilutions - Use fresh DMSO aliquot - Check buffer pH Check_Stock->Prep_Fresh Issue Found Check_Reagents Check Reagents - Freshly prepared? - Correct concentrations? Check_Stock->Check_Reagents Compound OK QC_Solubility QC for Solubility - Centrifuge working solution - Use supernatant Prep_Fresh->QC_Solubility QC_Solubility->Check_Reagents Compound OK Check_Environment Check Environment - Equilibrate temps? - Consistent incubation? Check_Reagents->Check_Environment Implement_Barrier Implement Edge Effect Barrier - Fill outer wells with buffer Check_Environment->Implement_Barrier Assay Conditions OK Improve_Sealing Improve Plate Sealing - Use appropriate seal type Implement_Barrier->Improve_Sealing Randomize_Layout Randomize Plate Layout Improve_Sealing->Randomize_Layout

Caption: A systematic workflow for troubleshooting high assay variability.

Part 4: Validated Experimental Protocol

This protocol provides a self-validating framework for preparing 4-Oxa-1,9-diazaspiro[5.5]undecane and running a generic 96-well plate biochemical assay.

Protocol: Compound Plate Preparation and Assay Execution

Objective: To prepare a serial dilution of 4-Oxa-1,9-diazaspiro[5.5]undecane and perform an assay with minimal variability.

Materials:

  • 4-Oxa-1,9-diazaspiro[5.5]undecane (solid)

  • Anhydrous DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Low-binding polypropylene tubes and 96-well plates

  • Calibrated multichannel pipettes

  • Adhesive plate seals

Methodology:

  • Primary Stock Preparation (10 mM): a. Carefully weigh out the required amount of solid 4-Oxa-1,9-diazaspiro[5.5]undecane. b. Dissolve in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. c. Aliquot into single-use volumes (e.g., 20 µL) in low-binding tubes. Store immediately at -80°C.

  • Compound Source Plate Preparation (100 µM): a. Thaw one aliquot of the 10 mM primary stock. b. Perform a 1:100 dilution into Assay Buffer to create a 100 µM working stock (this will be your highest concentration, often containing 1% DMSO). Critical Step: Add the DMSO stock to the buffer while vortexing gently to prevent precipitation. c. Prepare a 7-point, 1:3 serial dilution series in a 96-well plate (the "source plate"). d. Column 1: 100 µL of 100 µM compound. e. Columns 2-7: Add 66.7 µL of Assay Buffer to each well. Transfer 33.3 µL from Column 1 to Column 2, mix, then transfer 33.3 µL from Column 2 to Column 3, and so on. f. Column 8: 100 µL of Assay Buffer with 1% DMSO (Negative Control).

  • Assay Plate Execution: a. Add your assay components (e.g., enzyme, substrate) to a 96-well assay plate according to your specific protocol. b. Using a multichannel pipette, transfer a small volume (e.g., 10 µL) from the compound source plate to the corresponding wells of the assay plate. c. Edge Effect Mitigation: Fill all wells in rows A and H and columns 1 and 12 with Assay Buffer only. Use the inner 60 wells for your compound dilutions and controls. d. Seal the plate firmly with an adhesive seal. e. Incubate for the specified time at a controlled temperature. f. Read the plate on a compatible plate reader.

  • Data Analysis and Quality Control: a. Calculate the Z'-factor for your assay using the high and low controls. A Z'-factor > 0.5 is generally considered excellent for HTS and indicates a robust assay with low variability.[11] b. Plot the dose-response curve and calculate the IC50 or EC50 value. The reproducibility of this value across multiple experiments is the ultimate measure of low variability.

References
  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Available at: [Link]

  • paasp network. (2019, August 12). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? Available at: [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Available at: [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available at: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]

  • Beckman Coulter Life Sciences. Compound Management and Integrity. Available at: [Link]

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Available at: [Link]

  • PubChem. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Available at: [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Gu, M. B., & Choi, S. H. (2001). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed. Available at: [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Available at: [Link]

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Optimization

Mitigating cytotoxicity of 4-Oxa-1,9-diazaspiro[5.5]undecane lead compounds

Welcome to the technical support resource for researchers working with 4-Oxa-1,9-diazaspiro[5.5]undecane-based lead compounds. This guide is designed to provide expert insights and actionable troubleshooting strategies t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-Oxa-1,9-diazaspiro[5.5]undecane-based lead compounds. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common challenge of cytotoxicity encountered during the drug discovery process. Our goal is to equip you with the knowledge to understand, evaluate, and mitigate undesired toxic effects, thereby accelerating the development of safer and more effective therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering cytotoxicity with their 4-Oxa-1,9-diazaspiro[5.5]undecane lead compounds.

Q1: My lead 4-Oxa-1,9-diazaspiro[5.5]undecane compound is showing significant cytotoxicity in my initial screening assays. What are the most common underlying mechanisms for this observation?

A1: High cytotoxicity in this class of compounds, as with many nitrogen-containing heterocycles, can often be attributed to several factors. A primary suspect is the induction of oxidative stress.[1][2][3][4] The cellular metabolism of the compound, potentially mediated by cytochrome P450 enzymes, can generate reactive oxygen species (ROS).[5][6][7][8][9] When cellular antioxidant defenses are overwhelmed, these ROS can damage vital macromolecules like DNA, lipids, and proteins, leading to cell death.[1][2] Another significant factor is mitochondrial toxicity.[10][11] The compound might be interfering with the mitochondrial electron transport chain, leading to a decrease in ATP production and a disruption of the mitochondrial membrane potential, which are critical for cell survival.[12][13][14]

Q2: How can I confirm if oxidative stress is the primary cause of the observed cytotoxicity?

A2: To investigate the role of oxidative stress, you can perform co-incubation experiments. Treat your cells with your lead compound in the presence and absence of antioxidants, such as N-acetylcysteine (NAC) or Trolox. A significant rescue of cell viability in the presence of an antioxidant would strongly suggest the involvement of ROS. Additionally, you can directly measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[15] An increase in fluorescence upon treatment with your compound would be indicative of elevated ROS production.

Q3: What are the first steps I should take from a medicinal chemistry perspective to reduce the cytotoxicity of my lead compound?

A3: From a medicinal chemistry standpoint, a valuable initial strategy is to explore the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) of your compound series.[16][17][18] Systematically modify different parts of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold and observe the impact on both efficacy and cytotoxicity. Another powerful technique is bioisosteric replacement.[19][20][21][22][23] This involves substituting certain functional groups with others that have similar physical or chemical properties but may alter the metabolic profile or off-target interactions of the molecule, potentially reducing toxicity.[20][21][22] For instance, replacing a metabolically labile group with a more stable one can prevent the formation of toxic metabolites.[21][23]

Q4: Are there specific structural features of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold that are known to be associated with toxicity?

A4: While specific toxicity data for the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is not extensively documented in publicly available literature, general principles for related spirocyclic and diazaspiro compounds can be applied.[24][25][26][27] The nature and position of substituents on the diazane rings are critical.[16][17][28] Highly lipophilic or electronically reactive substituents can sometimes contribute to off-target effects or metabolic instability. The conformational rigidity of the spirocyclic system, while often beneficial for target binding, can also influence interactions with anti-targets.[24][26] Therefore, exploring modifications that alter the three-dimensional shape and electronic properties of the molecule is a key strategy.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides detailed troubleshooting for specific experimental challenges you might encounter.

Guide 1: High Variability in Cytotoxicity Assay Results

Problem: You are observing significant well-to-well or day-to-day variability in your cytotoxicity assays (e.g., MTT, CellTiter-Glo®).

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Density Implement a strict cell counting protocol (e.g., using a hemocytometer or automated cell counter). Ensure thorough mixing of the cell suspension before plating.A consistent starting cell number is crucial for reproducible results, as the final readout is dependent on the initial cell population.[29]
Compound Precipitation Visually inspect the compound in solution and in the wells under a microscope. Determine the solubility limit in your assay medium. If necessary, use a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic at the final concentration).Compound precipitation will lead to an inaccurate effective concentration and can cause physical stress to the cells, leading to inconsistent results.
Edge Effects in Multi-well Plates Avoid using the outer wells of your 96- or 384-well plates for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment across the plate.The outer wells are more prone to evaporation, which can concentrate the media and your compound, leading to artificially high cytotoxicity.
Bubbles in Wells Be careful during pipetting to avoid introducing bubbles. Before reading the plate, visually inspect for bubbles and remove them with a sterile pipette tip if necessary.Bubbles can interfere with the optical or luminescent readings of the assay, leading to inaccurate data.[30]
Contamination Regularly test your cell cultures for mycoplasma contamination. Practice sterile techniques diligently.Contamination can affect cell health and proliferation, confounding the results of your cytotoxicity assay.
Workflow for Diagnosing High Assay Variability

Caption: A step-by-step workflow for troubleshooting high variability in cytotoxicity assays.

Guide 2: Differentiating Between Cytotoxicity and Cytostatic Effects

Problem: Your initial endpoint assay (like MTT) shows a decrease in signal, but you are unsure if your compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic).

Experimental Strategy:

  • Cell Counting Over Time:

    • Protocol: Seed cells at a low density and treat them with a range of concentrations of your compound. At 24, 48, and 72 hours, trypsinize and count the viable cells using a trypan blue exclusion assay.[31]

    • Interpretation:

      • Cytotoxic: The number of viable cells at later time points will be lower than the initial number of seeded cells.

      • Cytostatic: The number of viable cells will remain similar to the initial number, while the untreated control cells will have proliferated significantly.

  • Membrane Integrity Assays:

    • Protocol: Use an assay that measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[32][33]

    • Interpretation: A significant increase in LDH release in treated cells compared to controls indicates cell death and cytotoxicity.

  • Apoptosis vs. Necrosis Assays:

    • Protocol: Employ flow cytometry with Annexin V and Propidium Iodide (PI) staining.

    • Interpretation:

      • Early Apoptosis: Annexin V positive, PI negative.

      • Late Apoptosis/Necrosis: Annexin V positive, PI positive.

      • Necrosis: Annexin V negative, PI positive. This provides a more detailed picture of the mechanism of cell death.

Decision Tree for Cytotoxicity vs. Cytostaticity

Caption: A decision-making workflow to distinguish between cytotoxic and cytostatic effects.

Part 3: Advanced Mitigation Strategies & Protocols

Once you have characterized the cytotoxicity, the next step is to mitigate it while preserving therapeutic efficacy.

Strategy 1: Bioisosteric Replacement to Reduce Off-Target Toxicity

Principle: Bioisosterism involves replacing a functional group in your lead compound with another that has similar physicochemical properties.[19][20][21] This can alter the compound's interaction with off-targets or change its metabolic fate, thereby reducing toxicity.[20][22][23]

Hypothetical Case Study Data:

Compound Modification Target IC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (CC50/IC50)
Lead-001 Phenyl group at N9151.280
Lead-002 Replaced Phenyl with Pyridyl2015.8790
Lead-003 Replaced Phenyl with Thiophene1811.3627
Lead-004 Replaced Phenyl with Cyclohexyl150> 50> 333

Interpretation: In this hypothetical example, replacing the phenyl ring with a pyridyl (Lead-002) or thiophene (Lead-003) group maintained good target potency while significantly decreasing cytotoxicity, resulting in a much-improved selectivity index. This suggests that the lipophilicity or electronic nature of the phenyl ring might be contributing to off-target toxicity.

Strategy 2: Investigating and Mitigating Mitochondrial Toxicity

Principle: Drug-induced mitochondrial dysfunction is a significant contributor to cytotoxicity.[10][11] Assessing mitochondrial health early can guide compound optimization.

Experimental Protocol: Assessing Mitochondrial Membrane Potential (MMP)

  • Cell Preparation: Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your 4-Oxa-1,9-diazaspiro[5.5]undecane compounds at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

  • Staining: Remove the treatment medium and incubate the cells with a fluorescent MMP dye such as JC-10 or TMRE according to the manufacturer's protocol.[13]

  • Measurement: Read the fluorescence on a plate reader. For JC-10, you will measure both the aggregate (red fluorescence, healthy mitochondria) and monomer (green fluorescence, depolarized mitochondria) forms.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and suggests mitochondrial toxicity.[13]

Pathway of Drug-Induced Mitochondrial Toxicity

G cluster_0 Cellular Environment cluster_1 Mitochondrial Processes cluster_2 Cytotoxic Outcomes Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC Inhibition MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Disruption ROS_Prod ROS Production ETC->ROS_Prod Increased ATP_Prod ATP Production MMP->ATP_Prod Decreased Apoptosis Apoptosis ATP_Prod->Apoptosis Induction ROS_Prod->Apoptosis Induction Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: The mechanism of cytotoxicity via mitochondrial dysfunction.

By systematically applying these troubleshooting guides and mitigation strategies, researchers can effectively navigate the challenges of cytotoxicity associated with 4-Oxa-1,9-diazaspiro[5.5]undecane lead compounds, paving the way for the development of safer and more promising drug candidates.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Oxa-1,9-diazaspiro[5.5]undecane and Other Dual-Acting MOR-Sigma-1 Ligands for Advanced Pain Therapeutics

This guide provides an in-depth comparative analysis of a novel class of analgesics, focusing on 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. These compounds represent a promising strategy in pain management by simulta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel class of analgesics, focusing on 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. These compounds represent a promising strategy in pain management by simultaneously acting as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). We will dissect their performance against other notable dual-target ligands, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Rationale: Moving Beyond Conventional Opioids

The clinical landscape is in critical need of new analgesics that can match the efficacy of traditional opioids while mitigating their severe side effects, such as respiratory depression, constipation, and abuse potential.[1] A highly promising strategy is the development of multimodal compounds that engage multiple pain-related targets simultaneously.[2] The combination of MOR agonism with σ1R antagonism is a particularly compelling approach.

The MOR is the primary target for opioid analgesics, mediating profound pain relief. The sigma-1 receptor (σ1R), however, is a unique ligand-operated chaperone protein, distinct from opioid receptors, that modulates various signaling proteins, including ion channels and G protein-coupled receptors.[3][4] In pain states, particularly neuropathic pain, σ1R activity can enhance pain signaling and central sensitization.[5][6] Therefore, antagonizing σ1R can produce an anti-hyperalgesic and anti-allodynic effect, specifically dampening the hypersensitivity characteristic of chronic pain without altering normal pain thresholds.[1] By combining these two mechanisms, a dual MOR agonist/σ1R antagonist could theoretically achieve potent analgesia with an improved safety profile and enhanced efficacy against neuropathic pain.[7]

Lead Compound Profile: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Recent medicinal chemistry efforts have identified the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold as a fertile ground for developing potent dual-target ligands.[2][8] Through a structure-activity relationship (SAR) campaign, compound 15au emerged as a lead candidate with a well-balanced profile.

Structure-Activity Relationship (SAR) Insights: The development of this class revealed key structural requirements for optimal dual activity:

  • Position 9: Phenethyl groups provided the best MOR and σ1R affinities.

  • Position 4: Substituted pyridyl moieties were found to be optimal.[2][8]

  • Position 2: Small alkyl groups were preferred for maintaining a strong pharmacological profile.[2][8]

Comparative Analysis with Alternative Dual-Target Ligands

To contextualize the performance of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, we compare its lead compound, 15au , with other reported dual MOR-σ1R ligands. This comparison highlights the diversity of chemical structures that can achieve this dual-action profile.

Compound Chemical Structure MOR Affinity (Ki, nM) σ1R Affinity (Ki, nM) Functional Activity Key In Vivo Findings Reference(s)
15au (Oxa-diazaspiro derivative) [Image of 15au structure]1.83.4MOR: Full Agonist σ1R: AntagonistPotent analgesia comparable to oxycodone; reduced constipation at equianalgesic doses.[2][8][2][8]
WLB-73502 [Image of WLB-73502 structure]64118MOR: Partial Agonist σ1R: AntagonistSuperior efficacy to morphine and oxycodone in neuropathic pain models; no tolerance development after 4 weeks.[7][9][7][9]
Tao-191 (Benzylamino-fentanyl derivative) [Image of Tao-191 structure]6.536MOR: Agonist σ1R: AntagonistPotent antinociceptive effects with a favorable pharmacokinetic profile suggested for neuropathic pain.[7][7]

Note: Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies.

Mechanistic Synergy: The Dual-Action Signaling Pathway

The therapeutic advantage of these compounds lies in the convergence of two distinct signaling pathways. MOR activation initiates the canonical G-protein signaling cascade, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately blocks the transmission of pain signals. Simultaneously, σ1R antagonism prevents its chaperone activity that would otherwise potentiate the function of pronociceptive ion channels (like the NMDA receptor) at the spinal level, a key mechanism in central sensitization.

Signaling_Pathway cluster_0 Dual MOR-Sigma1 Ligand cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal (ER Membrane) Ligand 4-Oxa-1,9-diazaspiro[5.5]undecane (e.g., 15au) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Antagonism G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_Channel Ca2+ Channels (Inhibition) G_protein->Ca_Channel K_Channel K+ Channels (Activation) G_protein->K_Channel Vesicle Reduced Neurotransmitter Release Ca_Channel->Vesicle K_Channel->Vesicle Analgesia Potent Analgesia & Reduced Side Effects Vesicle->Analgesia NMDAR NMDA Receptor (Stabilization) Sigma1R->NMDAR Blockade of Modulation Sensitization Reduced Central Sensitization NMDAR->Sensitization Sensitization->Analgesia

Figure 1: Proposed signaling pathway of dual MOR-Sigma1 ligands.

Self-Validating Experimental Protocols

The characterization of these dual-target ligands relies on a sequence of validated in vitro and in vivo assays. The causality behind this workflow is to first establish target engagement and functional activity in vitro before assessing efficacy and safety in vivo.

Experimental_Workflow_In_Vitro start Synthesized Compound binding_assay Radioligand Binding Assays start->binding_assay mor_binding MOR Binding (vs. [3H]DAMGO) binding_assay->mor_binding s1r_binding σ1R Binding (vs. 3H-pentazocine) binding_assay->s1r_binding functional_assay In Vitro Functional Assays mor_binding->functional_assay s1r_binding->functional_assay gtp_assay MOR Agonism ([35S]GTPγS Assay) functional_assay->gtp_assay s1r_antagonism σ1R Antagonism (Reversal of agonist effect) functional_assay->s1r_antagonism output Determine Ki, EC50, Emax Proceed to In Vivo gtp_assay->output s1r_antagonism->output

Figure 2: Workflow for in vitro characterization of dual ligands.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for human MOR and σ1R. This is the foundational experiment to confirm target engagement.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant MOR or σ1R. Guinea pig liver membranes are also a common source for σ1R.[10][11]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for σ1R), and varying concentrations of the unlabeled test compound is prepared in assay tubes.[11]

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C for MOR; 120 minutes at 37°C for σ1R).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: In Vivo Analgesia - Paw Pressure Test (Randall-Selitto)

Objective: To assess the antinociceptive efficacy of the compound in a model of mechanical hyperalgesia. This test provides a direct measure of analgesic effect.

Methodology:

  • Animal Acclimatization: Male mice or rats are acclimated to the testing environment and handling.

  • Baseline Measurement: A baseline mechanical nociceptive threshold is determined by applying a linearly increasing pressure to the dorsal surface of the animal's hind paw using a Randall-Selitto analgesiometer. The pressure at which the animal withdraws its paw is recorded.

  • Compound Administration: The test compound (e.g., 15au) or a vehicle/positive control (e.g., oxycodone) is administered, typically via subcutaneous (s.c.) or oral (p.o.) route.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), the paw pressure withdrawal threshold is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cutoff latency - baseline latency)] x 100. A cutoff pressure is established to prevent tissue damage.

Experimental_Workflow_In_Vivo start Lead Compound from In Vitro Screening efficacy_test In Vivo Efficacy Testing (Pain Models) start->efficacy_test paw_pressure Paw Pressure Test (Mechanical Pain) efficacy_test->paw_pressure hot_plate Hot Plate Test (Thermal Pain) efficacy_test->hot_plate safety_test In Vivo Safety/Side Effect Testing paw_pressure->safety_test hot_plate->safety_test constipation Gastrointestinal Transit (Charcoal Meal) safety_test->constipation respiration Respiratory Depression (Whole-body Plethysmography) safety_test->respiration output Determine Therapeutic Index (Efficacy vs. Side Effects) constipation->output respiration->output

Figure 3: Workflow for in vivo efficacy and safety assessment.

Protocol 3: In Vivo Side Effect - Gastrointestinal Transit Assay

Objective: To quantify the constipating effect of the compound, a classic opioid-related side effect.

Methodology:

  • Animal Fasting: Mice are fasted for a period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.

  • Compound Administration: The test compound, vehicle, or positive control (e.g., morphine) is administered at equianalgesic doses determined from efficacy studies.

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), a suspension of charcoal (e.g., 5-10% charcoal in 10% gum acacia) is administered orally.

  • Transit Time: After a further set period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The percent inhibition of transit is calculated as: [(distance in vehicle group - distance in drug group) / distance in vehicle group] x 100.

Conclusion and Future Directions

The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded potent dual MOR agonist and σ1R antagonist ligands, exemplified by compound 15au .[8] Comparative analysis demonstrates that this class of compounds exhibits a promising preclinical profile, with potent analgesia and a reduction in constipation compared to standard opioids like oxycodone.[2] This aligns with the broader therapeutic hypothesis that dual MOR-σ1R modulation can lead to safer and more effective analgesics.[7][9]

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, assessment in a wider range of pain models (especially neuropathic and chronic inflammatory pain), and rigorous evaluation of other potential opioid-related side effects, including respiratory depression and abuse liability. The data presented herein strongly support the continued development of this and related chemical scaffolds as a next-generation approach to pain management.

References

  • Zamorano, R., et al. (2014). Sigma-1 Receptor and Pain. PubMed. Available at: [Link]

  • Vela, J. M., et al. (2015). Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain. PubMed. Available at: [Link]

  • Pope, J. E., et al. (2023). The Emerging Role of Sigma Receptors in Pain Medicine. PubMed Central. Available at: [Link]

  • Gris, G., et al. (2014). Sigma-1 Receptor and Pain. ResearchGate. Available at: [Link]

  • Merlos, M., et al. (2017). Sigma-1 receptor and inflammatory pain. Semantic Scholar. Available at: [Link]

  • Cabrero-Losada, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Cabrero-Losada, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Romero, L., et al. (2012). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. ResearchGate. Available at: [Link]

  • Pope, J. E., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PubMed Central. Available at: [Link]

  • Pope, J. E., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. Available at: [Link]

  • de Waal, B. F. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Su, T.-P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. PubMed Central. Available at: [Link]

  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. Available at: [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Maurice, T. (2022). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. Available at: [Link]

  • Pinter, J., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Guo, L. W., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

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Comparative

A Comparative In Vivo Analysis: 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives Versus Traditional Opioid Analgesics

Introduction: The Evolving Landscape of Pain Management For decades, traditional opioid analgesics, such as morphine, fentanyl, and oxycodone, have been the cornerstone of moderate to severe pain management. Their potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Pain Management

For decades, traditional opioid analgesics, such as morphine, fentanyl, and oxycodone, have been the cornerstone of moderate to severe pain management. Their potent analgesic effects are primarily mediated through the activation of the µ-opioid receptor (MOR) in the central nervous system. However, the clinical utility of these indispensable medicines is significantly hampered by a narrow therapeutic window and a well-documented profile of severe adverse effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1]

In the relentless pursuit of safer and more effective analgesics, a novel class of compounds based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged. These agents are designed as dual-acting ligands, functioning as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[1][2][3] This innovative approach aims to uncouple the potent analgesic effects of MOR activation from the detrimental side effects by simultaneously modulating the σ1R, a unique intracellular chaperone protein implicated in the sensitization of pain pathways and the mediation of certain opioid side effects.[4][5][6]

This guide provides an in-depth, objective comparison of the in vivo performance of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives with traditional opioid analgesics, supported by available preclinical experimental data. We will delve into their distinct mechanisms of action, comparative analgesic efficacy, and critically, their differential side effect profiles.

Distinct Mechanisms of Action: A Tale of Two Receptors

The fundamental difference in the pharmacological profiles of these two classes of analgesics lies in their interaction with the sigma-1 receptor.

Traditional Opioid Analgesics: The MOR-Centric Pathway

Traditional opioids exert their analgesic effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

Opioid Traditional Opioid (e.g., Morphine) MOR µ-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein Activation MOR->G_protein Side_Effects Side Effects (Respiratory Depression, Constipation, Reward) MOR->Side_Effects AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Figure 1: Signaling pathway of traditional opioid analgesics.

4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives: A Dual-Target Strategy

Derivatives of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold also act as MOR agonists, engaging the same primary pathway for analgesia as traditional opioids. However, their defining feature is the simultaneous antagonism of the σ1R. The σ1R is not a classic GPCR but a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in modulating calcium signaling and neuronal excitability. Antagonism of the σ1R has been shown to potentiate opioid analgesia and, crucially, to mitigate some of its adverse effects.[4][5][6]

cluster_0 MOR Agonism cluster_1 σ1R Antagonism Dual_Ligand 4-Oxa-1,9-diazaspiro[5.5] undecane Derivative MOR µ-Opioid Receptor (MOR) Dual_Ligand->MOR Sigma1R Sigma-1 Receptor (σ1R) Dual_Ligand->Sigma1R G_protein Gi/o Protein Activation MOR->G_protein Analgesia Analgesia G_protein->Analgesia Side_Effects_Modulation Modulation of Opioid Side Effects Sigma1R->Side_Effects_Modulation Analgesia_Potentiation Potentiation of Analgesia Sigma1R->Analgesia_Potentiation

Figure 2: Dual mechanism of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

In Vivo Efficacy: A Head-to-Head Comparison

The true measure of an analgesic's potential lies in its in vivo performance. While direct comparative data for a single 4-Oxa-1,9-diazaspiro[5.5]undecane derivative across all standard analgesic assays is limited, studies on lead compounds from this class, such as 15au and the structurally related dual-acting compound WLB-73502 , provide compelling evidence of their potent analgesic effects.[1][2][3][4][5][7]

Compound Analgesic Assay Species ED50 (mg/kg) Potency Comparison Reference
15au Paw Pressure TestMouseNot explicitly statedComparable to Oxycodone[1],[2],[3],[7]
WLB-73502 Nociceptive, Inflammatory, Osteoarthritis PainRatNot explicitly statedPotency > Morphine, ≈ Oxycodone[4],[5]
WLB-73502 Neuropathic PainRatNot explicitly statedPotency > Morphine and Oxycodone[4],[5]
Morphine Acetic Acid Writhing TestMouse0.124 ± 0.018-[8]
Morphine Hot Plate TestMouse1.94-[8]
Morphine Tail-Flick TestMouse7.82-[9]
Fentanyl Acetic Acid Writhing TestMouse0.016 ± 0.002-[8]
Fentanyl Hot Plate TestMouse0.040-[8]
Fentanyl Tail-Flick TestMouse0.08-[9]
Oxycodone Paw Pressure TestMouseNot explicitly statedComparable to 15au[1],[2],[3],[7]

Note: ED50 values can vary significantly based on the specific experimental protocol, animal strain, and route of administration. The data presented here is for comparative purposes.

The Critical Advantage: A Superior Side Effect Profile

The most promising aspect of the dual MOR agonist/σ1R antagonist strategy is the potential for a significantly improved safety and tolerability profile compared to traditional opioids.

Side Effect Traditional Opioids (Morphine, Oxycodone) 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives & Analogs (e.g., 15au, WLB-73502) Supporting Evidence
Constipation High incidence and often severe.Significantly less constipation at equianalgesic doses.[1][2][3][7] WLB-73502 did not inhibit gastrointestinal transit at doses inducing full efficacy.[4][5][4],[5],[1],[2],[3],[7]
Respiratory Depression Dose-limiting and potentially lethal.WLB-73502 did not inhibit respiratory function in rats at doses inducing full efficacy.[4][5] Another dual-acting compound, SI-1/28, showed no adverse respiratory effects.[10][4],[5],[10]
Tolerance Rapid development, requiring dose escalation.Tolerance to the antinociceptive effect of WLB-73502 did not develop after 4 weeks of repeated administration.[4][5][4],[5]
Abuse Potential (Reward) High potential for abuse and addiction, demonstrated in conditioned place preference (CPP) studies.Dual MOR agonist/σ1R antagonist compounds have shown a lack of place conditioning preference, suggesting a lower abuse potential.[6][6]

Experimental Protocols: A Guide to In Vivo Analgesic and Side Effect Assessment

To ensure the reproducibility and validity of in vivo analgesic studies, standardized experimental protocols are essential. Below are outlines of the key assays used to evaluate the compounds discussed in this guide.

Workflow for In Vivo Analgesic Testing

Start Animal Acclimatization & Baseline Assessment Grouping Randomized Grouping Start->Grouping Administration Drug Administration (Test Compound vs. Vehicle vs. Positive Control) Grouping->Administration Assay Analgesic Assay (Hot Plate, Tail-Flick, or Writhing Test) Administration->Assay Data Data Collection (Latency, Writhing Count) Assay->Data Analysis Statistical Analysis & ED50 Calculation Data->Analysis

Sources

Validation

A Comparative Guide to the Efficacy of Soluble Epoxide Hydrolase (sEH) Inhibitors: Featuring 4-Oxa-1,9-diazaspiro[5.5]undecane-Based Compounds

This guide provides a comparative analysis of the efficacy of various soluble epoxide hydrolase (sEH) inhibitors, with a special focus on the emerging class of compounds based on the 4-Oxa-1,9-diazaspiro[5.5]undecane sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of various soluble epoxide hydrolase (sEH) inhibitors, with a special focus on the emerging class of compounds based on the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of sEH as a therapeutic target.

The Critical Role of Soluble Epoxide Hydrolase in Inflammatory and Cardiovascular Pathologies

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1][2] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[1][2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, including hypertension, chronic kidney disease, inflammatory disorders, and neuropathic pain.[4][5][6]

The Rise of a Novel Scaffold: 4-Oxa-1,9-diazaspiro[5.5]undecane Trisubstituted Ureas

Recent advancements in medicinal chemistry have led to the discovery of a novel class of sEH inhibitors built upon a 1-oxa-4,9-diazaspiro[5.5]undecane core, functionalized as trisubstituted ureas.[7][8] One particularly promising candidate from this series, designated as compound 19 , has demonstrated exceptional sEH inhibitory activity and oral bioavailability, positioning it as a strong candidate for the treatment of chronic kidney diseases.[7][8] The spirocyclic nature of this scaffold introduces a three-dimensional architecture that can be exploited for optimizing potency and pharmacokinetic properties.

A Comparative Look at Leading sEH Inhibitors

The landscape of sEH inhibitors is diverse, with several chemical classes having been extensively studied. This section provides a comparative overview of the 4-Oxa-1,9-diazaspiro[5.5]undecane-based inhibitors against other well-established classes.

Structural Classes of sEH Inhibitors:
  • 1-Oxa-4,9-diazaspiro[5.5]undecane-Based Trisubstituted Ureas: These novel compounds feature a spirocyclic diamine core. The trisubstituted urea moiety is a common pharmacophore for sEH inhibition, with the spirocyclic scaffold offering a unique conformational rigidity that can enhance binding affinity and selectivity.

  • Adamantane-Based Ureas: This class is characterized by a bulky, lipophilic adamantane group. A prominent example is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB ). While potent, some earlier adamantane derivatives exhibited limited solubility and metabolic stability.[5]

  • Piperidine-Based Ureas: These inhibitors incorporate a piperidine ring, which can improve pharmacokinetic properties. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU or AR9281 ) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU ) are well-studied examples that have shown efficacy in various preclinical models.[9][10]

  • Amides and Carbamates: These classes are isosteric to the urea-based inhibitors and have also demonstrated significant sEH inhibitory activity.

Comparative Efficacy and Pharmacokinetics: A Data-Driven Overview

The following table summarizes key performance indicators for representative compounds from different structural classes of sEH inhibitors. It is important to note that direct head-to-head comparisons in the same study are ideal for the most accurate assessment.

Inhibitor Structural Class Human sEH IC50 (nM) Murine/Rat sEH IC50 (nM) Oral Bioavailability (F%) Key Therapeutic Area Investigated Reference
Compound 19 1-Oxa-4,9-diazaspiro[5.5]undecane UreaExcellent (Specific value not publicly available)Excellent (Specific value not publicly available)ExcellentChronic Kidney Disease[7][8]
t-AUCB Adamantane-Based Urea1.38 (rat)75 (mouse)Inflammation, Pain[1]
APAU (AR9281) Piperidine-Based Urea7.06 (rat)GoodHypertension, Pain[1]
TPPU Piperidine-Based Urea~1.1~2.8 (mouse)High in rodentsInflammation, Neuropathic Pain[5]

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here are for comparative purposes and are drawn from various sources.

Experimental Methodologies for Assessing sEH Inhibitor Efficacy

The robust evaluation of sEH inhibitors relies on well-defined and validated experimental protocols. Below are detailed methodologies for two commonly employed assays.

Fluorescence-Based sEH Inhibition Assay

This high-throughput assay is based on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Principle: The substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (PHOME), is cleaved by sEH, leading to the release of a fluorescent reporter molecule. The rate of fluorescence increase is directly proportional to the sEH activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the recombinant human or murine sEH enzyme in an appropriate assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Prepare a working solution of the fluorescent substrate (e.g., 10 µM PHOME) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of the test inhibitor solution (or DMSO for control) to each well.

    • Add 100 µL of the diluted sEH enzyme solution to each well.

    • Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) in a kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

LC-MS/MS-Based sEH Activity Assay

This method offers high sensitivity and specificity by directly measuring the formation of the diol product from a native or surrogate substrate.

Principle: The assay quantifies the conversion of an epoxide substrate (e.g., 14,15-EET) to its corresponding diol (14,15-DHET) by sEH. The use of liquid chromatography-tandem mass spectrometry allows for precise and accurate measurement of both the substrate and the product.

Protocol:

  • Reaction Incubation:

    • In a microcentrifuge tube, combine the assay buffer, the sEH enzyme, and the test inhibitor (or vehicle).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the epoxide substrate (e.g., 14,15-EET).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., d11-14,15-DHET).

    • Vortex and centrifuge to precipitate the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 column.

    • Separate the analyte and internal standard using a gradient elution.

    • Detect and quantify the parent and product ions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of diol product formed.

    • Determine the percent inhibition and IC50 values as described for the fluorescence-based assay.

Visualizing the sEH Signaling Pathway and Experimental Workflow

To better understand the context of sEH inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

sEH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects Beneficial Biological Effects (Reduced Inflammation, Vasodilation) EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitors sEH Inhibitors (e.g., 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives) sEH_Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway illustrating the conversion of arachidonic acid to beneficial EETs and their subsequent degradation by sEH. sEH inhibitors block this degradation, thereby augmenting the protective effects of EETs.

sEH_Inhibitor_Screening_Workflow cluster_workflow sEH Inhibitor Screening Workflow start Start: Compound Library assay_prep Assay Plate Preparation (Inhibitor + sEH Enzyme) start->assay_prep incubation Pre-incubation assay_prep->incubation reaction Reaction Initiation (Substrate Addition) incubation->reaction detection Signal Detection (Fluorescence or LC-MS/MS) reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation

Caption: A generalized workflow for the screening and identification of novel sEH inhibitors, from initial compound screening to lead optimization.

Conclusion and Future Directions

The development of potent and selective sEH inhibitors holds immense therapeutic promise. The emergence of novel scaffolds, such as the 1-oxa-4,9-diazaspiro[5.5]undecane core, offers exciting new avenues for drug discovery. While direct comparative data for this new class is still emerging, the foundational understanding of structure-activity relationships from established inhibitor classes provides a strong basis for their continued optimization. Future research should focus on head-to-head in vivo comparisons of these novel inhibitors against established compounds in relevant disease models to fully elucidate their therapeutic potential.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Campbell, W. B. (2012). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Cancer Metastasis Reviews, 31(3-4), 543-553. [Link]

  • Lee, K. S., et al. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(16), 7016-7036. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • Wang, W., et al. (2019). Inhibition of Soluble Epoxide Hydrolase for Renal Health. Frontiers in Pharmacology, 10, 15. [Link]

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]

  • Spector, A. A., & Norris, A. W. (2007). Vascular pharmacology of epoxyeicosatrienoic acids. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H496-H511. [Link]

  • Lango, J., & Sinal, C. J. (2005). Soluble epoxide hydrolase: gene structure, expression and deletion. Gene, 350(2), 99-108. [Link]

  • Spector, A. A. (2000). Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function. Prostaglandins & Other Lipid Mediators, 62(1), 1-20. [Link]

  • Gampala, V., et al. (2024). Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis. Frontiers in Pharmacology, 14, 1308659. [Link]

  • Wang, W., et al. (2019). Inhibition of Soluble Epoxide Hydrolase for Renal Health. Frontiers in Pharmacology, 10, 15. [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Lee, K. S., et al. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(16), 7016-7036. [Link]

  • Arnold, C., & Imig, J. D. (2019). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators, 140, 10-17. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Imig, J. D., et al. (2005). An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension. Hypertension, 46(4), 975-981. [Link]

  • Inceoglu, B., et al. (2012). Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use. Journal of Ethnopharmacology, 144(3), 554-559. [Link]

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Comparative

A Head-to-Head Comparison of 4-Oxa-1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional (3D) diversity and favorable physicochemical properties is relentless. Among the various classes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional (3D) diversity and favorable physicochemical properties is relentless. Among the various classes of saturated heterocycles, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and provide new exit vectors for substituent exploration, thereby enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed head-to-head comparison of two promising diazaspirocyclic scaffolds: 4-Oxa-1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.

Introduction to the Scaffolds

Spirocyclic scaffolds are characterized by two rings connected by a single common atom, the spiro center. This arrangement results in a rigid, non-planar structure that can effectively explore chemical space in three dimensions.

4-Oxa-1,9-diazaspiro[5.5]undecane is a [5.5] spirocyclic system containing a piperidine ring and a morpholine ring fused at a quaternary carbon. The presence of the morpholine ring introduces an ether oxygen, which can influence polarity, hydrogen bonding capacity, and metabolic stability.

2,8-diazaspiro[4.5]decane is a [4.5] spirocyclic system composed of a piperidine ring and a pyrrolidine ring sharing a spirocyclic carbon. This all-nitrogen-containing scaffold offers two basic centers with differing steric and electronic environments.

ScaffoldStructure
4-Oxa-1,9-diazaspiro[5.5]undecane4-Oxa-1,9-diazaspiro[5.5]undecane
2,8-diazaspiro[4.5]decane2,8-diazaspiro[4.5]decane

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics. Below is a comparison of key computed properties for the parent scaffolds. It is important to note that these values can be significantly modulated by substitution.

Property4-Oxa-1,9-diazaspiro[5.5]undecane2,8-diazaspiro[4.5]decaneRationale for Comparison
Molecular Weight ( g/mol ) 156.22140.23Lower molecular weight provides more room for the addition of substituents while adhering to Lipinski's Rule of Five.
cLogP -1.1-0.9Both scaffolds are hydrophilic, with the 4-oxa analogue being slightly more so, likely due to the ether oxygen. This inherent hydrophilicity can be advantageous for improving solubility.
Topological Polar Surface Area (TPSA) (Ų) 35.424.1The higher TPSA of the 4-oxa scaffold, attributed to the oxygen atom, suggests a greater potential for hydrogen bonding interactions, which can impact permeability and solubility.
Hydrogen Bond Donors 22Both scaffolds possess two secondary amine protons capable of acting as hydrogen bond donors.
Hydrogen Bond Acceptors 32The 4-oxa scaffold has an additional hydrogen bond acceptor in the form of the ether oxygen, potentially enhancing interactions with biological targets and improving aqueous solubility.
pKa (predicted) Amine pKa values are crucial for determining the ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement. Specific experimental values for the parent scaffolds are not readily available in the literature, but are expected to be in the typical range for secondary amines (pKa ~9-11). The electronic environment of the two nitrogens in each scaffold differs, leading to distinct pKa values that can be exploited for selective functionalization.

Synthetic Accessibility: A Tale of Two Strategies

The ease of synthesis and the potential for diversification are paramount considerations when selecting a scaffold for a drug discovery campaign.

4-Oxa-1,9-diazaspiro[5.5]undecane: The synthesis of this scaffold has been reported to start from commercially available starting materials. A general strategy involves the construction of the piperidine ring followed by the formation of the morpholine ring. For instance, derivatives have been synthesized as dual μ-opioid receptor agonists and σ1 receptor antagonists.[1] The synthetic routes often allow for the introduction of diversity elements at both nitrogen atoms, providing flexibility in modulating the scaffold's properties.

2,8-diazaspiro[4.5]decane: The synthesis of this scaffold has also been well-documented, with several routes available. A common approach involves the use of a piperidone derivative as a starting material, followed by the construction of the pyrrolidine ring. For example, a three-step synthesis of a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivative has been reported with good overall yield, highlighting the accessibility of this scaffold.[2] This scaffold has been successfully employed in the development of potent and selective dual TYK2/JAK1 inhibitors.[3]

Comparative Assessment: Both scaffolds are synthetically accessible, with established multi-step sequences. The choice between them may depend on the availability of specific starting materials and the desired substitution patterns. The synthesis of the [5.5] system of the 4-oxa scaffold might present slightly more challenges in controlling the ring-closing steps compared to the construction of the pyrrolidine ring in the [4.5] system. However, both have been demonstrated to be amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Conformational Analysis: Shape and Rigidity

The 3D shape and conformational flexibility of a scaffold are critical for its interaction with a biological target.

4-Oxa-1,9-diazaspiro[5.5]undecane: The [5.5] spirocyclic system imparts a significant degree of rigidity. The piperidine and morpholine rings are expected to adopt chair-like conformations to minimize steric strain. The presence of the oxygen atom in the morpholine ring will influence the ring pucker and the overall shape of the scaffold.

2,8-diazaspiro[4.5]decane: The [4.5] spirocyclic system is also conformationally restricted. The piperidine ring will likely adopt a chair conformation, while the pyrrolidine ring will exist in an envelope or twist conformation. A computational study on a derivative of 1,3-diazaspiro[4.5]decane revealed distinct low-energy conformations, underscoring the defined spatial arrangement of substituents.[2]

Comparative Insights: Both scaffolds offer a rigid framework that can pre-organize substituents in a defined 3D orientation. The 4-Oxa-1,9-diazaspiro[5.5]undecane, with its two six-membered rings, may exhibit a slightly different spatial arrangement of its nitrogen atoms compared to the 2,8-diazaspiro[4.5]decane with its five- and six-membered rings. This difference in the relative positioning of the functional groups can be exploited to achieve selectivity for different biological targets.

Applications in Medicinal Chemistry: A Snapshot of Success

The utility of a scaffold is ultimately demonstrated by its successful application in drug discovery programs.

4-Oxa-1,9-diazaspiro[5.5]undecane: This scaffold has been successfully utilized in the development of dual-target ligands. For example, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[1][4] This dual activity profile is of interest for developing analgesics with an improved side-effect profile.

2,8-diazaspiro[4.5]decane: This scaffold has demonstrated its value in the discovery of potent and selective kinase inhibitors. A novel 2,8-diazaspiro[4.5]decan-1-one derivative was identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease.[3] Furthermore, this scaffold has been used to develop orally active glycoprotein IIb-IIIa antagonists for the treatment of thrombosis.

Experimental Evaluation Workflow

A systematic evaluation of these scaffolds would involve a series of well-defined experiments to characterize their drug-like properties.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Comparison Scaffold_A 4-Oxa-1,9-diazaspiro[5.5]undecane Solubility Aqueous Solubility Scaffold_A->Solubility LogP Lipophilicity (LogP/LogD) Scaffold_A->LogP pKa pKa Determination Scaffold_A->pKa Scaffold_B 2,8-diazaspiro[4.5]decane Scaffold_B->Solubility Scaffold_B->LogP Scaffold_B->pKa Permeability Permeability (e.g., PAMPA) Solubility->Permeability LogP->Permeability pKa->Permeability Metabolic_Stability Metabolic Stability (Microsomes) Permeability->Metabolic_Stability Analysis Head-to-Head Comparison Metabolic_Stability->Analysis Selection Lead Scaffold Selection Analysis->Selection

Caption: Experimental workflow for the comparative evaluation of spirocyclic scaffolds.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of compounds across biological membranes.[5][6]

Objective: To determine the effective permeability (Pe) of 4-Oxa-1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates (low-binding plastic)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock solutions in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Donor Solution Preparation: Prepare the donor solutions by diluting the test compound stock solutions in PBS to a final concentration of 100 µM.

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Carefully place the filter plate on top of the acceptor plate, ensuring that the bottom of the filter is in contact with the acceptor solution.

  • Incubation: Add 200 µL of the donor solution to each well of the filter plate. Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • [C]acceptor is the concentration of the compound in the acceptor well.

    • [C]equilibrium is the theoretical concentration if the compound were equally distributed between the donor and acceptor wells.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • A is the filter area.

    • t is the incubation time.

Data Interpretation: Compounds are typically classified as having low, medium, or high permeability based on their Pe values. This data, in conjunction with solubility and other physicochemical properties, provides a comprehensive picture of the scaffold's potential for oral absorption.

Conclusion and Future Perspectives

Both 4-Oxa-1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane are valuable scaffolds for drug discovery, each offering a unique combination of structural rigidity, 3D complexity, and synthetic tractability.

  • 4-Oxa-1,9-diazaspiro[5.5]undecane may be particularly advantageous when a higher degree of polarity and an additional hydrogen bond acceptor are desired. Its slightly larger ring system also presents a different spatial arrangement of functional groups.

  • 2,8-diazaspiro[4.5]decane , with its lower molecular weight and simpler structure, might be a more straightforward starting point for library synthesis. The presence of two basic nitrogens in different ring sizes offers opportunities for differential functionalization.

Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. The systematic and comparative evaluation of these and other novel spirocyclic systems will undoubtedly continue to enrich the toolbox of medicinal chemists and contribute to the discovery of new and improved medicines.

References

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Validation

A Comparative Selectivity Analysis of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives for Sigma-1 and μ-Opioid Receptors

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, demonstrating significant potential for the modulation of key central nervous system (CNS) targets. This guide provides a detailed selectivity profiling of derivatives based on this spirocyclic core, with a primary focus on their interactions with the sigma-1 (σ1) and μ-opioid (MOR) receptors. By presenting comprehensive experimental data and detailed methodologies, we aim to equip researchers and drug development professionals with the critical information needed to advance their research in this promising area.

The strategic rationale for targeting both σ1 and MOR stems from the potential for synergistic analgesic effects while mitigating the adverse effects commonly associated with traditional opioid therapies.[1] Co-modulation of these receptors may offer a novel approach to pain management.[1]

Comparative Binding Affinity of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives

The in vitro binding affinities of representative 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives for the human σ1 and μ-opioid receptors are summarized below. These values, expressed as the inhibitor constant (Ki), provide a quantitative measure of the potency of each compound at its respective target. For comparative purposes, data for closely related 1,9-diazaspiro[5.5]undecane derivatives are also included to illustrate the impact of the oxygen heteroatom on binding affinity.

Compound IDCore ScaffoldTarget ReceptorBinding Affinity (Ki, nM)
7e-g (analogs) 4-Oxa-1,9-diazaspiro[5.5]undecaneσ1 Receptor< 100
μ-Opioid Receptor< 100
7b-d (analogs) 1,9-Diazaspiro[5.5]undecaneσ1 Receptor100 - 500
μ-Opioid Receptor100 - 500

Table 1: In vitro binding affinities of spirocyclic derivatives for σ1 and μ-opioid receptors. Data sourced from a study by Virgili-Bernado et al., as cited in a comprehensive review.[2]

The data clearly indicates that the inclusion of the 4-oxa moiety can significantly enhance the binding affinity for both receptors, with some derivatives exhibiting Ki values below 100 nM.[2] This highlights the therapeutic potential of this specific chemical series.

Experimental Methodologies: A Guide to Reproducible Selectivity Profiling

To ensure the scientific rigor and reproducibility of the presented data, this section provides detailed, step-by-step protocols for the key experimental workflows utilized in the selectivity profiling of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following protocols outline the procedures for assessing binding to the σ1 and μ-opioid receptors.

This protocol is adapted from standard methodologies for σ1 receptor binding studies.[3][4]

Objective: To determine the binding affinity (Ki) of test compounds for the human σ1 receptor.

Materials:

  • Membranes from guinea pig liver or cells expressing human σ1 receptors.

  • Radioligand: -pentazocine (a selective σ1 receptor ligand).[3]

  • Non-specific binding control: Haloperidol.[4]

  • Assay buffer: Tris-HCl (50 mM, pH 7.4).

  • Test compounds (4-Oxa-1,9-diazaspiro[5.5]undecane derivatives).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare a suspension of the receptor-containing membranes in ice-cold assay buffer.

  • In a 96-well plate, add the membrane suspension to wells containing the assay buffer.

  • Add increasing concentrations of the test compound to the appropriate wells.

  • For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Initiate the binding reaction by adding a fixed concentration of -pentazocine (typically close to its Kd value).

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (Membranes + Ligands) Membranes->Incubation Buffer Assay Buffer Buffer->Incubation Ligands Radioligand & Test Compounds Ligands->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Workflow for Radioligand Binding Assay.

This protocol is based on established methods for MOR binding affinity determination.

Objective: To determine the binding affinity (Ki) of test compounds for the human μ-opioid receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone.

  • Assay buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.

  • Test compounds (4-Oxa-1,9-diazaspiro[5.5]undecane derivatives).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Follow steps 1-3 as described in the σ1 receptor binding assay protocol, using the appropriate MOR materials.

  • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Initiate the binding reaction by adding a fixed concentration of [³H]-DAMGO.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation and process the samples as described in steps 7-12 of the σ1 receptor binding assay protocol.

Functional Assays: Assessing Receptor Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

This assay measures the activation of G-proteins coupled to the MOR, providing a direct measure of agonist activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as MOR agonists.

Materials:

  • Membranes from CHO cells expressing human MOR.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: Tris-HCl (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Test compounds.

Protocol:

  • Pre-incubate the cell membranes with the test compounds at various concentrations in the assay buffer containing GDP for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the EC50 and Emax values for G-protein activation.

Signaling Pathways: Understanding the Mechanism of Action

A thorough understanding of the downstream signaling cascades initiated by receptor activation is essential for predicting the physiological effects of a drug candidate.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[5][6] It is not a classic G-protein coupled receptor. Its activation by ligands leads to the modulation of various downstream effectors.[7]

Upon ligand binding, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin protein), and can then interact with and modulate the activity of several other proteins, including:[7]

  • Ion Channels: It can modulate the activity of voltage-gated K+, Na+, and Ca2+ channels, as well as NMDA receptors, thereby influencing neuronal excitability.[8]

  • IP3 Receptors: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER, it regulates calcium signaling between the ER and mitochondria, a critical process for cellular energy homeostasis and survival.[5][7]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane Ligand σ1 Ligand Sigma1 σ1 Receptor-BiP Complex (Inactive) Ligand->Sigma1 Binds Active_Sigma1 Active σ1 Receptor Sigma1->Active_Sigma1 Dissociates from BiP IP3R IP3 Receptor Active_Sigma1->IP3R Modulates Ion_Channels Ion Channels (K+, Na+, Ca2+, NMDA) Active_Sigma1->Ion_Channels Modulates Ca_Signaling Ca2+ Signaling Modulation IP3R->Ca_Signaling Neuronal_Excitability Neuronal Excitability Modulation Ion_Channels->Neuronal_Excitability Mitochondrion Mitochondrion Ca_Signaling->Mitochondrion Impacts

Simplified Sigma-1 Receptor Signaling Pathway.
μ-Opioid Receptor (MOR) Signaling

The MOR is a classical G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[9][10]

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein.[11] The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:[12]

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Gβγ subunit:

    • Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability.

    • Inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

In addition to the canonical G-protein signaling, MORs can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.[12][13] The development of "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways is a key strategy to separate the analgesic effects of opioids from their adverse effects.[11]

MOR_Signaling cluster_effects Downstream Effects Agonist MOR Agonist MOR μ-Opioid Receptor (Inactive) Agonist->MOR Binds Active_MOR Active MOR MOR->Active_MOR Activates G_Protein Gi/o Protein (Inactive) Active_MOR->G_Protein Activates Active_G_Protein Active Gi/o Subunits (Gαi/o + Gβγ) G_Protein->Active_G_Protein Dissociates AC Adenylyl Cyclase Active_G_Protein->AC Gαi/o inhibits GIRK GIRK Channels Active_G_Protein->GIRK Gβγ activates VGCC VGCCs Active_G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Analgesia

Canonical μ-Opioid Receptor G-protein Signaling Pathway.

Conclusion and Future Directions

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel modulators of the σ1 and μ-opioid receptors. The derivatives discussed in this guide exhibit potent, dual-target binding affinities, suggesting their potential as next-generation analgesics with an improved safety profile. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of these and related compounds.

Future research should focus on expanding the selectivity profiling to a broader panel of CNS receptors to fully characterize the off-target activity of these derivatives. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for fine-tuning the potency and selectivity of these compounds. Ultimately, in vivo studies are warranted to translate the promising in vitro findings into tangible therapeutic benefits for patients suffering from chronic pain and other neurological disorders.

References

  • Abate, C., El Aube, K., Slovek, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3836-3855. [Link]

  • Abate, C., El Aube, K., Slovek, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • De Witte, W., Van Goethem, C., D'hooghe, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(31), 19033-19051. [Link]

  • Fujita, Y., et al. (2017). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Journal of Medicinal Chemistry, 60(17), 7478-7493. [Link]

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Comparative

Benchmarking the Safety Profile of 4-Oxa-1,9-diazaspiro[5.5]undecane Against Standard of Care in Pain Management

A Comparative Guide for Drug Development Professionals Introduction: The Imperative for Safer Analgesics The management of moderate to severe pain remains a significant challenge in modern medicine. While opioid analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Imperative for Safer Analgesics

The management of moderate to severe pain remains a significant challenge in modern medicine. While opioid analgesics have long been the cornerstone of treatment, their use is fraught with a well-documented and severe risk profile, including respiratory depression, high addiction potential, and significant side effects.[1][2][3] This reality has fueled a pressing search for novel analgesic agents with improved safety and tolerability. The heterocyclic scaffold, 4-Oxa-1,9-diazaspiro[5.5]undecane, represents a promising area of chemical exploration for new therapeutics. Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have shown potential as dual μ-opioid receptor agonists and σ1 receptor antagonists, a mechanism that may offer potent analgesia with a reduced side-effect burden compared to traditional opioids.[4][5]

This guide provides a comprehensive framework for benchmarking the preclinical safety profile of a novel compound, exemplified by 4-Oxa-1,9-diazaspiro[5.5]undecane, against the current standard of care in pain management, oxycodone. By presenting a direct comparison of toxicological endpoints and detailing the requisite experimental protocols, this document serves as a critical resource for researchers and drug development professionals navigating the preclinical landscape.

The Benchmark: Oxycodone's Known Safety Profile

Oxycodone is a potent semi-synthetic opioid agonist widely prescribed for moderate to severe pain.[2] Its efficacy is well-established, but so are its significant risks. A thorough understanding of oxycodone's safety liabilities is essential for a meaningful comparison with any new chemical entity.

Key Safety Concerns with Oxycodone:

  • Respiratory Depression: A primary and potentially fatal risk associated with oxycodone is its dose-dependent depression of the brain stem respiratory centers.[6][7][8]

  • Central Nervous System (CNS) Effects: Common CNS effects include sedation, confusion, dizziness, and euphoria, the last of which contributes to its high abuse potential.[1][9][10]

  • Gastrointestinal Effects: Constipation is a very common and persistent side effect, often requiring additional medical management. Nausea and vomiting are also frequent.[3][7]

  • Cardiovascular Effects: Oxycodone has been associated with cardiovascular events, including hypotension and bradycardia.[2] Furthermore, it has been shown to inhibit the hERG potassium channel and the cardiac sodium channel Nav1.5, which can lead to QT interval prolongation and an increased risk of arrhythmias.[11][12]

  • Addiction and Dependence: As a Schedule II controlled substance, oxycodone carries a high potential for addiction, abuse, and misuse, which can lead to overdose and death.[2][13]

  • Hepatotoxicity: While oxycodone alone is not strongly linked to liver injury, its frequent combination with acetaminophen has been associated with cases of acute liver failure due to unintentional acetaminophen overdose.[14]

Comparative Preclinical Safety Assessment: A Head-to-Head Evaluation

The following sections outline a standard preclinical safety testing paradigm, presenting hypothetical data for 4-Oxa-1,9-diazaspiro[5.5]undecane to illustrate a favorable safety profile in comparison to the known data for oxycodone.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance. The Median Lethal Dose (LD50), the dose at which 50% of the test animals are expected to die, is a key metric.

Parameter 4-Oxa-1,9-diazaspiro[5.5]undecane (Hypothetical Data) Oxycodone (Standard of Care) Reference
Oral LD50 (Mouse) >2000 mg/kg426 mg/kg[This is a hypothetical value for the new compound]
Intraperitoneal LD50 (Mouse) >1000 mg/kg320 mg/kg[This is a hypothetical value for the new compound]
Maximum Non-Lethal Dose (Rat, Female) Not Established5 mg/kg (in combination with 400 mg/kg ibuprofen)[15]
Maximum Non-Lethal Dose (Rat, Male) Not Established6.25 mg/kg (in combination with 500 mg/kg ibuprofen)[15]

A significantly higher LD50 for 4-Oxa-1,9-diazaspiro[5.5]undecane would suggest a wider therapeutic window and a lower risk of fatal overdose compared to oxycodone.

Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)

This workflow diagram illustrates the sequential dosing approach of the Up-and-Down Procedure for determining acute oral toxicity, a method that minimizes the number of animals required.

acute_toxicity_workflow start Start: Select Initial Dose (e.g., based on in vitro data) dose_animal_1 Dose a single animal start->dose_animal_1 observe_48h Observe for 48 hours for mortality dose_animal_1->observe_48h outcome Outcome? observe_48h->outcome survived Animal Survived outcome->survived Yes died Animal Died outcome->died No increase_dose Increase dose for next animal (fixed increment) survived->increase_dose decrease_dose Decrease dose for next animal (fixed increment) died->decrease_dose dose_next_animal Dose next animal increase_dose->dose_next_animal decrease_dose->dose_next_animal continue_testing Continue until stopping criteria are met (e.g., 4-5 reversals) dose_next_animal->continue_testing continue_testing->dose_animal_1 calculate_ld50 Calculate LD50 and confidence intervals (Maximum Likelihood Method) continue_testing->calculate_ld50

Caption: Workflow for Acute Oral Toxicity Assessment.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. A standard battery of tests is typically required.

Assay 4-Oxa-1,9-diazaspiro[5.5]undecane (Hypothetical Data) Oxycodone (Standard of Care) Reference
Ames Test (Bacterial Reverse Mutation) Negative in all strains with and without S9 activationAn impurity, 14-hydroxycodeinone, has a structural alert for genotoxicity.[This is a hypothetical result for the new compound]
In Vitro Chromosome Aberration (CHO cells) No significant increase in aberrationsData not readily available in public domain[This is a hypothetical result for the new compound]
In Vivo Micronucleus (Rodent) No significant increase in micronucleated erythrocytesData not readily available in public domain[This is a hypothetical result for the new compound]

A negative genotoxicity profile for 4-Oxa-1,9-diazaspiro[5.5]undecane would represent a significant safety advantage over compounds with known or suspected genotoxic liabilities.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate cultures of several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and incubate overnight in nutrient broth at 37°C with shaking.

  • Metabolic Activation (S9 Mix): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254). This simulates mammalian metabolism.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or a buffer control.

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the tube.

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative control.

Cardiovascular Safety Pharmacology

Cardiovascular safety is a critical hurdle in drug development. The assessment focuses on potential effects on blood pressure, heart rate, and cardiac electrophysiology, particularly the risk of QT interval prolongation.

Parameter 4-Oxa-1,9-diazaspiro[5.5]undecane (Hypothetical Data) Oxycodone (Standard of Care) Reference
hERG Channel Inhibition (IC50) > 30 µM171 µM (low affinity)[11]
NaV1.5 Channel Inhibition (IC50) > 50 µM483 µM (use-dependent)[12]
In Vivo Cardiovascular Effects (Telemetered Dogs) No significant change in blood pressure, heart rate, or QT interval at therapeutic dosesAssociated with hypotension and bradycardia; dose-dependent QTc prolongation observed in patients.[2][11]

A lack of significant off-target activity on key cardiac ion channels and a clean in vivo cardiovascular profile would position 4-Oxa-1,9-diazaspiro[5.5]undecane as a potentially much safer alternative to oxycodone from a cardiovascular standpoint.

Logical Relationship: Tiered Cardiovascular Safety Assessment

This diagram outlines a tiered approach to cardiovascular safety assessment, starting with in vitro assays and progressing to more complex in vivo models.

cardio_safety_tiered_approach tier1 Tier 1: In Vitro Screening hERG_assay hERG Channel Assay (Patch Clamp) tier1->hERG_assay other_ion_channels Other Cardiac Ion Channel Assays (e.g., NaV1.5, CaV1.2) tier1->other_ion_channels tier2 Tier 2: In Vivo Models hERG_assay->tier2 other_ion_channels->tier2 telemetered_rodents Cardiovascular Telemetry in Rodents (Blood Pressure, Heart Rate, ECG) tier2->telemetered_rodents telemetered_large_animals Cardiovascular Telemetry in Large Animals (e.g., Dogs, Non-human primates) telemetered_rodents->telemetered_large_animals tier3 Tier 3: Clinical Evaluation telemetered_large_animals->tier3 thorough_qt_study Thorough QT/QTc Study in Humans tier3->thorough_qt_study

Caption: Tiered Approach to Cardiovascular Safety Assessment.

Conclusion: A Path Towards Safer Pain Therapeutics

The preclinical safety benchmarking of a novel compound like 4-Oxa-1,9-diazaspiro[5.5]undecane against a standard of care such as oxycodone is a critical exercise in modern drug development. It provides a clear, data-driven rationale for advancing a candidate with a potentially superior safety profile. A hypothetical favorable outcome in acute toxicity, a clean genotoxicity panel, and a benign cardiovascular profile would strongly support the continued development of 4-Oxa-1,9-diazaspiro[5.5]undecane as a safer alternative for the management of moderate to severe pain. This rigorous comparative approach not only de-risks the development process but also lays the foundation for a therapeutic agent that could significantly improve patient outcomes and address the urgent unmet need for safer analgesics.

References

  • Hill, R., et al. (2018). Oxycodone‐induced tolerance to respiratory depression: reversal by ethanol, pregabalin and protein kinase C inhibition. British Journal of Pharmacology, 175(14), 2892-2905. [Link]

  • Cabre, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Cabre, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Made for This Moment. (2025). Non-Opioid Treatment for Chronic Pain. American Society of Anesthesiologists. [Link]

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  • Kokki, H., & Kokki, M. (2018). Central Nervous System Penetration of the Opioid Oxycodone. ScienceDirect. [Link]

  • Zerbi, V., et al. (2020). Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice. ACS Pharmacology & Translational Science, 3(6), 1155-1168. [Link]

  • Gudin, J., et al. (2023). Oxycodone: A Current Perspective on Its Pharmacology, Abuse, and Pharmacotherapeutic Developments. Pharmacological Reviews, 75(4), 667-731. [Link]

  • Wang, Y., et al. (2025). Pharmacokinetics and Safety of Oxycodone/Naloxone Prolonged-Release Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open-Label, Single-Dose, Three-Way Crossover Study. Drug Design, Development and Therapy, 19, 1-12. [Link]

  • van der Schier, R., et al. (2023). Oral Oxycodone-Induced Respiratory Depression During Normocapnia and Hypercapnia: A Pharmacokinetic-Pharmacodynamic Modeling Study. Clinical Pharmacology & Therapeutics, 114(5), 1056-1066. [Link]

  • U.S. Food and Drug Administration. (2019). CII PERCODAN® (Oxycodone and Aspirin Tablets, USP) WARNING: ADDICTION, ABUSE, AND MISUSE. accessdata.fda.gov. [Link]

  • Zacny, J. P., et al. (2011). Effects of repeated oxycodone administration on its analgesic and subjective effects in normal, healthy volunteers. Behavioural Pharmacology, 22(2), 134-144. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxa-1,9-diazaspiro[5.5]undecane

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the entire chemical lifecycle. The proper disposal of specialized reagents...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the entire chemical lifecycle. The proper disposal of specialized reagents like 4-Oxa-1,9-diazaspiro[5.5]undecane is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the principles of hazardous waste management.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

The principal hazards associated with this chemical class necessitate its classification as hazardous waste. Its potential to cause significant skin, eye, and respiratory irritation, combined with oral toxicity, means it cannot be disposed of as common refuse or via sanitary sewer systems[4][5][6]. The causality is clear: improper disposal risks harm to personnel and introduces a potentially persistent and toxic organic compound into the environment.

Hazard Class GHS Pictogram Hazard Statement Implication for Disposal
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed[1][2][3][7]The compound is toxic and must be managed as hazardous waste to prevent accidental ingestion by wildlife or contamination of water sources.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation[1][2][3][7]All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste. Direct contact must be avoided.
Serious Eye Damage / Irritation (Category 1/2)GHS05 (Corrosion) / GHS07H318/H319: Causes serious eye damage/irritation[1][2][3][7]Mandates stringent use of eye protection. Any materials used for spill cleanup must be handled as hazardous waste.
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation Mark)H335: May cause respiratory irritation[1][2][3][7]Handling and waste packaging should occur in well-ventilated areas, such as a chemical fume hood, to prevent inhalation exposure.

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is essential to ground our practice in the universally accepted principles of laboratory waste management. These principles ensure a self-validating system of safety and compliance[8][9][10].

  • Waste Minimization : Only generate the amount of material necessary for your experiment.

  • Segregation : Never mix incompatible waste streams. At a minimum, acidic, basic, halogenated organic, and non-halogenated organic wastes must be kept separate[8][11]. 4-Oxa-1,9-diazaspiro[5.5]undecane waste should be collected in a non-halogenated organic waste container.

  • Containerization : Waste must be stored in containers that are durable, leak-proof, and chemically compatible with the contents[9][11]. The container must have a tightly fitting screw cap[8][11].

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full chemical list of the contents with approximate percentages[9].

  • Storage : Waste containers must be kept closed except when adding waste and stored in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within the laboratory[9][11].

Step-by-Step Disposal Protocol for 4-Oxa-1,9-diazaspiro[5.5]undecane

This protocol applies to the neat compound, solutions, and any materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale : The compound's profile as a skin, eye, and respiratory irritant dictates robust protection.

  • Procedure :

    • Wear standard laboratory attire (long pants, closed-toe shoes, lab coat).

    • Don chemical splash goggles and a face shield for eye and face protection.

    • Wear nitrile gloves (or other chemically resistant gloves). Ensure gloves are inspected before use and changed immediately if contamination is suspected.

Step 2: Prepare the Hazardous Waste Container

  • Rationale : Proper container selection and labeling are regulatory requirements that prevent accidental mixing of incompatible chemicals and ensure safe handling by waste management personnel[9].

  • Procedure :

    • Obtain a clean, empty, and chemically compatible container (e.g., a glass or polyethylene bottle) with a secure, tight-fitting screw cap.

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Using a permanent marker, fill out the label with:

      • The full chemical name: "4-Oxa-1,9-diazaspiro[5.5]undecane" and any solvents used.

      • The approximate concentration or percentage of each component.

      • The date you first add waste to the container.

      • Your name, lab number, and contact information.

Step 3: Collect and Accumulate Waste

  • Rationale : Waste must be collected at the point of generation in a designated satellite area to minimize movement and risk of spills[11].

  • Procedure :

    • Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risk.

    • Carefully transfer the waste 4-Oxa-1,9-diazaspiro[5.5]undecane into the labeled hazardous waste container.

    • Collect all contaminated disposables, such as pipette tips, weighing paper, and gloves, in a separate, labeled bag or container for solid hazardous waste.

    • Securely close the container cap immediately after adding waste. Never leave a funnel in an open waste container [9].

    • Place the container in your lab's designated Satellite Accumulation Area, ensuring it is within secondary containment.

Step 4: Managing Empty Containers

  • Rationale : Regulations require that containers of certain hazardous chemicals be properly decontaminated before disposal to prevent residual hazards[4][8].

  • Procedure :

    • Once the original reagent bottle of 4-Oxa-1,9-diazaspiro[5.5]undecane is empty, it must be triple-rinsed.

    • Use a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound. Each rinse should use a solvent volume of about 5-10% of the container's volume[4].

    • Collect all three rinsates and dispose of them as hazardous liquid waste in your designated container.

    • After triple-rinsing, deface or remove the original label, and dispose of the empty container in the appropriate laboratory glassware or plastic recycling bin.

Step 5: Arrange for Final Disposal

  • Rationale : Final disposal must be handled by trained professionals in compliance with federal and local regulations, such as those from the Environmental Protection Agency (EPA)[12].

  • Procedure :

    • Do not allow waste to accumulate for more than one year, and do not exceed the volume limits for your SAA[11].

    • Once the waste container is 90% full, submit a chemical waste pickup request to your institution's EH&S department.

    • Ensure all label information is accurate and legible before the scheduled pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Oxa-1,9-diazaspiro[5.5]undecane and associated materials.

G Disposal Workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_final Final Disposal Phase start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Step 4: Manage Empty Reagent Bottle (Triple-Rinse, Dispose of Rinsate, Deface Label, Discard Bottle) start->empty_container If Reagent Bottle is Empty container Step 2: Prepare & Label Hazardous Waste Container ppe->container waste_type Waste Type? container->waste_type liquid_waste Liquid Waste: (Neat, Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste: (Contaminated Gloves, Wipes) waste_type->solid_waste Solid collect_liquid Step 3: Collect in Labeled Non-Halogenated Liquid Waste Container in Fume Hood liquid_waste->collect_liquid collect_solid Step 3: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store Step 3: Store Securely in Satellite Accumulation Area collect_liquid->store collect_solid->store check_full Container >90% Full? store->check_full check_full->store No request_pickup Step 5: Request Pickup from EH&S Office check_full->request_pickup Yes pickup Waste Collected by Authorized Personnel request_pickup->pickup

Caption: Decision workflow for handling and disposing of 4-Oxa-1,9-diazaspiro[5.5]undecane waste.

References

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate, PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. [Link]

  • Hazardous Chemical Waste Management Guidelines, Columbia University Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides, U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: n-Undecane, Chemos GmbH & Co.KG. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals, Stericycle. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals, American Society of Health-System Pharmacists (ASHP). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities, U.S. Environmental Protection Agency. [Link]

  • Substances restricted under REACH, European Chemicals Agency (ECHA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine, U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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